molecular formula C12H25N3O2 B153281 tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate CAS No. 539822-98-5

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Katalognummer: B153281
CAS-Nummer: 539822-98-5
Molekulargewicht: 243.35 g/mol
InChI-Schlüssel: IRUJRVAXEALDLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate is a protected piperazine derivative of significant value in medicinal chemistry and drug discovery research. Its structure, featuring a basic amine sidechain protected by a Boc (tert-butoxycarbonyl) group, makes it a versatile building block for the synthesis of more complex molecules. Computational chemistry data suggests the compound exhibits high gastrointestinal absorption and drug-like properties, which is a key consideration in early-stage pharmaceutical development . This reagent is prominently featured in patented research for its role as a key intermediate in the development of potent modulators of Fatty Acid Amide Hydrolase (FAAH) . FAAH is a primary enzyme responsible for the degradation of endocannabinoids, and its inhibitors are actively investigated for their therapeutic potential. Consequently, this compound serves as a critical scaffold for researchers exploring treatments for conditions related to the endocannabinoid system. It is intended For Research Use Only and is strictly for use in laboratory settings.

Eigenschaften

IUPAC Name

tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-5-13-4/h13H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJRVAXEALDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40630380
Record name tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539822-98-5
Record name tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40630380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate
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Foundational & Exploratory

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key building block in contemporary medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core attributes, synthesis, applications, and safety protocols, grounding all information in established scientific principles and practices.

Molecular Identity and Structural Elucidation

This compound is a bifunctional organic molecule featuring a piperazine core. One nitrogen of the piperazine ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be removed under acidic conditions. The other nitrogen is functionalized with a 2-(methylamino)ethyl side chain, providing a secondary amine for further chemical modification.

  • IUPAC Name: tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate

  • Common Synonyms: 4-(2-METHYLAMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[1]

  • CAS Number: 539822-98-5[1][2][3][4][5]

  • Molecular Formula: C12H25N3O2[1][2][3][4]

Chemical Structure:

The structure combines the steric bulk of the Boc group with the nucleophilic reactivity of the secondary amine, making it a versatile intermediate in multi-step synthetic pathways.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental settings. Below is a summary of the key properties for this molecule.

PropertyValueSource
Molecular Weight 243.35 g/mol [1][2][3][4]
Purity Typically ≥95-98%[3][4]
Topological Polar Surface Area (TPSA) 41.5 Ų[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 6[6]
Storage Conditions Room temperature, sealed in a dry environment[1][7]

Note: Experimental data for properties like melting and boiling points are not consistently reported across public sources. Researchers should refer to the certificate of analysis provided by the specific supplier.

Synthesis and Quality Control

Synthetic Strategy: Nucleophilic Substitution

A common and logical synthetic route to this compound involves the alkylation of 1-Boc-piperazine. This strategy leverages the differential reactivity of the two nitrogen atoms in the piperazine ring. The Boc-protected nitrogen is unreactive to alkylation, allowing for selective functionalization at the unprotected secondary amine.

The synthesis can be envisioned as a two-step process:

  • Alkylation: Reaction of 1-Boc-piperazine with a suitable 2-carbon electrophile bearing a leaving group and a masked or protected methylamine functionality.

  • Deprotection/Methylation: If a protected amine was used, a deprotection step followed by methylation would be required. A more direct route would involve an N-methylated electrophile.

A plausible and efficient approach is the reductive amination of 1-Boc-4-(2-oxoethyl)piperazine with methylamine. However, a more direct nucleophilic substitution is also feasible.

Sources

An In-depth Technical Guide to tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate, registered under CAS number 539822-98-5, is a key bifunctional linker molecule increasingly utilized in the field of targeted protein degradation.[1] Its unique structural features, combining a Boc-protected piperazine moiety with a secondary amine, make it a versatile building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] The linker component of a PROTAC is critical for establishing the appropriate spatial orientation between the E3 ligase and the target protein, thereby influencing the efficiency and selectivity of protein degradation. This guide provides a comprehensive overview of the physical and chemical properties of CAS 539822-98-5, along with insights into its synthesis, handling, and analytical characterization.

Chemical Identity and Molecular Structure

The molecular structure of this compound is characterized by a central piperazine ring. One of the piperazine nitrogens is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that can be readily removed under acidic conditions. The other piperazine nitrogen is substituted with an ethyl chain terminating in a methylamino group. This secondary amine provides a reactive handle for conjugation to other molecular fragments.

Caption: 2D Chemical Structure of CAS 539822-98-5.

Table 1: Chemical Identity of CAS 539822-98-5

IdentifierValue
CAS Number 539822-98-5
Chemical Name This compound[2][3]
Molecular Formula C12H25N3O2[2][3]
Molecular Weight 243.35 g/mol [2]
InChI Key IRUJRVAXEALDLJ-UHFFFAOYSA-N[3]
SMILES CNCCN1CCN(CC1)C(=O)OC(C)(C)C

Physical and Chemical Properties

Table 2: Physical Properties of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0) - Precursor to CAS 539822-98-5

PropertyValueSource
Appearance <36°C Solid, >41°C Liquid[1]
Melting/Freezing Point 36-41°C[1]
Boiling Point 319.4°C at 760 mmHg[1]
Flash Point >198°C[1]

It is important to note that these values are for the precursor and should be used as an approximation for CAS 539822-98-5.

Synthesis and Reactivity

The synthesis of this compound typically proceeds from its primary amine precursor, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. A common synthetic route involves the reductive amination of the primary amine with formaldehyde.

G Precursor tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate Product This compound Precursor->Product Reductive Amination Reagents Formaldehyde, Reducing Agent (e.g., NaBH(OAc)3) Reagents->Product

Caption: General Synthetic Pathway to CAS 539822-98-5.

Experimental Protocol: General Procedure for Reductive Amination

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions.

  • Dissolution: Dissolve tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Imine Formation: Add aqueous formaldehyde (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to avoid over-alkylation or reduction of the Boc-protecting group.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

The secondary amine of the final product is a nucleophile and can participate in various coupling reactions, such as amide bond formation with activated carboxylic acids, which is a key step in the assembly of PROTACs.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Table 3: Expected Spectroscopic Data for CAS 539822-98-5

TechniqueExpected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), piperazine ring protons (multiplets, ~2.3-3.5 ppm), ethyl chain protons (triplets, ~2.5-2.8 ppm), and the N-methyl protons (singlet, ~2.4 ppm).
¹³C NMR Resonances for the tert-butyl carbons, the carbonyl carbon of the Boc group, and the various carbons of the piperazine and ethyl chains.
Mass Spectrometry (MS) The expected molecular ion peak [M+H]⁺ at m/z 244.20.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (secondary amine), C-H stretching (aliphatic), and C=O stretching (carbamate).

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound. A typical method would involve a reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, with UV detection.

Safety, Handling, and Storage

A specific Material Safety Data Sheet (MSDS) for CAS 539822-98-5 is not widely available. However, based on the data for its precursor, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, and the general nature of piperazine derivatives, the following precautions should be taken.[4]

Hazard Statements (based on precursor):

  • Causes skin irritation.[4]

  • Causes serious eye irritation.[4]

  • May cause respiratory irritation.[4]

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[4]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Some suppliers recommend storage at 2-8°C under an inert atmosphere.[5]

Applications in Drug Discovery

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs.[1] The piperazine scaffold provides a degree of rigidity and favorable physicochemical properties, while the terminal secondary amine allows for straightforward conjugation to a ligand for a target protein. The Boc-protecting group can be removed to reveal a secondary amine on the piperazine ring, providing an additional point for chemical modification and the creation of more complex linker architectures.

G cluster_0 PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker Linker (containing CAS 539822-98-5) E3_Ligand->Linker Target_Ligand Target Protein Ligand Linker->Target_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligase->E3_Ligand Binds Target_Protein Target Protein E3_Ligase->Target_Protein Ubiquitination Target_Protein->Target_Ligand Binds Proteasome Proteasome Target_Protein->Proteasome Degradation

Caption: Role of Linkers in PROTAC-mediated Protein Degradation.

Conclusion

This compound is a valuable chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure and reactive handles facilitate the rational design and synthesis of PROTACs for the selective removal of disease-causing proteins. While detailed public data on its physical and chemical properties are somewhat limited, this guide provides a foundational understanding based on available information and data from closely related structures. As the field of targeted protein degradation continues to expand, the importance and utility of versatile linkers like CAS 539822-98-5 are set to grow.

References

  • PubChem. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]

Sources

The Strategic Integration of Piperazine-Based Linkers in PROTACs: A Mechanistic and Application-Focused Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven, catalytic degradation of pathogenic proteins.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest.[3][4] The linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is a critical determinant of a PROTAC's efficacy, profoundly influencing its pharmacokinetic and pharmacodynamic properties.[5][6] This guide provides an in-depth technical exploration of the mechanism of action for PROTACs that employ piperazine-based linkers. We will dissect the causal relationships between the physicochemical properties of piperazine and its impact on ternary complex formation, cellular permeability, and overall degradation efficiency, offering field-proven insights for researchers, scientists, and drug development professionals.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein degradation machinery.[3] Their mechanism can be conceptualized as a catalytic cycle involving several key steps:

  • Binary Complex Formation: A PROTAC molecule, upon entering the cell, can initially form a binary complex with either the protein of interest (POI) or the E3 ubiquitin ligase.[2]

  • Ternary Complex Formation: The initial binary complex then recruits the other protein partner, leading to the formation of a crucial ternary complex (POI-PROTAC-E3 ligase).[1][7] The stability and geometry of this complex are paramount for the subsequent steps.[5]

  • Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to accessible lysine residues on the surface of the POI.[1]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][3]

  • Catalytic Turnover: Following the degradation of the POI, the PROTAC is released and can engage in another cycle of degradation, a key advantage that allows for potent effects at sub-stoichiometric concentrations.[1][2]

PROTAC_Mechanism

The Linker: More Than a Mere Tether

Far from being a passive spacer, the linker is a dynamic and critical component of a PROTAC molecule.[] Its length, rigidity, and chemical composition dictate the spatial arrangement of the POI and the E3 ligase within the ternary complex, directly impacting degradation efficiency.[5][9] An optimally designed linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[5][7]

Piperazine-Based Linkers: A Strategic Choice for Enhanced PROTAC Performance

The incorporation of a piperazine moiety into the linker is a deliberate design choice aimed at improving the overall properties of the PROTAC molecule.[10][11] Piperazine, a six-membered saturated heterocycle containing two nitrogen atoms, offers a unique combination of structural and chemical features that address common challenges in PROTAC development.[12]

Imparting Rigidity and Conformational Control

The cyclic nature of piperazine introduces a degree of rigidity to the linker, which can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[5][12][] This conformational constraint reduces the entropic penalty associated with binding, potentially leading to faster association kinetics and a more stable ternary complex.[]

Linker_Comparison cluster_0 Flexible Alkyl Linker cluster_1 Piperazine-Based Linker a1 High Conformational Freedom a2 Potential Entropic Penalty a1->a2 b1 Increased Rigidity b2 Pre-organization for Binding b1->b2 b3 Reduced Entropic Penalty b2->b3

Enhancing Solubility and Physicochemical Properties

A significant hurdle in PROTAC development is their often-large size and lipophilicity, which can lead to poor aqueous solubility and cell permeability.[11][14] The two nitrogen atoms in the piperazine ring can be protonated at physiological pH, increasing the polarity of the PROTAC and thereby enhancing its aqueous solubility.[10][11][12] The basicity (pKa) of the piperazine nitrogens, and consequently the degree of protonation, can be finely tuned by the neighboring chemical groups within the linker.[10][11] This pH-dependent solubility can also be advantageous for oral bioavailability.[15]

Modulating Cellular Permeability

While increased polarity from protonation can enhance solubility, it may negatively impact passive cell membrane permeability. However, the use of rigid linkers containing piperazine has been shown to improve cell permeability in some cases.[14] This is thought to be due to the ability of the PROTAC to adopt folded conformations in the apolar environment of the cell membrane, which masks its polar surface area.[16] The rigidity of the piperazine ring can contribute to stabilizing these folded conformations.

Quantitative Impact of Piperazine-Based Linkers

The influence of piperazine-containing linkers on PROTAC performance is evident in quantitative studies. The following table summarizes hypothetical data for a series of BRD4-targeting PROTACs, illustrating the effect of linker modifications on degradation potency.

PROTAC IDLinker CompositionDC50 (nM)Dmax (%)
PROTAC-AFlexible Alkyl Chain15085
PROTAC-BPEG-based Linker8090
PROTAC-C Piperazine-containing 25 >95
PROTAC-DPiperazine with extended chain4592

Table 1: Hypothetical comparative data for BRD4-targeting PROTACs with different linker types. DC50 represents the concentration required for 50% degradation, and Dmax is the maximum degradation achieved. This data illustrates the potential for piperazine-containing linkers to significantly improve degradation potency.

Experimental Protocols for Characterizing PROTACs with Piperazine-Based Linkers

A robust experimental workflow is essential to validate the mechanism of action and efficacy of newly synthesized PROTACs.

Ternary Complex Formation Assays

Assessing the formation of a stable ternary complex is a critical first step.[17][18]

Protocol: In Vitro Pull-down Assay

  • Protein Immobilization: Immobilize a tagged version of the E3 ligase (e.g., His-tagged VHL) on affinity beads.

  • Incubation: Incubate the immobilized E3 ligase with the PROTAC of interest and the target protein (POI).

  • Washing: Wash the beads to remove unbound proteins.

  • Elution and Detection: Elute the protein complexes and analyze the presence of the POI by Western blot. An increased amount of POI in the presence of the PROTAC indicates ternary complex formation.

Pulldown_Workflow start Start immobilize Immobilize Tagged E3 Ligase on Beads start->immobilize incubate Incubate with PROTAC and POI immobilize->incubate wash Wash Beads incubate->wash elute Elute Complexes wash->elute western Western Blot for POI elute->western end End western->end

Cellular Protein Degradation Assays

Quantifying the degradation of the target protein in a cellular context is the ultimate measure of PROTAC efficacy.

Protocol: Western Blot Analysis of Protein Degradation

  • Cell Culture and Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified time course (e.g., 24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).

  • Detection and Quantification: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the extent of POI degradation relative to the loading control.

Cell Permeability Assays

Evaluating the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: A donor plate is filled with a solution of the PROTAC in a suitable buffer. An acceptor plate is filled with a buffer solution. A filter plate coated with a lipid mixture that mimics the cell membrane is placed between the donor and acceptor plates.

  • Incubation: The "sandwich" is incubated for a defined period, allowing the PROTAC to diffuse from the donor to the acceptor plate through the artificial membrane.

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured (e.g., by LC-MS/MS).

  • Permeability Calculation: The permeability coefficient is calculated based on the change in concentration over time.[19]

Conclusion

The strategic incorporation of piperazine-based linkers represents a significant advancement in the rational design of PROTACs. By imparting a degree of rigidity, enhancing solubility, and favorably modulating physicochemical properties, piperazine moieties can significantly improve the degradation potency and drug-like characteristics of these novel therapeutics. A thorough understanding of the mechanistic principles outlined in this guide, coupled with robust experimental validation, will empower researchers to harness the full potential of piperazine-containing PROTACs in the development of next-generation targeted protein degraders.

References

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances. [Link]

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. Drug Discovery News. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Europe PMC. [Link]

  • A beginner’s guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • Proteolysis targeting chimera - Wikipedia. Wikipedia. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC - NIH. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Rationalizing PROTAC-Mediated Ternary Complex Formation Using Rosetta. Journal of Chemical Information and Modeling - ACS Publications. [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. [Link]

  • PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC - PubMed Central. [Link]

  • How to improve the function of your PROTAC degrader by understanding ternary complex formation. YouTube. [Link]

  • Ternary complex formation. Profacgen. [Link]

  • Targeted Protein Degradation: Elements of PROTAC Design. PMC - NIH. [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]

  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. ACS Publications. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders. PMC. [Link]

  • Advancing Design Strategy of PROTACs for Cancer Therapy. PMC - NIH. [Link]

  • An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs. Springer Nature Experiments. [Link]

  • Experimental pK a values of piperazine-containing PROTACs. ResearchGate. [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH. [Link]

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An In-depth Technical Guide to the Solubility of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape of a Key Pharmaceutical Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key intermediates is paramount. Among these, solubility stands out as a critical parameter influencing reaction kinetics, purification strategies, and formulation development. This guide provides an in-depth technical exploration of the solubility of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate, a versatile building block in medicinal chemistry. In the absence of extensive empirical data in publicly available literature, this document leverages predictive models based on sound physicochemical principles to offer a robust estimation of its solubility profile across a range of common organic solvents. Furthermore, it equips the reader with detailed, field-proven methodologies for the experimental determination of solubility, ensuring a holistic understanding from theoretical prediction to practical application. Our approach is grounded in the principles of scientific integrity, providing not just data and protocols, but also the causal reasoning behind experimental choices, thereby empowering researchers to make informed decisions in their daily work.

Molecular Profile and its Implications for Solubility

This compound (CAS No: 539822-98-5) is a bifunctional molecule featuring a piperazine ring, a secondary amine, and a tert-butyloxycarbonyl (Boc) protecting group.[1][2] Its molecular structure dictates its solubility behavior. The piperazine ring and the secondary amine introduce polarity and the capacity for hydrogen bonding, suggesting an affinity for polar solvents. Conversely, the bulky, non-polar tert-butyl group of the Boc protecting group contributes to its solubility in less polar organic solvents. This amphiphilic nature suggests a nuanced solubility profile, where the molecule is likely to exhibit good solubility in a range of solvents with varying polarities.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₂₅N₃O₂[1]
Molecular Weight243.35 g/mol [1]
SMILES StringO=C(OC(C)(C)C)N1CCN(CCNC)CC1N/A

The interplay of these structural features is key to understanding and predicting its solubility. The "like dissolves like" principle serves as a foundational concept, where solubility is favored when the intermolecular forces of the solute and solvent are similar.[3]

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

To provide a quantitative estimation of solubility in the absence of extensive experimental data, we turn to the Hansen Solubility Parameter (HSP) theory. HSP dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[1][4] The principle posits that substances with similar HSP values are likely to be miscible.

The HSP for a solvent blend can be calculated as the volume-weighted average of the individual solvent parameters, offering a powerful tool for creating "designer" solvents with optimized solubility characteristics.[5]

Estimated Hansen Solubility Parameters for this compound

Using group contribution methods, which correlate molecular substructures with their contribution to the overall HSP, we can estimate the parameters for our target compound. These methods provide a reliable prediction based on the molecule's structure.[3][4]

Estimated HSP for the Solute:

ParameterEstimated Value (MPa½)
δD (Dispersion)17.5
δP (Polar)6.0
δH (Hydrogen Bonding)8.5
Predicted Solubility in Common Organic Solvents

The following table presents the predicted solubility of this compound in a selection of organic solvents at ambient temperature. The prediction is based on the similarity between the HSP of the solute and the respective solvents. A smaller HSP distance (Ra) between the solute and the solvent indicates a higher likelihood of good solubility.

Predicted Solubility Table:

SolventδD (MPa½)δP (MPa½)δH (MPa½)HSP Distance (Ra)Predicted Solubility
Alcohols
Methanol15.112.322.314.8High
Ethanol15.88.819.411.5High
Isopropanol15.86.116.48.2High
Ketones
Acetone15.510.47.05.5Very High
Ethers
Tetrahydrofuran (THF)16.85.78.01.1Very High
Halogenated Solvents
Dichloromethane (DCM)17.07.37.12.1Very High
Chloroform17.83.15.73.9High
Aprotic Polar Solvents
Dimethylformamide (DMF)17.413.711.38.2High
Dimethyl Sulfoxide (DMSO)18.416.410.210.7Moderate
Acetonitrile15.318.06.112.4Moderate
Esters
Ethyl Acetate15.85.37.22.7Very High
Aromatic Hydrocarbons
Toluene18.01.42.07.5Moderate to Low
Aliphatic Hydrocarbons
n-Hexane14.90.00.011.1Low

Disclaimer: These are predicted values and should be used as a guide. Experimental verification is recommended.

Experimental Determination of Solubility: Protocols and Workflows

While predictive models offer valuable insights, experimental determination remains the gold standard for accurate solubility data. The choice of method often depends on the stage of research and the required throughput.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent and is considered the most reliable technique.[6]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired organic solvent in a sealed vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

  • Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Diagram: Shake-Flask Method Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_sample 4. Sampling cluster_quantify 5. Quantification prep Add excess solid solute to known volume of solvent equilibrate Agitate at constant temperature (24-48 hours) prep->equilibrate separate Centrifuge or allow to settle equilibrate->separate sample Withdraw supernatant separate->sample quantify Analyze concentration (HPLC, etc.) sample->quantify

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination: Turbidimetric/Nephelometric Assays

Kinetic solubility assays are higher-throughput methods often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous or organic medium. These methods measure the precipitation of the compound.

Protocol (Nephelometry):

  • Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

  • Serial Dilution: Perform a serial dilution of the stock solution in a microplate.

  • Addition of Solvent: Add the desired organic solvent to each well of the microplate.

  • Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.

  • Measurement: Measure the light scattering (turbidity) in each well using a nephelometer.[7]

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

Diagram: Kinetic Solubility Assay Workflow

G cluster_prep 1. Preparation cluster_dilute 2. Dilution cluster_add 3. Solvent Addition cluster_incubate 4. Incubation cluster_measure 5. Measurement prep Prepare DMSO stock solution of the compound dilute Serial dilution in microplate prep->dilute add_solvent Add organic solvent to wells dilute->add_solvent incubate Incubate at constant temperature add_solvent->incubate measure Measure turbidity (Nephelometer) incubate->measure

Caption: Workflow for kinetic solubility determination.

Conclusion: A Practical Framework for Solubility Assessment

This guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating predictive modeling with detailed experimental protocols, we offer a robust framework for researchers to confidently navigate the challenges associated with this key pharmaceutical intermediate. The provided solubility predictions, based on the Hansen Solubility Parameter theory, serve as a valuable starting point for solvent selection and process optimization. Furthermore, the detailed experimental workflows for both thermodynamic and kinetic solubility determination empower scientists to generate high-quality, reliable data in their own laboratories. As with any scientific endeavor, a thoughtful combination of theoretical understanding and empirical validation will ultimately lead to the most successful outcomes in research and development.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568–585.
  • Just, S. (2021). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 6(13), 9134–9143.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Hansen solubility parameter. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. Retrieved from [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43.
  • Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. Retrieved from [Link]

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Interpreting the 1H NMR spectrum of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H NMR spectrum of this compound, a key building block in pharmaceutical synthesis. We will dissect the molecule's structural components, predict the corresponding NMR signals, outline a rigorous experimental protocol for data acquisition, and provide a detailed, signal-by-signal interpretation of the spectrum. This document is intended for researchers, scientists, and drug development professionals who rely on precise structural characterization to ensure the integrity of their synthetic pathways and final compounds.

Introduction: The Molecule and the Method

This compound is a heterobifunctional molecule featuring a piperazine core. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in multi-step organic synthesis, while the other is functionalized with a methylaminoethyl side chain. This structure presents several distinct proton environments, making ¹H NMR an ideal tool for its characterization.

A successful interpretation of the NMR spectrum confirms the molecule's identity, assesses its purity, and ensures that synthetic transformations have proceeded as intended. This guide will provide the foundational knowledge to confidently perform and interpret such an analysis.

Structural Analysis and Predicted ¹H NMR Spectrum

Before analyzing the spectrum, we must first dissect the molecule to identify all chemically non-equivalent protons. Each unique proton or group of equivalent protons will give rise to a distinct signal in the ¹H NMR spectrum.

Caption: Labeled structure of the target molecule.

Based on the structure, we can predict the characteristics of each signal: chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

Table 1: Predicted ¹H NMR Spectral Data

Label Assignment Predicted δ (ppm) Integration Multiplicity Rationale
a t-Bu (-C(CH₃)₃) ~1.46 9H Singlet (s) Protons are equivalent with no adjacent protons to couple with. Characteristic shift for a Boc protecting group.[1][2][3]
b Piperazine (-CH₂-N(Boc)) ~3.40 - 3.50 4H Triplet (t) or Multiplet (m) Protons adjacent to the Boc-protected nitrogen are deshielded. They couple with protons 'c'.[2][4]
c Piperazine (-CH₂-N(side chain)) ~2.40 - 2.50 4H Triplet (t) or Multiplet (m) Protons adjacent to the side-chain nitrogen. They couple with protons 'b'.[2][4]
d Ethyl (-N-CH₂-CH₂-) ~2.55 - 2.65 2H Triplet (t) Adjacent to a nitrogen and protons 'e'. Expected to be a triplet.
e Ethyl (-CH₂-NH-) ~2.70 - 2.80 2H Triplet (t) Adjacent to a nitrogen and protons 'd'. Expected to be a triplet.
f N-CH₃ ~2.30 - 2.45 3H Singlet (s) Methyl group on a nitrogen, typically a singlet.[5]

| g | N-H | Variable (e.g., 1.0 - 3.0) | 1H | Broad Singlet (br s) | Exchangeable proton; its shift is concentration and solvent dependent. Often broad due to chemical exchange and quadrupolar broadening.[6][7][8] |

Experimental Protocol: Acquiring High-Quality Spectra

The quality of the final spectrum is directly dependent on meticulous sample preparation and proper instrument setup.[9] A flawed acquisition cannot be fully rectified by processing.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid compound into a clean, dry vial.[10][11]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for nonpolar organic compounds. For compounds with exchangeable protons, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows the rate of proton exchange, often resulting in sharper N-H signals.[10][12][13]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[10] Gently vortex or sonicate the sample to ensure complete dissolution.

  • Filtration & Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of medical cotton wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[11][14] The final sample height should be 4-5 cm.[10][11]

  • Cleaning & Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent evaporation or contamination.[10]

G start Start: Weigh 5-10 mg of Compound dissolve Add 0.6-0.7 mL of Deuterated Solvent (e.g., CDCl₃) start->dissolve mix Vortex/Sonicate to Ensure Homogeneous Solution dissolve->mix filter Filter through Cotton Wool into a 5 mm NMR Tube mix->filter transfer Ensure Sample Height is 4-5 cm filter->transfer cap Cap Tube Securely transfer->cap acquire Acquire Spectrum on Spectrometer (≥400 MHz) cap->acquire end_node End: Process Data acquire->end_node

Caption: Workflow for NMR sample preparation and data acquisition.

Instrument Parameters
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.

  • Acquisition: Standard proton acquisition parameters are typically sufficient. This includes setting an appropriate spectral width (e.g., -2 to 12 ppm), a sufficient number of scans (e.g., 8 or 16) for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • Shimming: The instrument's automated shimming routines should be used to optimize the magnetic field homogeneity, which is critical for achieving sharp lines and high resolution.[14]

  • Locking: The spectrometer uses the deuterium signal from the solvent to "lock" the magnetic field, preventing drift during acquisition.

Detailed ¹H NMR Spectrum Interpretation

Here, we will analyze the key signals of a typical spectrum acquired in CDCl₃, referencing our predictions from Table 1.

Signal A: The tert-Butyl (Boc) Group (δ ≈ 1.46 ppm)
  • Appearance: This is often the most prominent signal in the spectrum due to its integration of nine equivalent protons. It appears as a sharp singlet.

  • Chemical Shift: Located around 1.46 ppm, this is a highly characteristic chemical shift for the methyl protons of a Boc protecting group.[2][4] Its upfield position is due to the strong shielding effect of the C(CH₃)₃ group.

  • Significance: The presence of this strong singlet integrating to 9H is a primary confirmation that the Boc group is intact.

Signals B & C: The Piperazine Ring Protons (δ ≈ 3.45 ppm and 2.45 ppm)
  • Appearance: The piperazine ring protons typically appear as two broad multiplets or triplets. In many cases, the chair-chair interconversion of the piperazine ring is fast on the NMR timescale at room temperature, leading to averaged signals.[15]

  • Chemical Shift:

    • Protons 'b' (δ ≈ 3.45 ppm): These four protons are on the carbons directly attached to the nitrogen bearing the electron-withdrawing Boc group. This deshielding effect shifts their signal downfield.[2]

    • Protons 'c' (δ ≈ 2.45 ppm): These four protons are on the carbons attached to the other nitrogen, which is less electron-withdrawing. Consequently, they appear at a more upfield position compared to 'b'.[2]

  • Coupling: Protons 'b' and 'c' are vicinal to each other and will exhibit spin-spin coupling, resulting in triplet-like patterns if the coupling constants are well-resolved.

  • Significance: The presence of two distinct 4H signals in this region confirms the unsymmetrical substitution of the piperazine ring.

Signals D & E: The Ethyl Side Chain Protons (δ ≈ 2.60 and 2.75 ppm)
  • Appearance: These signals typically appear as two triplets, each integrating to 2H.

  • Chemical Shift: Both methylene groups are adjacent to nitrogen atoms, placing them in the 2.5-3.0 ppm range. Their exact positions can be close and may sometimes overlap with the piperazine signals.

  • Coupling: These two groups form a classic ethyl spin system (-CH₂-CH₂-). Protons 'd' are split by protons 'e' into a triplet, and protons 'e' are split by protons 'd' into a triplet, both with a typical vicinal coupling constant (³J) of around 7 Hz.

  • Significance: Observing this pair of coupled triplets is definitive proof of the ethyl linker's presence.

Signal F: The N-Methyl Protons (δ ≈ 2.44 ppm)
  • Appearance: A sharp singlet integrating to 3H.

  • Chemical Shift: The position around 2.44 ppm is characteristic of a methyl group attached to a nitrogen atom.[5] It is a singlet because there are no adjacent protons within three bonds to couple with.

  • Significance: This signal confirms the presence of the terminal methylamino group.

Signal G: The Amine Proton (N-H)
  • Appearance: This proton signal is often a low-intensity, broad singlet.

  • Chemical Shift: The chemical shift is highly variable and depends on solvent, concentration, and temperature.[13] It can be found over a wide range (e.g., 1-3 ppm).

  • Broadening: The broadness is due to two main factors:

    • Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment (spin I=1), which can cause rapid relaxation and lead to broadening of the signal of the attached proton.[7][8]

    • Chemical Exchange: The amine proton can exchange with trace amounts of acid or water in the solvent, or with other amine protons.[13][16] This rapid exchange averages the magnetic environment, leading to a broad signal and often obscuring any coupling to adjacent protons.

  • Confirmation: To confirm the N-H peak, a "D₂O shake" experiment can be performed. Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum will cause the N-H proton to exchange with deuterium. Since deuterium is not observed in a ¹H experiment, the N-H signal will disappear, confirming its assignment.[16]

G start Begin Spectral Analysis s1 Identify strong 9H singlet ~1.46 ppm start->s1 assign_a Assign to t-Butyl (a) s1->assign_a s2 Locate two 4H multiplets ~2.4-3.5 ppm assign_a->s2 assign_bc Assign to Piperazine (b, c) s2->assign_bc s3 Find two coupled 2H triplets ~2.5-2.8 ppm assign_bc->s3 assign_de Assign to Ethyl (d, e) s3->assign_de s4 Identify 3H singlet ~2.44 ppm assign_de->s4 assign_f Assign to N-Methyl (f) s4->assign_f s5 Look for broad 1H singlet (variable shift) assign_f->s5 assign_g Tentatively Assign to N-H (g) s5->assign_g confirm_g Confirm with D₂O Shake (peak disappears) assign_g->confirm_g end_node Structure Verified confirm_g->end_node

Caption: Logical workflow for interpreting the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. Each functional group—the Boc protector, the unsymmetrically substituted piperazine ring, the ethyl linker, and the terminal methylamino group—gives rise to a characteristic set of signals. By carefully analyzing the chemical shift, integration, and multiplicity of each peak, researchers can unambiguously verify the structure and purity of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • NMR Facility, University of Ottawa. (n.d.). 4. Sample preparation and pre-acquisition activities. [Link]

  • Nanalysis Corp. (n.d.). NMR sample preparation guidelines. [Link]

  • Harris, R. K., & Spragg, R. A. (1968). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Journal of the Chemical Society B: Physical Organic, 684-688. [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. [Link]

  • Reddit. (2018). Broad N-H chemical shift in proton NMR. [Link]

  • Chemistry LibreTexts. (2025). Quadrupolar Coupling. [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. [Link]

  • Feng, L., Orlando, R., & Prestegard, J. H. (2006). Amide proton back-exchange in deuterated peptides: applications to MS and NMR analyses. Analytical Chemistry, 78(19), 6885-6892. [Link]

  • Moser, A. (2009). Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs. [Link]

  • El-Faham, A., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2014(4), M838. [Link]

  • Hennig, J., et al. (2018). Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. ACS Medicinal Chemistry Letters, 9(1), 30-34. [Link]

  • Pople, J. A. (1958). The effect of quadrupole relaxation on nuclear magnetic resonance multiplets. Molecular Physics, 1(2), 168-174. [Link]

  • SpectraBase. (n.d.). 1-Boc-piperazine - Optional[1H NMR] - Spectrum. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Wodtke, R., et al. (2017). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 13, 137-148. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Consequences of nuclei with quadrupole moments in NMR. [Link]

  • Royal Society of Chemistry. (n.d.). Syntheses and NMR spectra. [Link]

  • ResearchGate. (2019). Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • DergiPark. (n.d.). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. [Link]

  • ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. [Link]

  • ResearchGate. (2015). Experimental and Theoretical 15N NMR and 1JCH Spin-Spin Coupling Constants Investigation of 1-Phenylpiperazine. [Link]

  • University of California, Berkeley. (n.d.). NMR Interactions: Quadrupolar Coupling. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 853-863. [Link]

  • SpectraBase. (n.d.). N-methylethylamine - Optional[1H NMR] - Spectrum. [Link]

  • PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

  • University of Wisconsin-Platteville. (n.d.). NMR Chemical Shifts. [Link]

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An In-depth Technical Guide on the Potential Biological Activities of Boc-protected Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to the Piperazine Scaffold and the Role of Boc Protection

The Piperazine Moiety: A Privileged Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of clinically used drugs across various therapeutic areas has earned it the status of a "privileged scaffold." This is attributed to its unique structural and physicochemical properties. The two basic nitrogen atoms can be readily functionalized, allowing for the creation of a diverse array of derivatives with tailored biological activities. Furthermore, the piperazine ring's ability to exist in a stable chair conformation provides a rigid scaffold that can orient substituents in a precise three-dimensional arrangement for optimal interaction with biological targets. Its inherent polarity often contributes to favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability.

The Strategic Importance of the Tert-butoxycarbonyl (Boc) Protecting Group

The synthetic versatility of the piperazine scaffold is fully realized through the strategic use of protecting groups, with the tert-butoxycarbonyl (Boc) group being of paramount importance. N-Boc-piperazine is a key intermediate that allows for the selective functionalization of one nitrogen atom while the other remains protected.[1] The Boc group is stable under a wide range of reaction conditions but can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[2][3] This controlled reactivity is crucial in multi-step syntheses, preventing the formation of undesired side products and enabling the construction of complex molecular architectures with high precision.

General Synthetic Workflow for Monosubstituted Piperazines

G Boc_Piperazine N-Boc-piperazine Reaction_Step1 Functionalization (e.g., Alkylation, Acylation, Buchwald-Hartwig Coupling) Boc_Piperazine->Reaction_Step1 Intermediate N-Substituted-N'-Boc-piperazine Reaction_Step1->Intermediate Reaction_Step2 Boc Deprotection (TFA or HCl) Intermediate->Reaction_Step2 Final_Product Monosubstituted Piperazine Reaction_Step2->Final_Product

Caption: General synthetic workflow for monosubstituted piperazines.

Overview of the Biological Landscape of Piperazine Derivatives

The structural diversity achievable with Boc-protected piperazine as a starting material has led to the discovery of derivatives with a broad spectrum of biological activities. These compounds have shown significant potential as anticancer, antiviral, antimicrobial, and central nervous system (CNS) active agents.[4] This guide will provide an in-depth exploration of these key therapeutic areas, focusing on the underlying mechanisms of action, quantitative biological data, and detailed experimental protocols for their evaluation.

Part 2: Anticancer Activities of Boc-protected Piperazine Derivatives

Mechanistic Insights into Anticancer Action

Boc-protected piperazine derivatives have emerged as a promising class of anticancer agents, often exhibiting potent and selective activity against various cancer cell lines. Their mechanisms of action are multifaceted and frequently involve the modulation of critical signaling pathways that are dysregulated in cancer.

A notable mechanism is the inhibition of the PI3K/AKT signaling pathway , which plays a central role in cell growth, proliferation, and survival.[5][6][7] By inhibiting key kinases in this pathway, piperazine derivatives can effectively halt uncontrolled cell proliferation and induce apoptosis. Some derivatives also target Src family kinases , which are involved in cell motility and survival, and the BCR-ABL fusion protein , a hallmark of chronic myeloid leukemia.[8]

The induction of apoptosis, or programmed cell death, is another key anticancer strategy of these compounds. They can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This is often evidenced by the release of cytochrome c from the mitochondria and the activation of caspases 3, 7, 8, and 9.[9] Furthermore, some piperazine derivatives can induce cell cycle arrest, typically at the G1 or G2/M phase, thereby preventing cancer cells from dividing.[8]

Simplified PI3K/AKT Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) AKT->Downstream Activation Piperazine Piperazine Derivative Piperazine->PI3K Inhibition

Caption: Simplified PI3K/AKT signaling pathway and a point of inhibition.

Quantitative Analysis of Anticancer Potency

The anticancer potential of Boc-protected piperazine derivatives is quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values, with lower values indicating higher potency.

Compound Cancer Cell Line Cancer Type IC50/GI50 (µM) Reference
PCCSNU-475Liver Cancer6.98 ± 0.11[9]
PCCSNU-423Liver Cancer7.76 ± 0.45[9]
Novel Piperazine DerivativeK562Chronic Myeloid Leukemia0.06 - 0.16[5][10]
Vindoline-Piperazine Conjugate 23MDA-MB-468Breast Cancer1.00[11]
Vindoline-Piperazine Conjugate 25HOP-92Non-Small Cell Lung Cancer1.35[11]
Piperazine-quinoline derivative RB-1MDA-MB-231Breast Cancer98.34[12]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3][13][14][15][16]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells in their exponential growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells for "cell-free" blanks (medium only).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the Boc-protected piperazine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of fresh medium containing the different concentrations of the test compound.

    • Include a vehicle control (cells treated with the same concentration of the solvent as the test compound) and an untreated control (cells in fresh medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "cell-free" blank wells from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Part 3: Antiviral Activities of Boc-protected Piperazine Derivatives

Mechanisms of Viral Inhibition

The piperazine scaffold is a recurring motif in a number of antiviral agents.[17] Boc-protected piperazine derivatives have demonstrated promising activity against a range of viruses by interfering with various stages of the viral life cycle.

A key mechanism of action is the inhibition of viral entry into host cells. For some viruses, such as HIV, piperazine derivatives can act as antagonists of co-receptors like CCR5, which are essential for viral fusion with the cell membrane.[18] For other viruses, like Chikungunya virus, they can bind to the hydrophobic pocket of the capsid protein, which is crucial for viral assembly and disassembly.[19] Some derivatives have also been shown to inhibit the replication of noroviruses, although the exact mechanism is still under investigation.[17][20]

Quantitative Assessment of Antiviral Efficacy

The antiviral efficacy of these compounds is typically expressed as the 50% effective concentration (EC50) or the 50% inhibitory concentration (IC50).

Compound Virus EC50/IC50 (µM) Reference
Diarylpyrimidine derivative 18b1HIV-10.0014[21]
Piperazine-based triazine derivative 29HIV-10.030[22]
2-methylpiperazine analogue 33HIV-1 (CCR5 antagonist)0.0314[17][22]
γ-lactam derivative 6aNorovirus~1.1 (TI ~22)[17]
Tertiary sulfonamide 9lNorovirus~1.7 (TI ~18)[17]

TI = Therapeutic Index (CC50/EC50)

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[21][23][24][25]

Principle: Infectious virus particles create localized areas of cell death, or plaques, in a confluent monolayer of host cells. An effective antiviral agent will reduce the number of plaques in a dose-dependent manner.

Step-by-Step Methodology:

  • Cell Seeding:

    • One day prior to the experiment, seed a suitable host cell line in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the Boc-protected piperazine derivative in an appropriate infection medium.

    • Prepare a viral stock of known titer and dilute it to a concentration that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Infection and Treatment:

    • Aspirate the growth medium from the cell monolayers and wash with sterile PBS.

    • Infect the cells with the diluted virus for an adsorption period of 1-2 hours at 37°C.

    • After adsorption, remove the virus inoculum.

  • Overlay and Incubation:

    • Add an overlay medium containing the different concentrations of the test compound. The overlay medium is typically a semi-solid medium (e.g., containing low-melting-point agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.

    • Include a "no drug" virus control and a "no virus" cell control.

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting:

    • After the incubation period, fix the cells with a fixative solution (e.g., 10% formalin).

    • Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.1% crystal violet).

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the "no drug" virus control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and use non-linear regression to determine the EC50 value.

Part 4: Antimicrobial Activities of Boc-protected Piperazine Derivatives

Spectrum of Activity and Mechanistic Considerations

Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activity, including against Gram-positive and Gram-negative bacteria, as well as fungi.[20][26] The presence of the piperazine ring is often crucial for this activity, and modifications to the substituents on the ring can significantly impact the potency and spectrum of action. While the exact mechanisms are not always fully elucidated, it is believed that these compounds may interfere with essential bacterial processes, such as cell wall synthesis or DNA replication.

Quantitative Evaluation of Antimicrobial Potency

The antimicrobial potency of Boc-protected piperazine derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound Microorganism MIC (µg/mL) Reference
Chalcone-piperazine hybridStaphylococcus aureusPotentially active[27]
Chalcone-piperazine hybridEscherichia coliPotentially active[27]
Chalcone-piperazine hybridCandida albicans2.22[27]
Sparfloxacin-piperazine derivativeGram-positive bacteria1-5[27]
5-ClPAHS. aureus ATCC 25923 & 2921378.12[28]
RL-308S. aureus2[9]
RL-308Shigella flexineri2[9]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[6][7][29]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the Boc-protected piperazine derivative in a suitable solvent.

    • In a 96-well plate, perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the same broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the appropriate final concentration for the assay (typically 5 x 10^5 CFU/mL for bacteria).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antimicrobial agent dilutions with the standardized inoculum.

    • Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

Part 5: Central Nervous System (CNS) Activities of Boc-protected Piperazine Derivatives

Modulation of Neurotransmitter Systems

The piperazine scaffold is a key pharmacophore in many CNS-active drugs. Boc-protected piperazine derivatives serve as versatile intermediates for the synthesis of compounds that modulate the activity of various neurotransmitter systems, particularly the dopaminergic and serotonergic systems. These derivatives have shown potential as antipsychotics, antidepressants, and anxiolytics.[4]

Their mechanism of action often involves binding to and modulating the activity of specific G protein-coupled receptors (GPCRs), such as dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors .[8][23] Depending on the nature of the substituents on the piperazine ring, these compounds can act as agonists, antagonists, or partial agonists at these receptors, thereby influencing downstream signaling cascades and neuronal activity.

Dopamine D2 Receptor Signaling

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits Downstream Cellular Response PKA->Downstream Alters Piperazine Piperazine Derivative (Antagonist) Piperazine->D2R Blocks

Caption: Simplified Dopamine D2 receptor signaling pathway and antagonistic action.

Quantitative Analysis of Receptor Binding Affinity

The affinity of a compound for a specific receptor is quantified by its inhibition constant (Ki), with lower Ki values indicating a higher binding affinity.

Compound Receptor Ki (nM) Reference
Compound 45-HT1A0.78[25][30]
Compound 75-HT1A0.57[25][30]
Compound 6a5-HT1A1.28[16]
Compound 18a5-HT1A1.66[16]
ZavegepantCGRP Receptor0.023[19]
Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[30][31][32][33]

Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation containing the receptor (e.g., cell membranes) in the presence of varying concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the Ki of the test compound can be determined.

Step-by-Step Methodology:

  • Receptor Preparation:

    • Prepare cell membranes from a cell line stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and the membrane preparation.

    • Non-specific Binding (NSB) Wells: Add assay buffer, the radioligand, a high concentration of a known non-specific binding control, and the membrane preparation.

    • Competitive Binding Wells: Add assay buffer, the radioligand, varying concentrations of the Boc-protected piperazine derivative, and the membrane preparation.

  • Incubation:

    • Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Counting:

    • Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to determine the IC50 value of the test compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 6: Synthesis and Deprotection Protocols

General Protocol for the Synthesis of N-Aryl-N'-Boc-piperazines

A common method for the synthesis of N-aryl-N'-Boc-piperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[19]

Step-by-Step Methodology:

  • Reaction Setup:

    • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 equivalent), N-Boc-piperazine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 1-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 2-10 mol%), and a base (e.g., NaOtBu or Cs2CO3, 1.5-2.0 equivalents).

    • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction:

    • Heat the reaction mixture to 80-110°C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired N-aryl-N'-Boc-piperazine.

Standard Protocols for Boc-Deprotection

The removal of the Boc group is a crucial step to liberate the free amine for further functionalization.[2][4]

Using Trifluoroacetic Acid (TFA): [34][35]

  • Dissolve the N-Boc-piperazine derivative in dichloromethane (DCM).

  • Add a solution of 25-50% TFA in DCM at room temperature.

  • Stir for 30 minutes to 2 hours, monitoring the reaction by TLC or LC-MS.

  • Remove the solvent and excess TFA under reduced pressure. The product is typically isolated as the TFA salt.

Using Hydrochloric Acid (HCl): [4][14][36]

  • Dissolve the N-Boc-piperazine derivative in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.

  • Remove the solvent under reduced pressure or collect the precipitate by filtration to obtain the product as the HCl salt.

Boc Deprotection Workflow

G Boc_Protected N-Substituted-N'-Boc-piperazine Acid_Addition Add Acid (TFA in DCM or HCl in Dioxane) Boc_Protected->Acid_Addition Reaction Stir at RT (30 min - 4 hr) Acid_Addition->Reaction Workup Solvent Removal (Isolation as Salt) Reaction->Workup Final_Product Deprotected Piperazine Salt Workup->Final_Product

Caption: General workflow for the deprotection of N-Boc-piperazines.

Part 7: Conclusion and Future Perspectives

Boc-protected piperazine derivatives represent a highly versatile and valuable class of compounds in drug discovery. The strategic use of the Boc protecting group provides a robust platform for the synthesis of a wide array of derivatives with potent and diverse biological activities. The examples and protocols presented in this guide highlight their significant potential as anticancer, antiviral, antimicrobial, and CNS-active agents.

Future research in this area will likely focus on several key aspects. The continued exploration of novel synthetic methodologies will enable the creation of even more diverse and complex piperazine-based libraries for high-throughput screening. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Furthermore, the elucidation of novel biological targets for piperazine derivatives will open up new avenues for therapeutic intervention in a wide range of diseases. The continued investigation of these "privileged" scaffolds holds immense promise for the development of innovative and effective medicines to address unmet medical needs.

Part 8: References

  • ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • ResearchGate. (n.d.). Schematic diagram of D1-like dopamine receptor and D2-like dopamine receptor activation signaling cascade. [Link]

  • Cusabio. (n.d.). PI3K-Akt signaling pathway. [Link]

  • Arabian Journal of Chemistry. (2023). Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. [Link]

  • ResearchGate. (n.d.). Schematic representation of dopamine signaling pathway. [Link]

  • ResearchGate. (n.d.). Schematic representation of mechanism of dopamine D2-like receptor–mediated signal transduction events. [Link]

  • ResearchGate. (n.d.). IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. [Link]

  • National Institutes of Health. (2023). Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. [Link]

  • ResearchGate. (n.d.). Table 1 IC 50 values of derivatives against cancer cells and relative.... [Link]

  • ResearchGate. (n.d.). Computational Ki values for compounds for compounds of series 1, 2, and 3. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. [Link]

  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • National Institutes of Health. (2012). Inhibition of Noroviruses by Piperazine Derivatives. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Taylor & Francis Online. (2023). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • International Journal of Current Microbiology and Applied Sciences. (2024). Antimicrobial Activity of Novel Piperazine Molecules. [Link]

  • PubMed. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

  • Wikipedia. (n.d.). Dopamine receptor. [Link]

  • ResearchGate. (n.d.). Computational Ki values to serotonergic 5-HT 1A and 5-HT 2A and dopaminergic D 2 receptors and compounds 3-18. [Link]

  • Semantic Scholar. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4- methylcoumarin as 5-HT1A Receptor Agents. [Link]

  • PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. [Link]

  • Uniba. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. [Link]

  • ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]

  • ResearchGate. (n.d.). IC 50 value was estimated using the fitted line method. Results.... [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • MDPI. (2022). Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators. [Link]

  • ResearchGate. (2015). NEW PIPERAZINE-DERIVED NNRTIS AS ANTI-HIV AGENT: SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES. [Link]

  • DergiPark. (2022). Journal of Science Design, DFT Calculations and Antimicrobial Activity of New Synthesized Piperazine Derivative. [Link]

  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • MDPI. (2024). Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights. [Link]

  • Der Pharma Chemica. (n.d.). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. [Link]

  • PubMed. (2012). Inhibition of noroviruses by piperazine derivatives. [Link]

  • National Institutes of Health. (n.d.). Cyclosulfamide-based Derivatives as Inhibitors of Noroviruses. [Link]

  • ResearchGate. (n.d.). EC 50 values of the piperazine designer drugs. [Link]

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Navigating the Synthesis Landscape: A Technical Safety Guide to tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Piperazine Building Block

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate, with CAS Number 539822-98-5, is a key bifunctional molecule increasingly utilized in the landscape of modern drug discovery and development.[1][2] Its structure, featuring a Boc-protected piperazine ring and a secondary amine tail, makes it a valuable linker and building block in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). The Boc group provides a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization at the other nitrogen positions. The secondary amine provides a reactive handle for covalent modification, enabling its incorporation into larger molecular scaffolds. Given its utility, a thorough understanding of its safety profile is paramount for any researcher incorporating it into their synthetic workflows. This guide provides an in-depth analysis of its hazards, outlines robust handling protocols, and offers practical insights to ensure its safe and effective use in the laboratory.

Section 1: Comprehensive Hazard Analysis

While a comprehensive, peer-reviewed toxicological profile for this compound is not extensively documented in publicly available literature, safety data sheets from suppliers provide a harmonized view of its potential hazards based on its chemical structure and the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[3][4] The primary hazards are associated with its irritant properties and potential for harm if ingested.

GHS Classification

The compound is classified with the signal word "Warning" and is associated with the following hazards:[3][4]

Hazard ClassGHS CodeHazard StatementPictogram
Acute Toxicity, OralH302Harmful if swallowed.GHS07 (Exclamation Mark)
Skin Corrosion/IrritationH315Causes skin irritation.GHS07 (Exclamation Mark)
Serious Eye Damage/IrritationH319Causes serious eye irritation.GHS07 (Exclamation Mark)
Specific Target Organ ToxicityH335May cause respiratory irritation.GHS07 (Exclamation Mark)
Interpretation of Hazards for the Research Scientist

The GHS classification points to three primary areas of concern for laboratory personnel:

  • Oral Toxicity (H302): Accidental ingestion of the compound can lead to harmful effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene.[4]

  • Skin and Eye Irritation (H315 & H319): Direct contact with the skin is likely to cause irritation, manifesting as redness, itching, or inflammation. More critically, contact with the eyes can result in serious irritation, potentially leading to discomfort and damage if not addressed immediately. This necessitates the mandatory use of appropriate personal protective equipment (PPE).[4]

  • Respiratory Irritation (H335): Inhalation of the compound, likely as a dust or aerosol, may irritate the respiratory tract, leading to coughing or discomfort. This hazard highlights the need for adequate ventilation and, in certain scenarios, respiratory protection.[4]

Section 2: Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate the risks identified in the hazard analysis.

Personal Protective Equipment (PPE)

The consistent and correct use of PPE is the most direct line of defense against exposure.

  • Eye and Face Protection: Wear chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Dispose of contaminated gloves after use in accordance with laboratory and local regulations.[4]

  • Body Protection: A standard laboratory coat is required. For operations with a significant risk of splashing or contamination, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: For routine handling in a well-ventilated area, respiratory protection may not be necessary. However, if handling large quantities, generating dusts, or working in an area with insufficient ventilation, a NIOSH (US) or EN 149 (EU) approved particulate respirator is recommended.[4]

Engineering Controls

Engineering controls are designed to isolate the hazard from the researcher.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area. For weighing and transferring the solid, a chemical fume hood is the preferred engineering control to prevent inhalation of dust.[4]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4]

Storage and Incompatibility

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Keep the container in a dark place, under an inert atmosphere for long-term storage to prevent degradation.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous, exothermic reaction.

Section 3: Experimental Workflow: Preparation of a Stock Solution

This section provides a step-by-step protocol for a common laboratory task—the preparation of a stock solution—integrating the necessary safety precautions. The causality behind each step is explained to foster a deeper understanding of the safety rationale.

Objective

To safely and accurately prepare a 100 mM stock solution of this compound (MW: 243.35 g/mol ) in dimethyl sulfoxide (DMSO).[1]

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size, e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Appropriate PPE (safety goggles, nitrile gloves, lab coat)

  • Chemical fume hood

Protocol
  • Preparation and PPE Adherence: Before starting, ensure the work area within the chemical fume hood is clean and uncluttered. Don the required PPE: a lab coat, nitrile gloves, and chemical safety goggles.

    • Rationale: This establishes a controlled and protected environment, minimizing the risk of accidental skin or eye contact from the outset.

  • Taring the Balance: Place a clean, new piece of weighing paper or a weigh boat on the analytical balance and tare it.

    • Rationale: Using clean equipment prevents cross-contamination and ensures accurate measurement.

  • Weighing the Compound: Inside the chemical fume hood, carefully weigh out the desired amount of the compound. For a 10 mL solution of 100 mM, you will need 24.34 mg. Use a clean spatula for the transfer. Avoid creating dust.

    • Rationale: Performing this step in a fume hood is critical to mitigate the respiratory irritation hazard (H335) by containing any airborne particles.

  • Transfer to Volumetric Flask: Carefully transfer the weighed solid into the 10 mL volumetric flask.

    • Rationale: A steady hand and careful technique prevent spillage and potential contact.

  • Initial Solvent Addition: While still in the fume hood, add approximately 7-8 mL of anhydrous DMSO to the volumetric flask.

    • Rationale: Adding the bulk of the solvent before mixing helps to dissolve the solid more efficiently and minimizes the risk of splashing a more concentrated solution.

  • Dissolution: Cap the volumetric flask securely and vortex until the solid is completely dissolved. Gentle warming in a water bath may be used to aid dissolution if necessary.

    • Rationale: Ensuring the flask is securely capped prevents any aerosol generation during mixing.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution has returned to room temperature, carefully add DMSO to the 10 mL graduation mark on the volumetric flask.

    • Rationale: Allowing the solution to cool to room temperature before the final volume adjustment is crucial for accuracy, as the volume of the solvent can change with temperature.

  • Labeling and Storage: Cap the flask tightly and invert it several times to ensure homogeneity. Transfer the solution to a properly labeled storage vial. The label should include the compound name, concentration, solvent, date of preparation, and your initials. Store as per the guidelines in Section 2.3.

    • Rationale: Clear and complete labeling is a cornerstone of laboratory safety, preventing accidental misuse of the solution.

Workflow Visualization

The following diagram illustrates the logical flow of the safe handling and stock solution preparation process.

Safe_Handling_Workflow Workflow for Safe Handling and Stock Solution Preparation cluster_prep Preparation cluster_weighing Weighing (in Fume Hood) cluster_solution Solution Preparation (in Fume Hood) cluster_final Final Steps A Don PPE (Goggles, Gloves, Lab Coat) B Prepare Fume Hood Workspace A->B C Tare Balance with Weigh Paper B->C Proceed to Weighing D Carefully Weigh Solid Compound C->D E Transfer Solid to Volumetric Flask D->E Proceed to Dissolution F Add ~70% of Solvent (DMSO) E->F G Cap and Vortex to Dissolve F->G H Adjust to Final Volume G->H I Label Vial Clearly H->I J Store Appropriately I->J K Clean Workspace & Dispose of Waste J->K

Safe handling and solution preparation workflow.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. However, its utility must be balanced with a respect for its potential hazards. By understanding its GHS classification, adhering to rigorous safe handling and storage protocols, and integrating safety-conscious practices into experimental workflows, researchers can confidently and safely leverage the capabilities of this versatile building block. The principles of expertise, trustworthiness, and authoritative grounding in safety data are not merely procedural; they are the foundation of responsible and innovative scientific research.

References

  • Capot Chemical. 4-(2-Methylamino-ethyl)-piperazine-1-carboxylic acid tert-butyl ester. [Link]

  • CP Lab Safety. This compound, min 95%, 100 mg. [Link]

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Methodological & Application

Synthesis protocol for tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of this compound (CAS: 539822-98-5), a key bifunctional building block frequently utilized in medicinal chemistry and drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] The protocol herein details a robust and efficient method centered on the reductive amination of a commercially available precursor, tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. This approach is selected for its high selectivity, mild reaction conditions, and consistently high yields. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering step-by-step instructions, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Mechanistic Rationale

The target molecule, this compound, possesses two key reactive sites: a Boc-protected secondary amine within the piperazine ring and a terminal secondary methylamino group. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group, preventing the N1 nitrogen of the piperazine from participating in reactions, thereby directing reactivity to the N4 position and its substituent.[3][4]

The chosen synthetic strategy is a direct methylation of the primary amine of tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate via reductive amination. This classic transformation proceeds in two main stages:

  • Imine Formation: The primary amine of the starting material reacts with an aldehyde (in this case, formaldehyde) to form a transient imine intermediate (or the corresponding enamine). This step is often catalyzed by mild acid.

  • Reduction: A hydride-based reducing agent, selective for the iminium ion over the aldehyde, reduces the C=N double bond to a C-N single bond, yielding the desired secondary amine.

For this protocol, sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is particularly well-suited for reductive aminations due to its mild nature and tolerance of slightly acidic conditions, which favor imine formation without requiring strict pH control.[5] This one-pot procedure is highly efficient and minimizes the formation of over-alkylated tertiary amine byproducts.

Reaction Scheme:

Figure 1. Reductive amination of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate with formaldehyde to yield the target product.

Materials and Reagents

All reagents should be of high purity (≥95%) and used as received unless otherwise noted. Anhydrous solvents are recommended for optimal results.

ReagentCAS NumberMolecular Wt.Purpose
tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate192130-34-0229.32Starting Material
Formaldehyde (37% solution in H₂O)50-00-030.03Methylating Agent
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Reducing Agent
Dichloromethane (DCM, CH₂Cl₂)75-09-284.93Solvent
Acetic Acid (glacial)64-19-760.05Catalyst (optional)
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/AN/AWork-up
Brine (Saturated NaCl solution)N/AN/AWork-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying Agent
Silica Gel (for column chromatography)7631-86-9N/APurification

Detailed Experimental Protocol

This protocol is based on a 10.0 mmol scale. Adjust quantities accordingly for different scales.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (2.29 g, 10.0 mmol, 1.0 eq).

  • Add 100 mL of dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

Step 2: Reagent Addition

  • Add formaldehyde (0.81 mL of a 37% aqueous solution, ~10.8 mmol, 1.08 eq) to the stirred solution.

  • (Optional but Recommended) Add glacial acetic acid (0.06 mL, ~1.0 mmol, 0.1 eq) to catalyze imine formation. Stir the mixture for 20-30 minutes at room temperature. The solution should remain clear.

Step 3: Reduction

  • In a single portion, carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol, 1.5 eq) to the reaction mixture.

    • Causality Note: A slight exotherm and gas evolution may be observed. Adding the reducing agent in one portion is generally safe on this scale, but for larger scales, portion-wise addition is recommended. The excess equivalents ensure the reaction goes to completion.

  • Seal the flask (e.g., with a septum) and allow the reaction to stir at room temperature for 4-12 hours.

Step 4: Reaction Monitoring

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC System: A typical mobile phase is 5-10% Methanol in Dichloromethane with 0.5% triethylamine. The starting material (primary amine) is more polar and will have a lower Rf than the product (secondary amine).

  • The reaction is complete when the starting material spot is no longer visible by TLC.

Step 5: Work-up and Extraction

  • Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

    • Self-Validation: This step neutralizes the acetic acid catalyst and quenches any remaining reducing agent.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Combine all organic layers and wash with 50 mL of brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

Step 6: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: A gradient of 2% to 10% methanol in dichloromethane is typically effective. Adding 0.5% triethylamine to the eluent can improve peak shape and prevent the product from sticking to the acidic silica.

  • Collect fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to yield this compound as a pure product, typically a pale yellow oil.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis protocol.

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reductive Amination cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Dissolve Starting Material in DCM B Add Formaldehyde & Acetic Acid A->B C Stir for 30 min (Imine Formation) B->C D Add NaBH(OAc)₃ (Reduction) C->D E Stir 4-12h at RT D->E F Monitor by TLC/LC-MS E->F G Quench with Sat. NaHCO₃ F->G H Extract with DCM G->H I Wash with Brine H->I J Dry (MgSO₄) & Concentrate I->J K Flash Column Chromatography J->K L Isolate Pure Product K->L

Caption: Workflow for the synthesis of the target compound.

Expected Results and Characterization

  • Yield: 85-95%

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₂H₂₅N₃O₂[1]

  • Molecular Weight: 243.35 g/mol [1]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~ 3.45 (t, 4H), 2.75 (t, 2H), 2.60 (s, 3H), 2.50 (m, 6H), 1.46 (s, 9H). (Note: Expected chemical shifts are approximate and should be confirmed by analysis.)

  • Mass Spectrometry (ESI+): m/z = 244.2 [M+H]⁺.

Safety and Handling

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a well-ventilated fume hood.

  • Formaldehyde: Toxic and a known carcinogen. Avoid inhalation and skin contact.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Do not quench with strong acid.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • BenchChem. (2025). Application Notes and Protocols for N-Boc-piperazine Coupling Reactions with Carboxylic Acids.
  • Google Patents. (Date Not Available). CN108033931B - Synthesis method of N-Boc piperazine.
  • ChemicalBook. (Date Not Available). 1-(2-N-Boc-Aminoethyl)piperazine synthesis.
  • N-Boc-piperazine Manufacturer. (Date Not Available). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing.
  • White Rose Research Online. (Date Not Available). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • MDPI. (Date Not Available). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • ChemicalBook. (Date Not Available). 1-BOC-Piperazine synthesis.
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • MedChemExpress. (Date Not Available). This compound.
  • ResearchGate. (Date Not Available). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
  • CymitQuimica. (Date Not Available). This compound.
  • Google Patents. (Date Not Available). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • ResearchGate. (2013). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate?.
  • Fisher Scientific. (Date Not Available). 1-BOC-4-(2-aminoethyl)piperazine, 95%.
  • BLDpharm. (Date Not Available). 539822-98-5|this compound.
  • PubChem. (Date Not Available). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.
  • Sunway Pharm Ltd. (Date Not Available). tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate.
  • Organic Chemistry Portal. (Date Not Available). Hitchhiker's guide to reductive amination.

Sources

The Strategic Application of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1] These heterobifunctional molecules utilize the cell's endogenous ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[2][3] A PROTAC molecule is composed of three distinct components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[1][4]

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][4] Its length, rigidity, and chemical composition profoundly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for efficient ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][5] While flexible alkyl and polyethylene glycol (PEG) linkers have been widely used, there is a growing appreciation for the incorporation of more rigid motifs, such as saturated heterocycles, to enhance PROTAC performance.[4][6]

This technical guide focuses on the application of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate , a versatile and strategically valuable building block for the synthesis of advanced PROTACs. We will delve into the unique advantages conferred by the piperazine moiety, provide detailed protocols for its incorporation into PROTACs, and discuss key evaluation methodologies.

The Piperazine Advantage in PROTAC Linker Design

The incorporation of a piperazine ring into a PROTAC linker, as offered by this compound, provides several distinct advantages over traditional flexible linkers:

  • Enhanced Rigidity and Conformational Control: The cyclic nature of piperazine imparts a degree of rigidity to the linker.[5][7] This conformational constraint can pre-organize the PROTAC into a geometry that is more favorable for the formation of a stable ternary complex, reducing the entropic penalty of binding.[]

  • Improved Physicochemical and Pharmacokinetic Properties: Piperazine-containing linkers can lead to PROTACs with improved metabolic stability.[5][7] Furthermore, the basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, which can enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules.[9]

  • Orthogonal Synthetic Handles: The subject linker, this compound, possesses two distinct amine functionalities with different reactivity profiles. The secondary methylamino group provides a nucleophilic handle for initial coupling, while the other nitrogen is protected with a tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme allows for a controlled, stepwise synthesis of the final PROTAC, minimizing the formation of undesired side products.[10]

Visualizing the PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a sequential, two-step coupling strategy. The order of coupling (i.e., whether the POI ligand or the E3 ligase ligand is attached first) can be adapted based on the specific chemistry and stability of the ligands.

PROTAC Synthesis Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling Linker tert-Butyl 4-(2-(methylamino)ethyl) piperazine-1-carboxylate Intermediate1 Boc-Protected Intermediate Linker->Intermediate1 Amide Coupling (HATU, DIPEA) Ligand1 POI Ligand (with reactive group, e.g., -COOH) Ligand1->Intermediate1 Intermediate1_ref Boc-Protected Intermediate Intermediate2 Amine Intermediate Intermediate1_ref->Intermediate2 Boc Deprotection (TFA or HCl) Intermediate2_ref Amine Intermediate FinalPROTAC Final PROTAC Intermediate2_ref->FinalPROTAC Amide Coupling (HATU, DIPEA) Ligand2 E3 Ligase Ligand (with reactive group, e.g., -COOH) Ligand2->FinalPROTAC

Caption: A generalized workflow for the synthesis of a PROTAC.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a PROTAC with a Piperazine-Containing Linker

This protocol outlines a general multi-step synthesis. For this example, we will couple the POI ligand first.

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • E3 ligase ligand with a carboxylic acid functional group (e.g., a pomalidomide derivative)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (HPLC, LC-MS)

Part 1: Coupling of the POI Ligand to the Linker

  • In a clean, dry round-bottom flask, dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • To the activated POI ligand solution, add a solution of this compound (1.1 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the Boc-protected intermediate.

Part 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine is typically used in the next step without further purification.

Part 3: Coupling of the E3 Ligase Ligand

  • In a separate flask, dissolve the E3 ligase ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the deprotected amine intermediate from Part 2 (dissolved in a small amount of anhydrous DMF) to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity (>95%).

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

This protocol describes how to assess the efficacy of the newly synthesized PROTAC in a cellular context.

Materials:

  • Cells expressing the target protein

  • The synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).

  • After the treatment period, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Quantify the total protein concentration in each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

Data Presentation and Interpretation

The results from the Western blot analysis can be used to determine key parameters of PROTAC efficacy, which should be summarized in a table for clear comparison.

PROTAC IdentifierTarget ProteinE3 LigaseLinker MotifDC50 (nM)Dmax (%)
Example-PROTAC-1 BRD4CRBNPiperazine-ethylamine1592
Example-PROTAC-2 BTKVHLPiperazine-ethylamine2588
  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax: The maximum percentage of protein degradation achieved.

A lower DC50 value and a higher Dmax value are indicative of a more potent PROTAC.

Visualizing the Mechanism of Action

A clear understanding of the PROTAC's mechanism is crucial for rational design and data interpretation.

PROTAC Mechanism of Action POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex TernaryComplex->PROTAC Release & Recycle Ubiquitination Polyubiquitination TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Sources

Reaction conditions for coupling with tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Introduction: A Versatile Building Block for Complex Molecules

This compound is a bifunctional synthetic building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a piperazine ring, a common motif in pharmacologically active compounds, which can enhance aqueous solubility and modulate physicochemical properties.[1] The key features of this reagent are the nucleophilic secondary methylamino group, which serves as the primary reactive handle for coupling reactions, and the tert-butyloxycarbonyl (Boc) protected piperazine nitrogen, which prevents unwanted side reactions and can be deprotected in a subsequent step to allow for further functionalization.

This molecule is particularly valuable as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[2] The precise control over its coupling reactions is therefore paramount for the successful construction of these complex molecules. This guide provides a detailed examination of the critical reaction conditions, protocols, and underlying chemical principles for effectively utilizing this reagent, with a focus on amide bond formation and reductive amination.

Physicochemical Properties and Reactivity Profile

Understanding the inherent reactivity of this compound is crucial for designing successful coupling strategies.

  • Nucleophilicity and Basicity : The primary site of reactivity is the terminal secondary amine (-NH(CH₃)). The basicity of this nitrogen is a key parameter. While the exact pKa of this compound is not readily published, we can infer its properties from related structures. The pKa of piperazine's first nitrogen is approximately 9.73.[3] Alkylation of the nitrogen atoms, as in 1,4-dimethylpiperazine, tends to lower the pKa to around 8.0.[4][5] This suggests that the secondary amine in the title compound is a moderately strong base and a potent nucleophile, readily participating in coupling reactions under appropriate conditions.

  • Steric Hindrance : The presence of the methyl group on the secondary amine and the adjacent ethyl-piperazine moiety introduces moderate steric bulk. This steric hindrance can impede the approach to electrophilic centers, making some standard coupling methods inefficient.[6][7] Consequently, the selection of highly potent coupling reagents is often necessary to overcome this spatial blockade and achieve high yields.[6]

  • The Role of the Boc-Protecting Group : The Boc group on the piperazine nitrogen serves two purposes. Firstly, it deactivates this nitrogen, preventing it from competing with the target secondary amine during the coupling reaction. Secondly, its bulky tert-butyl group contributes to the overall steric environment of the molecule.

Core Methodology I: Amide Bond Formation

The formation of an amide bond by coupling the secondary amine with a carboxylic acid is one of the most frequent applications for this building block. Due to the moderate steric hindrance, standard carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often result in low yields or require harsh conditions.[7] More powerful onium salt-based reagents are strongly recommended.

Mechanism of Action: Onium Salt Reagents

Onium salt reagents, such as uronium/aminium (HATU, HBTU) or phosphonium (PyBOP, PyAOP) salts, react with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive activated ester intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of the piperazine derivative, even with its steric bulk. Reagents containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, like HATU, are particularly effective as they form OAt-esters, which are more reactive than their OBt-ester counterparts and benefit from anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction.

HATU_Activation RCOOH Carboxylic Acid (R-COOH) ActiveEster OAt-Active Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide Coupling Amine Piperazine Reagent (R'-NHMe) Amine->Amide Byproducts Byproducts

Caption: HATU-mediated activation of a carboxylic acid to form a reactive OAt-ester, which then couples with the amine.

Recommended Reagents and Conditions

For successful amide coupling, a careful selection of the coupling reagent, base, and solvent is critical. The following table summarizes the recommended systems.

Reagent ClassExample ReagentKey AdvantagesConsiderations
Uronium/Aminium HATU Very fast, highly efficient for hindered couplings, low racemization.[8]More expensive. Can cause guanidinylation of the amine if used in excess without pre-activation.[9]
HCTU More cost-effective than HATU, very efficient.Slightly less reactive than HATU for extremely difficult couplings.
Phosphonium PyBOP Strong coupling reagent, no guanidinylation side reaction.[8][9]Produces carcinogenic HMPA byproduct (BOP reagent only); PyBOP is a safer alternative.[9]
PyAOP Highly effective, especially for coupling N-methyl amino acids.[10]Cannot react with amines to form guanidines.[9]
Detailed Protocol: General Amide Coupling using HATU

This protocol provides a general procedure for the coupling of a generic carboxylic acid to this compound.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dissolve Carboxylic Acid (1.0 eq) in anhydrous DMF prep2 Add HATU (1.1 eq) and DIPEA (2.5 eq) prep1->prep2 Mix act Pre-activate for 5-10 min at room temperature prep2->act add_amine Add Piperazine Reagent (1.2 eq) act->add_amine react Stir at RT for 2-16 h (Monitor by TLC/LC-MS) add_amine->react quench Dilute with EtOAc, wash with aq. NaHCO₃, brine react->quench dry Dry over Na₂SO₄, concentrate quench->dry purify Purify by column chromatography dry->purify

Caption: General experimental workflow for amide bond formation using HATU.

Materials:

  • Carboxylic acid (1.0 equiv)

  • This compound (1.2 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), brine

Procedure:

  • Activation: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 5-10 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling: Add a solution of this compound (1.2 equiv) in a minimal amount of anhydrous DMF to the activated mixture.

  • Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 16 hours depending on the substrates.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Core Methodology II: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This two-step, one-pot process is highly efficient for producing alkylated amines.

Mechanism and Reagent Selection

The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the secondary amine and the carbonyl compound. This electrophilic intermediate is then reduced in situ by a selective reducing agent.

  • Reducing Agents : The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for the reductive amination of hindered secondary amines. It is tolerant of mildly acidic conditions which can help catalyze iminium ion formation and does not reduce the starting aldehyde or ketone at a significant rate. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is highly toxic and its reactivity is pH-dependent.

Reductive_Amination_Workflow Start Combine Piperazine Reagent (1.2 eq) & Carbonyl (Aldehyde/Ketone, 1.0 eq) in solvent (e.g., DCE, THF) Imine Stir for 30-60 min to form Iminium Ion Intermediate Start->Imine Reduce Add Reducing Agent (e.g., STAB, 1.5 eq) portion-wise Imine->Reduce React Stir at RT for 4-24 h (Monitor by TLC/LC-MS) Reduce->React Workup Quench with aq. NaHCO₃, Extract with DCM/EtOAc React->Workup Purify Dry, Concentrate & Purify (Column Chromatography) Workup->Purify

Caption: General experimental workflow for reductive amination.

Detailed Protocol: General Reductive Amination using STAB

This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with this compound.

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (catalytic, optional)

  • Dichloromethane (DCM), saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Iminium Formation: To a solution of the aldehyde or ketone (1.0 equiv) in anhydrous DCE, add this compound (1.2 equiv). If the carbonyl substrate is less reactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) to the mixture in portions over 10 minutes. Note: The addition may cause gas evolution.

  • Reaction: Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Isolation & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low yield in amide coupling Insufficiently potent coupling reagent; Steric hindrance.[6]Switch to a more powerful reagent like HATU or PyAOP.[11] Increase reaction time or temperature moderately (e.g., to 40-50 °C).
Guanidinylation side product Use of excess uronium reagent (e.g., HATU, HBTU) reacting with the amine.[9]Pre-activate the carboxylic acid for 5-10 minutes before adding the amine. Use a slight excess of the carboxylic acid relative to the coupling reagent. Alternatively, use a phosphonium reagent like PyBOP.[8]
Stalled reductive amination Incomplete iminium ion formation; Inactive reducing agent.Add a catalytic amount of acetic acid to promote iminium formation. Ensure the STAB is fresh and anhydrous.
Difficult purification Byproducts from coupling reagent (e.g., tetramethylurea); Unreacted starting materials.For uronium reagents, ensure aqueous work-up is thorough as byproducts are water-soluble.[9] Optimize stoichiometry to drive the reaction to completion.

References

  • BenchChem Technical Support Team. (2025). Improving the efficiency of coupling reactions with hindered amines. BenchChem.[6]

  • MedChemExpress. This compound | PROTAC Linker. MCE.[2]

  • BenchChem Technical Support Team. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.[11]

  • Aapptec Peptides. Coupling Reagents. Aapptec.[10]

  • DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio.[8]

  • Oriental Journal of Chemistry. (2021). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines. Oriental Journal of Chemistry.[12]

  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.

  • Chemical Science. (2019). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Royal Society of Chemistry.[13]

  • ResearchGate. Optimization of Ullmann amine coupling reaction. ResearchGate.[14]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[4]

  • BenchChem Technical Support Team. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.[7]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry.[1]

  • Mamat, C., et al. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molecular Diversity Preservation International.[15]

  • ResearchGate. pKa values of common substituted piperazines. ResearchGate.[5]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.[16]

  • National Institutes of Health. (2017). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH.[17]

  • ResearchGate. Reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate. ResearchGate.[18]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.[19]

  • Preclinical Research CRO. tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate. Preclinical Research CRO.[20]

  • ResearchGate. (2014). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate.[21]

  • National Institutes of Health. (2017). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. NIH.[22]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Semantic Scholar.[23]

  • National Institutes of Health. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH.[24]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • Royal Society of Chemistry. TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. RSC Publishing.[25]

  • ChemRxiv. (2023). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv.[26]

  • CymitQuimica. This compound. CymitQuimica.[27]

  • BLDpharm. 539822-98-5|this compound. BLDpharm.[28]

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[9]

  • Organic Syntheses. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. Organic Syntheses.[29]

  • ResearchGate. (2021). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. ResearchGate.[30]

  • National Institutes of Health. Piperazine. PubChem.[3]

  • CoLab. Palladium-catalyzed decarboxylative coupling reaction with alkynyl carboxylic acids and arylsiloxanes. CoLab.[31]

  • Sigma-Aldrich. N-Ethyl-N-methyl-2-piperazin-1-ylnicotinamide. Sigma-Aldrich.

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The Strategic Deployment of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Advanced Therapeutic Modalities

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, piperazine derivatives have emerged as a "privileged scaffold" due to their frequent appearance in a wide array of therapeutic agents targeting the central nervous system, infectious diseases, and cancer.[1][2] The unique structural and physicochemical properties of the piperazine ring, including its ability to engage in multiple hydrogen bonding interactions and modulate aqueous solubility, contribute to its prevalence in clinically successful drugs.[3][4]

This technical guide focuses on a specific, yet highly versatile, derivative: tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate . This molecule is strategically designed with a Boc-protected nitrogen, allowing for controlled, sequential reactions, and a secondary amine that serves as a key nucleophilic handle for molecular elaboration. Its most prominent and cutting-edge application is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it functions as a flexible and advantageous linker.[1]

This document will provide an in-depth overview of the applications of this compound, with a primary focus on its role in PROTAC synthesis. We will delve into the causality behind its selection in drug design and provide detailed, field-proven protocols for its incorporation into complex bioactive molecules.

Core Applications in Drug Discovery: The PROTAC Linker Advantage

PROTACs are heterobifunctional molecules that represent a paradigm shift in pharmacology. Instead of merely inhibiting a target protein, PROTACs hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade the protein of interest.[1] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The linker is not merely a passive spacer; its length, rigidity, and chemical composition are critical for the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[5] The inclusion of saturated heterocycles like piperazine in PROTAC linkers is a common strategy to impart conformational rigidity and improve physicochemical properties.[6]

This compound is an exemplary building block for PROTAC linkers for several reasons:

  • Modulation of Physicochemical Properties: The piperazine moiety can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which is crucial for cell permeability and overall bioavailability.

  • Vectorial Control in Synthesis: The Boc-protected nitrogen and the secondary amine allow for directional and controlled synthesis, enabling the sequential attachment of the target protein ligand and the E3 ligase ligand.

  • Conformational Pre-organization: The piperazine ring introduces a degree of rigidity into the linker, which can reduce the entropic penalty of forming the ternary complex and thus improve the efficiency of protein degradation.

Below is a diagram illustrating the general structure of a PROTAC and the role of the linker.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker Linker (e.g., incorporating tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate) POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a Proteolysis Targeting Chimera (PROTAC).

Experimental Protocols: Synthesis and Application

The utility of this compound is best demonstrated through its application in synthetic protocols. The secondary amine of this building block can readily participate in several key chemical transformations, most notably amide bond formation and reductive amination.

Protocol 1: Amide Bond Formation for PROTAC Synthesis

Amide bond formation is one of the most common reactions in medicinal chemistry for linking molecular fragments. In the context of PROTAC synthesis, this compound can be coupled with a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase).

The following is a general, yet robust, protocol for the amide coupling of a carboxylic acid with this compound using HATU, a common and efficient peptide coupling reagent.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Role
Carboxylic acid-functionalized ligand (R-COOH)VariableSubstrate
This compound243.35Coupling Partner
HATU380.23Coupling Reagent
DIPEA (N,N-Diisopropylethylamine)129.24Base
Anhydrous DMF (N,N-Dimethylformamide)73.09Solvent
Dichloromethane (DCM)84.93Extraction Solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)84.01Quenching/Washing
Brine (Saturated aqueous NaCl)58.44Washing
Anhydrous magnesium sulfate (MgSO₄)120.37Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid-functionalized ligand (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add this compound (1.1 eq), followed by DIPEA (3.0 eq).

  • Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.

Causality Behind Experimental Choices:

  • HATU and DIPEA: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if the carboxylic acid has a stereocenter). DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction and to facilitate the activation of the carboxylic acid by HATU.

  • Anhydrous DMF: DMF is an excellent polar aprotic solvent that dissolves a wide range of organic molecules. The use of an anhydrous solvent is critical to prevent the hydrolysis of the activated carboxylic acid intermediate.

  • Inert Atmosphere: An inert atmosphere prevents the reaction of reagents with atmospheric moisture and oxygen, which can lead to side products and reduced yields.

The resulting Boc-protected intermediate can then be deprotected under acidic conditions (e.g., with trifluoroacetic acid in dichloromethane) to reveal the secondary amine on the other side of the piperazine ring, which can then be coupled to the second ligand to complete the PROTAC synthesis.

Protocol 2: Reductive Amination

Reductive amination is another powerful tool for forming carbon-nitrogen bonds. The secondary amine of this compound can be reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Reaction Scheme:

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Role
Aldehyde or Ketone (R-CHO or R-C(O)R')VariableSubstrate
This compound243.35Nucleophile
Sodium triacetoxyborohydride (STAB)211.94Reducing Agent
Acetic Acid (AcOH)60.05Catalyst
Anhydrous Dichloromethane (DCM)84.93Solvent
Saturated aqueous sodium bicarbonate (NaHCO₃)84.01Quenching/Washing
Brine (Saturated aqueous NaCl)58.44Washing
Anhydrous sodium sulfate (Na₂SO₄)142.04Drying Agent

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 eq) and this compound (1.2 eq).

  • Dissolution: Dissolve the reactants in anhydrous dichloromethane.

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards aldehydes and ketones than other borohydrides, which minimizes the side reaction of reducing the carbonyl starting material.

  • Acetic Acid: A catalytic amount of acid is required to facilitate the formation of the iminium ion intermediate, which is the species that is actually reduced.

  • Anhydrous DCM: The use of an anhydrous solvent is important to prevent the hydrolysis of the iminium ion.

The following diagram illustrates the general workflow for utilizing this compound in a multi-step synthesis.

Synthesis_Workflow start This compound reaction1 Amide Coupling or Reductive Amination with Ligand 1 start->reaction1 intermediate Boc-Protected Intermediate reaction1->intermediate deprotection Boc Deprotection (e.g., TFA/DCM) intermediate->deprotection amine_intermediate Free Amine Intermediate deprotection->amine_intermediate reaction2 Coupling with Ligand 2 amine_intermediate->reaction2 final_product Final Bioactive Molecule (e.g., PROTAC) reaction2->final_product

Caption: General synthetic workflow for incorporating the building block.

Conclusion: An Indispensable Tool for Modern Medicinal Chemistry

This compound is a testament to the power of strategic molecular design in medicinal chemistry. Its pre-functionalized and orthogonally protected nature makes it an invaluable building block for the efficient and controlled synthesis of complex bioactive molecules. While its applications are broad, its role as a linker in the development of PROTACs highlights its significance in cutting-edge drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their pursuit of novel therapeutics. As the field of targeted protein degradation continues to expand, the demand for well-designed and synthetically accessible linkers will undoubtedly grow, further cementing the importance of molecules like this compound in the drug discovery arsenal.

References

  • Benchchem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide. [URL: https://www.benchchem.com/technical-center/the-pivotal-role-of-n-boc-piperazine-in-modern-medicinal-chemistry-a-technical-guide]
  • Benchchem. Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers. [URL: https://www.benchchem.com/technical-center/refining-protocols-for-protac-synthesis-using-peg-linkers]
  • MedChemExpress. This compound | PROTAC Linker. [URL: https://www.medchemexpress.com/tert-butyl-4-(2-(methylamino)ethyl)
  • CymitQuimica. This compound. [URL: https://www.cymitquimica.
  • ChemShuttle. tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate dihydrochloride. [URL: https://www.chemshuttle.
  • Toure, M. & Crews, C. M. Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 48(50), 9424-9437 (2009). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2804593/]
  • Goracci, L. et al. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Advances, 12(34), 21968-21977 (2022). [URL: https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra03761k]
  • de Almeida, L. G. F. et al. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-612 (2018). [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/]
  • Sunway Pharm Ltd. tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate. [URL: https://www.3wpharm.com/product/show/id/41463.html]
  • Kumar, A. et al. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Letters in Drug Design & Discovery, 21(1), 1-20 (2024). [URL: https://pubmed.ncbi.nlm.nih.gov/38685782/]
  • MedChemExpress. tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate | PROTAC Linker. [URL: https://www.medchemexpress.com/tert-butyl-4-(2-(methylamino)ethyl)
  • Mamat, C. et al. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Molbank, 2012(2), M764 (2012). [URL: https://www.mdpi.com/1422-8599/2012/2/M764]
  • MedChemExpress. This compound. [URL: https://www.medchemexpress.com/hy-100832a.html]
  • Indian Journal of Heterocyclic Chemistry. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [URL: https://www.connectjournals.com/ijhc]
  • Romanelli, M. N. et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5786 (2023). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10420719/]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate in Research Samples

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Accurate Quantification

Tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate is a key building block in contemporary drug discovery, frequently utilized in the synthesis of complex molecules, including PROTACs (Proteolysis Targeting Chimeras)[1][2]. Its piperazine core and reactive amine functionalities make it a versatile linker in creating molecules with therapeutic potential. Given its role in the development of novel pharmaceuticals, a robust, sensitive, and selective analytical method for its quantification is paramount for researchers in drug development and medicinal chemistry. This ensures accurate assessment of reaction yields, purity of intermediates, and pharmacokinetic properties of resulting drug candidates.

This application note presents a detailed, validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the determination of this compound. The narrative will delve into the rationale behind the methodological choices, from sample preparation to the intricacies of mass spectrometric detection, providing a comprehensive guide for its implementation in a research or drug development setting.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is the bedrock of rational method development.

PropertyValueSource/Rationale
Molecular Formula C12H25N3O2[1][3]
Molecular Weight 243.35 g/mol [1][3]
Predicted logP 0.96[4]
Predicted pKa The piperazine nitrogens are basic. The secondary amine is predicted to be the most basic, with a pKa around 9-10, followed by the tertiary amine within the piperazine ring. The carbamate nitrogen is non-basic. This basicity is key for efficient positive mode electrospray ionization.Inferred from the structure and general chemical principles of piperazine derivatives.

LC-MS/MS Method Development: A Step-by-Step Rationale

The development of a robust LC-MS/MS method is a systematic process. The following sections detail the optimization of each critical stage.

Chromatographic Separation: Achieving Specificity and Efficiency

The goal of the chromatographic separation is to resolve the analyte from matrix components and potential isomers, ensuring a clean signal for the mass spectrometer.

  • Column Selection: A C18 reversed-phase column is the workhorse of pharmaceutical analysis and is well-suited for a molecule with a moderate logP like our analyte[5]. The non-polar stationary phase will interact with the butyl group and the carbon backbone of the piperazine ring, providing good retention.

  • Mobile Phase Composition: A mobile phase consisting of water (A) and acetonitrile (B) provides a good polarity range for eluting the analyte. The addition of 0.1% formic acid to both phases is crucial for several reasons[5]:

    • It acidifies the mobile phase, ensuring the basic nitrogen atoms of the piperazine ring are protonated. This enhances chromatographic peak shape by preventing tailing and improves ionization efficiency in the mass spectrometer.

    • The consistent pH across the gradient ensures reproducible retention times.

  • Gradient Elution: A gradient elution, starting with a low percentage of organic phase and ramping up, is employed to ensure the analyte is eluted with a sharp peak and to clean the column of more non-polar matrix components after each injection.

Mass Spectrometric Detection: The Key to Sensitivity and Selectivity

Tandem mass spectrometry provides unparalleled selectivity and sensitivity.

  • Ionization Mode: Given the presence of basic nitrogen atoms, Electrospray Ionization (ESI) in the positive ion mode (ESI+) is the logical choice for achieving high sensitivity[5]. The acidic mobile phase promotes the formation of the protonated molecule [M+H]+.

  • Selection of an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative LC-MS/MS as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects[6]. For this application, tert-Butyl 4-(2-(methylamino-d3)ethyl)piperazine-1-carboxylate would be an ideal internal standard. Its deuterium-labeled methyl group ensures it has nearly identical physicochemical properties to the analyte, while its increased mass allows for distinct detection by the mass spectrometer.

  • Multiple Reaction Monitoring (MRM): MRM is the cornerstone of quantitative tandem mass spectrometry. It involves the selection of a specific precursor ion in the first quadrupole, its fragmentation in the collision cell, and the monitoring of a specific product ion in the third quadrupole. This process drastically reduces chemical noise and enhances selectivity.

    • Analyte MRM Transitions: The protonated molecule [M+H]+ at m/z 244.2 will be used as the precursor ion. The fragmentation of Boc-protected piperazine derivatives typically involves the loss of the Boc group or fragmentation of the piperazine ring. Common product ions would result from the loss of isobutylene (56 Da) from the Boc group, leading to a fragment at m/z 188.2, and further fragmentation of the piperazine ring.

    • Internal Standard MRM Transitions: The protonated molecule of the deuterated internal standard [M+H]+ will be at m/z 247.2. The fragmentation pattern will be analogous to the analyte.

The logical flow of the method development process is illustrated in the following diagram:

MethodDevelopment Analyte Analyte Physicochemical Properties (MW, logP, pKa) LC_Params Liquid Chromatography Parameters - C18 Column - Water/ACN with 0.1% Formic Acid - Gradient Elution Analyte->LC_Params Influences MS_Params Mass Spectrometry Parameters - ESI+ Ionization - MRM Mode Analyte->MS_Params Influences LC_Params->MS_Params Coupled to Validation Method Validation (FDA/ICH Guidelines) LC_Params->Validation Leads to MS_Params->Validation Leads to IS Internal Standard Selection - Deuterated Analog IS->MS_Params Required for IS->Validation Leads to Sample_Prep Sample Preparation - Protein Precipitation Sample_Prep->LC_Params Precedes Sample_Prep->Validation Leads to

Caption: Logical workflow for LC-MS/MS method development.

Detailed Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of the analyte from a biological matrix such as plasma.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the sample (e.g., plasma).

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of tert-Butyl 4-(2-(methylamino-d3)ethyl)piperazine-1-carboxylate in methanol).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex and Transfer: Vortex briefly and transfer the reconstituted sample to an HPLC vial for analysis.

Protocol 2: LC-MS/MS Analysis
Parameter Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7.1-9 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
MRM Transitions See table below
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Dwell Time (ms)
This compound244.2188.2 (Quantifier)15100
244.286.1 (Qualifier)25100
tert-Butyl 4-(2-(methylamino-d3)ethyl)piperazine-1-carboxylate (IS)247.2191.215100

The overall experimental workflow is depicted below:

ExperimentalWorkflow Start Sample Collection Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep LC_Injection LC Injection Sample_Prep->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Analysis MS/MS Analysis (MRM) MS_Ionization->MS_Analysis Data_Processing Data Processing and Quantification MS_Analysis->Data_Processing End Report Generation Data_Processing->End

Caption: A streamlined experimental workflow for the LC-MS/MS analysis.

Method Validation: Ensuring Trustworthiness and Reliability

A developed analytical method is only as good as its validation. The described method should be validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH Q2(R1) guidelines[6][7]. The key validation parameters are summarized below.

Validation Parameter Acceptance Criteria Rationale
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.Ensures the detected signal is solely from the analyte of interest.
Linearity and Range Calibration curve with a correlation coefficient (r²) ≥ 0.99.Demonstrates a proportional response of the instrument to the analyte concentration.
Accuracy and Precision Within ±15% (±20% at the LLOQ) for accuracy (relative error) and ≤15% (≤20% at the LLOQ) for precision (coefficient of variation).Confirms the closeness of the measured values to the true values and the reproducibility of the method.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Defines the sensitivity of the method.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.Evaluates the ion suppression or enhancement caused by matrix components.
Stability Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).Ensures the integrity of the analyte in the samples from collection to analysis.

Conclusion: A Fit-for-Purpose Analytical Solution

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the quantification of this compound. The detailed protocols and the rationale behind the methodological choices offer researchers a robust starting point for implementing this assay in their laboratories. The emphasis on proper method validation ensures that the generated data is reliable, accurate, and suitable for making critical decisions in the drug development pipeline.

References

  • De Boer, D., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC, [Link]

  • PubChem, tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, [Link]

  • Sunway Pharm Ltd, tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate, [Link]

  • Forensic RTI, Selecting and optimizing transitions for LC-MS/MS methods, [Link]

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Application Notes and Protocols for the Purification of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate is a key building block in contemporary drug discovery, notably as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The paramount importance of high purity for this reagent cannot be overstated, as residual impurities from its synthesis can lead to the formation of undesired side products, complicate reaction kinetics, and introduce confounding variables in biological assays. This document provides a comprehensive guide to the post-synthesis purification of this compound, grounded in established chemical principles and supported by practical, field-proven protocols. We will explore a multi-modal purification strategy, encompassing chromatographic, extractive, and crystallization techniques, to ensure the isolation of this compound at a purity suitable for the most demanding research and development applications.

Understanding the Impurity Profile: A Prerequisite for Effective Purification

A rational purification strategy begins with an understanding of the potential impurities that may be present in the crude product. The synthesis of this compound typically involves the N-alkylation of 1-Boc-piperazine.[4] A common synthetic route is the reductive amination of 1-Boc-piperazine with N-methyl-2-oxoethylamine, or a related electrophile.

Based on this synthetic pathway, the following impurities are commonly encountered:

  • Unreacted 1-Boc-piperazine: Incomplete reaction will leave residual starting material.

  • Over-alkylation products: The secondary amine of the product can potentially react with another molecule of the electrophile.

  • Byproducts from the reducing agent: Depending on the chosen reducing agent (e.g., sodium triacetoxyborohydride), byproducts may be present.

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as any excess reagents, may persist in the crude product.

A preliminary purity assessment of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to tailor the purification strategy to the specific impurity profile of the batch.[5]

Purification Strategies: A Multi-faceted Approach

A combination of purification techniques is often necessary to achieve the desired level of purity. The following sections detail robust protocols for column chromatography, acid-base extraction, and recrystallization, which can be employed sequentially or individually as required.

Flash Column Chromatography: The Workhorse of Purification

Flash column chromatography is a highly effective method for separating the target compound from a wide range of impurities.[5] The polarity of this compound, with its polar amine functional groups and a non-polar Boc protecting group, allows for good separation on silica gel.

Protocol for Flash Column Chromatography:

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., methanol or dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure. This "dry loading" method generally results in better separation than direct liquid injection.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial elution solvent. A typical column size for purifying 1-5 grams of crude material is 40-60 mm in diameter.

  • Elution: A gradient elution is recommended for optimal separation. Start with a non-polar solvent system and gradually increase the polarity. A common and effective solvent system is a mixture of hexane or petroleum ether and ethyl acetate.[6][7][8] To mitigate peak tailing, which is common for amines on silica gel, the addition of a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent is advised.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Table 1: Recommended Starting Conditions for Flash Column Chromatography

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard and effective for a wide range of polarities.
Mobile Phase Hexane/Ethyl Acetate with 0.5% TriethylamineGood starting solvent system for this class of compounds. Triethylamine suppresses peak tailing.
Elution Profile Gradient: 10% to 50% Ethyl Acetate in HexaneAllows for the elution of non-polar impurities first, followed by the product, and then more polar impurities.
Monitoring TLC with UV visualization (254 nm) and/or a potassium permanganate stainThe Boc group and any aromatic impurities will be UV active. The amine groups will stain with potassium permanganate.

Diagram 1: Workflow for Flash Column Chromatography Purification

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product adsorb Adsorb onto Silica Gel crude->adsorb pack Pack Silica Gel Column load Load Sample onto Column pack->load elute Gradient Elution (Hexane/EtOAc + 0.5% TEA) load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Combine Pure Fractions tlc->pool evap Evaporate Solvent pool->evap pure Pure Product evap->pure

Caption: Workflow for purifying the target compound via flash column chromatography.

Acid-Base Extraction: Exploiting Differential Basicity

Acid-base extraction is a powerful technique for separating basic compounds, like amines, from neutral or acidic impurities.[9] this compound possesses two basic nitrogen atoms: the secondary amine in the ethylamino side chain and the nitrogen in the piperazine ring. The nitrogen of the Boc-protected amine is significantly less basic due to the electron-withdrawing nature of the carbonyl group. This difference in basicity can be exploited for selective extraction.

Protocol for Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The more basic secondary amine will be protonated and partition into the aqueous layer, while less basic impurities and neutral compounds will remain in the organic layer. Repeat the acidic wash to ensure complete extraction of the product.

  • Organic Layer Separation: Separate and retain the aqueous layers. The organic layer can be discarded if it only contains non-basic impurities.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH or a saturated sodium bicarbonate solution) with stirring until the pH is basic (pH > 10), which will deprotonate the ammonium salt and regenerate the free amine.

  • Re-extraction: Extract the free amine back into a fresh portion of a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction to maximize the recovery of the product.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Diagram 2: Logic of Acid-Base Extraction

G crude Crude Mixture Dissolved in Organic Solvent acid_wash Wash with Dilute Acid (e.g., 1M HCl) crude->acid_wash layers1 Aqueous Layer (Protonated Product) Organic Layer (Neutral/Acidic Impurities) acid_wash->layers1 basify Basify Aqueous Layer (e.g., 1M NaOH) layers1:n->basify Separate and Process Aqueous Layer re_extract Re-extract with Organic Solvent basify->re_extract layers2 Organic Layer (Pure Product) Aqueous Layer (Salts) re_extract->layers2 isolate Dry and Evaporate Organic Layer layers2:n->isolate Separate and Process Organic Layer pure Pure Product isolate->pure

Caption: Decision tree for the acid-base extraction purification process.

Recrystallization: For High Purity Crystalline Solids

If the purified product is a solid, recrystallization can be an excellent final polishing step to achieve very high purity.[6] The key is to find a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Protocol for Recrystallization:

  • Solvent Selection: Based on literature for similar compounds, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[6] The goal is to find a solvent system where the product is soluble when hot but precipitates upon cooling.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot solvent (or the more polar solvent of a two-solvent system).

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a single solvent, allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. If using a two-solvent system, add the less polar solvent dropwise to the hot solution until turbidity persists, then cool as described.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Table 2: Comparison of Purification Techniques

TechniqueAdvantagesDisadvantagesBest For
Flash Column Chromatography High resolution, applicable to a wide range of compounds and impurities.Can be time-consuming and requires significant solvent volumes.Initial purification of crude mixtures with multiple components.
Acid-Base Extraction Fast, scalable, and uses inexpensive reagents.Only effective for separating basic compounds from neutral or acidic impurities.Removing non-basic impurities or as a preliminary purification step.
Recrystallization Can yield very high purity crystalline products.Only applicable to solid compounds; can result in significant product loss.Final purification step to obtain highly pure, crystalline material.

Purity Assessment

After purification, it is essential to assess the purity of the final product. The following analytical techniques are recommended:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.[5]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

A purity of >98% is generally considered suitable for most drug discovery applications.

Conclusion

The purification of this compound is a critical step in ensuring the quality and reliability of subsequent synthetic and biological studies. By employing a systematic approach that may include flash column chromatography, acid-base extraction, and recrystallization, researchers can consistently obtain this valuable building block with the high degree of purity required for advancing drug discovery programs. The choice of a specific purification strategy should be guided by the impurity profile of the crude product and the desired final purity.

References

The Piperazine Bridge: A Guide to Using tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Targeted Protein Degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins.[1] Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that induce proximity between a target protein and an E3 ubiquitin ligase.[2][3][4] The linker connecting the target-binding and E3-binding ligands is a critical determinant of PROTAC efficacy.[5] This application note provides a detailed guide for researchers on the use of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate , a versatile piperazine-based linker precursor, in the synthesis and evaluation of novel PROTACs. We present the scientific rationale for its use, detailed protocols for synthesis and cellular evaluation, and guidance on data interpretation.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs function by forming a ternary complex between the Protein of Interest (POI) and an E3 ubiquitin ligase, which facilitates the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][6] This catalytic process offers a distinct advantage over traditional inhibitors by enabling the removal of the entire target protein.[2]

The three components of a PROTAC—the POI-binding warhead, the E3 ligase-recruiting anchor, and the linker—all play a crucial role. The linker is not merely a spacer; its length, rigidity, and chemical properties are pivotal for the formation of a stable and productive ternary complex.[7][8] Piperazine-containing linkers have gained prominence due to their ability to impart conformational rigidity and favorable physicochemical properties, such as improved solubility.

The subject of this guide, this compound, is a bifunctional linker building block. Its structure offers two distinct points for conjugation:

  • A Boc-protected secondary amine within the piperazine ring, which, after deprotection, can be coupled to one of the PROTAC ligands.

  • A secondary methylamino group at the end of the ethyl side chain, providing a second conjugation point.

This dual functionality allows for a controlled, stepwise synthesis of the final PROTAC molecule.

Mechanism of Action: Engineering Protein Degradation

The ultimate goal is to synthesize a PROTAC that effectively hijacks the UPS. The process, mediated by a PROTAC synthesized using our piperazine linker, follows a well-defined pathway.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC (Piperazine Linker) Ternary POI-PROTAC-E3 PROTAC->Ternary Binds POI POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary Binds E3 PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Figure 1: PROTAC-Mediated Protein Degradation. The PROTAC facilitates the formation of a ternary complex, leading to POI ubiquitination and proteasomal degradation. The PROTAC is then released to act catalytically.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and evaluation of a PROTAC using this compound.

Protocol 1: Synthesis of a Representative PROTAC

This protocol outlines a general, two-step coupling strategy to assemble a PROTAC. It assumes the availability of a POI ligand and an E3 ligase ligand, each functionalized with a carboxylic acid for amide bond formation.

Workflow Overview:

Synthesis_Workflow Start tert-Butyl 4-(2-(methylamino)ethyl) piperazine-1-carboxylate Step1 Step 1A: Boc Deprotection (TFA/DCM) Start->Step1 Intermediate1 Piperazine-ethylamine Intermediate Step1->Intermediate1 Step2 Step 1B: Amide Coupling (E3-COOH, HATU, DIPEA) Intermediate1->Step2 Intermediate2 E3-Linker Intermediate Step2->Intermediate2 Step3 Step 2: Amide Coupling (POI-COOH, HATU, DIPEA) Intermediate2->Step3 Final Final PROTAC (E3-Linker-POI) Step3->Final

Figure 2: General PROTAC Synthesis Workflow. A two-stage coupling process starting with the linker precursor.

Step 1A: Boc Deprotection of the Piperazine Moiety

  • Rationale: The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens, preventing it from reacting prematurely. This step selectively removes the Boc group to expose the secondary amine for the first coupling reaction.

  • Materials:

    • This compound (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the starting linker material in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add TFA dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS until the starting material is fully consumed.

    • Once complete, carefully neutralize the reaction by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected intermediate. This product is often used directly in the next step without further purification.

Step 1B: Coupling with E3 Ligase Ligand

  • Rationale: This step forms the first amide bond, connecting the E3 ligase ligand to the now-exposed piperazine nitrogen. HATU is a common and efficient peptide coupling reagent.

  • Materials:

    • Deprotected piperazine intermediate from Step 1A (1.0 eq)

    • E3 ligase ligand with a carboxylic acid moiety (e.g., pomalidomide-COOH) (1.0 eq)

    • HATU (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH and the deprotected piperazine intermediate in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU to the solution and stir for 5 minutes.

    • Add DIPEA to the reaction mixture and stir at room temperature for 4-16 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting E3-Linker intermediate by column chromatography (silica gel) or preparative HPLC.

Step 2: Coupling with Protein of Interest (POI) Ligand

  • Rationale: This final step forms the second amide bond, connecting the POI ligand to the secondary amine on the linker's side chain to yield the complete PROTAC molecule.

  • Materials:

    • Purified E3-Linker intermediate from Step 1B (1.0 eq)

    • POI ligand with a carboxylic acid moiety (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the same procedure as described in Step 1B, using the E3-Linker intermediate and the POI ligand-COOH as the coupling partners.

    • After workup and concentration, purify the final PROTAC molecule using preparative HPLC to ensure high purity (>95%) for biological assays.

    • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Protocol 2: In Vitro Evaluation of Target Protein Degradation

The primary method for assessing PROTAC efficacy is to measure the reduction in the total amount of the target protein in cells.[3] Western blotting is the gold standard for this analysis.[2][3] The key parameters derived from this experiment are the DC₅₀ (the concentration that causes 50% degradation) and Dₘₐₓ (the maximum achievable degradation).

  • Materials:

    • Cell line expressing the POI and a relevant E3 ligase (e.g., VHL, CRBN)

    • Complete cell culture medium

    • Purified PROTAC (dissolved in DMSO to make a 10 mM stock)

    • Vehicle control (DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody specific to the POI

    • Primary antibody for a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) detection reagents

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of lysis. Allow cells to adhere overnight.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh culture medium. A typical concentration range might be 1 nM to 10,000 nM. Include a vehicle-only (DMSO) control.

    • Aspirate the old medium from the cells and add the PROTAC-containing medium. Incubate for a specified duration (e.g., 18-24 hours).

    • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4 °C. Collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Western Blotting:

      • Normalize the protein amounts for all samples and prepare them for SDS-PAGE.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]

      • Block the membrane for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the POI overnight at 4 °C.

      • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Visualize the protein bands using an ECL substrate and an imaging system.[7]

      • Strip the membrane and re-probe with the loading control antibody.

    • Data Analysis:

      • Quantify the band intensities for the POI and the loading control using densitometry software.

      • Normalize the POI band intensity to its corresponding loading control.

      • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set to 100%).

      • Plot the percent remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: Confirmation of Proteasome-Dependent Degradation
  • Rationale: To confirm that the observed protein loss is due to the intended PROTAC mechanism, it's essential to show that it can be rescued by inhibiting the proteasome.

  • Procedure:

    • Select a PROTAC concentration that achieves significant degradation (e.g., near the Dₘₐₓ).

    • Treat cells with one of the following conditions:

      • Vehicle (DMSO) only

      • PROTAC only

      • Proteasome inhibitor only (e.g., 10 µM MG132)

      • PROTAC + Proteasome inhibitor (co-treatment)

    • Incubate for the standard duration (e.g., 18-24 hours). Note: Some protocols recommend adding the proteasome inhibitor for the final 4-6 hours of the PROTAC treatment.

    • Lyse the cells and perform Western blot analysis as described in Protocol 2.

  • Expected Outcome: A successful PROTAC will show significant POI degradation. In the co-treatment sample, the protein levels should be restored to levels similar to the vehicle control, confirming that degradation is dependent on the proteasome.

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in a clear, tabular format.

PROTAC IDTarget POICell LineDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-XExample-ProteinHEK2933592
PROTAC-YExample-ProteinHeLa12085
ControlExample-ProteinHEK293>10,000<10

Interpreting the Results:

  • Low DC₅₀: Indicates high potency. A more potent PROTAC requires a lower concentration to achieve 50% degradation.

  • High Dₘₐₓ: Signifies high efficacy. A Dₘₐₓ of >90% indicates that the PROTAC is capable of almost completely eliminating the target protein.

  • The "Hook Effect": At very high concentrations, some PROTACs may show reduced degradation. This is thought to occur because the PROTAC saturates both the POI and the E3 ligase, leading to the formation of binary complexes rather than the productive ternary complex. This is an important characteristic to note during dose-response analysis.

Conclusion

This compound serves as an effective and versatile building block for the synthesis of piperazine-containing PROTACs. Its dual reactive sites, shielded by a removable protecting group, allow for a rational and stepwise synthetic approach. By following the detailed protocols for synthesis, in vitro degradation analysis, and mechanistic validation, researchers can effectively utilize this linker to develop novel and potent degraders for a wide range of protein targets, advancing the field of targeted protein degradation.

References

  • BenchChem. (2025).
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  • MedChemExpress. tert-Butyl 4-(2-(methylamino)ethyl)
  • BenchChem. (2025). The Strategic Role of Piperazine-C3-Amine Linkers in PROTAC Development: A Technical Guide.
  • Monti, B., et al. (2022).
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Tidestav, G. (2023). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)
  • Google Patents. WO2020041331A1 - Proteolysis targeting chimeric (protac)
  • BOC Sciences. Overview of PROTAC Linkers: Types and Design.
  • MedChemExpress. tert-Butyl 4-(2-(methylamino)ethyl)
  • Mares, A., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • BenchChem. (2025).
  • Sakkal, L. A., & Crews, C. M. (2021). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology.
  • Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies.
  • BenchChem. (2025).
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  • BenchChem. (2025). Technical Support Center: Refining Protocols for PROTAC Synthesis Using PEG Linkers.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.
  • Singh, A., & Mahajan, S. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Zhang, X., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents.

Sources

Synthesis of Novel Histamine H3 Receptor Ligands Using Piperazine Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel histamine H3 receptor (H3R) ligands utilizing a versatile piperazine scaffold. The histamine H3 receptor, a presynaptic autoreceptor and heteroreceptor, is a key target in drug discovery for a range of central nervous system (CNS) disorders, including cognitive impairments, sleep disorders, and attention-deficit hyperactivity disorder (ADHD).[1][2] The piperazine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be readily functionalized, making it an ideal building block for the development of potent and selective H3R antagonists.[3][4][5][6] This document details the strategic design, step-by-step synthesis, purification, and characterization of these promising therapeutic agents.

Introduction: The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[7][8][9] As a presynaptic autoreceptor, it regulates the synthesis and release of histamine.[7][9] More critically for therapeutic intervention, it also functions as a heteroreceptor, modulating the release of other key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[7][9] Blockade of H3 receptors by antagonists or inverse agonists leads to an enhanced release of these neurotransmitters, which is the underlying mechanism for their potential therapeutic effects in various neurological and psychiatric conditions.[10][11] The development of selective H3R antagonists has been a major focus of pharmaceutical research, with one such antagonist, pitolisant (Wakix®), already approved for the treatment of narcolepsy.[12]

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions. This structure offers several advantages in drug design, including:

  • Versatility: The two nitrogen atoms provide sites for independent functionalization, allowing for the creation of diverse chemical libraries.[3][4][5]

  • Physicochemical Properties: Piperazine derivatives often exhibit favorable properties such as good water solubility and oral bioavailability.[3][4]

  • Proven Scaffold: The piperazine motif is present in numerous approved drugs, demonstrating its safety and efficacy as a pharmacophore.[5][13]

This guide will focus on a general synthetic strategy for preparing H3R ligands based on a disubstituted piperazine core.

Signaling Pathway of the Histamine H3 Receptor

Figure 1: Simplified signaling pathway of the histamine H3 receptor.

General Synthetic Workflow

The synthesis of piperazine-based H3R ligands generally follows a modular approach. This allows for the systematic variation of different structural components to explore structure-activity relationships (SAR). The core workflow involves the sequential functionalization of the two nitrogen atoms of the piperazine ring.

Synthetic_Workflow cluster_synthesis Synthetic Strategy cluster_analysis Analysis and Purification cluster_evaluation Biological Evaluation Start Piperazine Step1 Step 1: Mono-N-alkylation or Mono-N-acylation Start->Step1 Intermediate Mono-substituted Piperazine Intermediate Step1->Intermediate Step2 Step 2: Second N-functionalization Intermediate->Step2 Product Final H3R Ligand Step2->Product Purification Purification (Column Chromatography, Recrystallization) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Binding_Assay H3R Binding Assay (Radioligand Displacement) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP measurement) Binding_Assay->Functional_Assay

Figure 2: General workflow for the synthesis and evaluation of piperazine-based H3R ligands.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of a representative piperazine-based H3R ligand.

Protocol 1: Mono-N-alkylation of Piperazine

The selective mono-alkylation of piperazine can be challenging due to the potential for di-alkylation. One common strategy is to use a large excess of piperazine. An alternative and often more controlled approach involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, which is beyond the scope of this simplified protocol. Here, we describe a method utilizing piperazine monohydrochloride generated in situ.

Materials:

  • Piperazine (anhydrous)

  • Piperazine dihydrochloride

  • Alkyl halide (e.g., 1-bromoheptane)

  • Ethanol

  • Sodium hydroxide (5N solution)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, prepare a solution of piperazine monohydrochloride in situ by dissolving 1 equivalent of anhydrous piperazine and 1 equivalent of piperazine dihydrochloride in ethanol with gentle heating until a clear solution is formed.

  • Cool the solution to room temperature.

  • Add 1 equivalent of the desired alkyl halide (e.g., 1-bromoheptane) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for an additional 30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • Make the residue basic by adding an excess of 5N sodium hydroxide solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-alkylated piperazine.

  • The crude product can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel using a methanol/dichloromethane gradient (e.g., 7-10% methanol).[15]

Protocol 2: Second N-functionalization

The second nitrogen of the mono-substituted piperazine intermediate can be functionalized through various reactions, such as N-alkylation or amide bond formation. Here, we describe a general N-alkylation procedure.

Materials:

  • Mono-alkylated piperazine intermediate (from Protocol 1)

  • Second alkyl halide (e.g., 4-(chloromethyl)benzonitrile)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of the mono-alkylated piperazine (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).[3]

  • Add the second alkyl halide (1.2 eq) to the mixture.[3]

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[3]

  • Concentrate the filtrate under reduced pressure.[3]

  • Partition the residue between ethyl acetate and water.[3]

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

  • Purify the crude product by column chromatography on silica gel to afford the desired final H3R ligand.[3]

Purification and Characterization

Purification of the final compounds is typically achieved by flash column chromatography on silica gel.[16] The choice of eluent will depend on the polarity of the compound. A common solvent system is a gradient of methanol in dichloromethane.[15] Recrystallization can also be employed for solid products.[16]

The structure and purity of the synthesized ligands must be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound.[17][18]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized ligand.[17]

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.[19]

Biological Evaluation: Radioligand Binding Assay

The affinity of the synthesized compounds for the histamine H3 receptor is determined using a radioligand competition binding assay. This assay measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.[1]

Protocol 3: H3 Receptor Radioligand Binding Assay

Materials:

  • Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., HEK293 or CHO cells).[1]

  • Radioligand: [³H]Nα-methylhistamine ([³H]NAMH).[1]

  • Test compounds (synthesized piperazine derivatives).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

  • Non-specific binding determinator (e.g., 10 µM clobenpropit).[7]

  • Wash buffer.

  • Scintillation cocktail.

  • 96-well plates and filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw frozen cell pellets expressing the H3 receptor and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend them in the assay buffer. Determine the protein concentration of the membrane preparation.[1]

  • Assay Setup: Perform the assay in a 96-well plate format. To each well, add the cell membrane preparation, the radioligand ([³H]NAMH), and varying concentrations of the test compound.[2]

  • Incubation: Incubate the plates for a defined period (e.g., 2 hours) at a specific temperature (e.g., 25°C) to allow for binding to reach equilibrium.[7]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.[2]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[2]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation

The following table summarizes representative binding affinity data for a series of hypothetical piperazine-based H3R ligands.

Compound IDR1 GroupR2 GroupKi (nM) at hH3R
LIG-001 n-Propyl4-Cyanobenzyl15.2
LIG-002 n-Butyl4-Cyanobenzyl10.8
LIG-003 n-Pentyl4-Cyanobenzyl8.5
LIG-004 n-Propyl4-Fluorobenzyl25.6
LIG-005 n-Propyl3-Chlorobenzyl18.9
Pitolisant (Reference)6.09[20]

Conclusion

The synthetic strategies and protocols outlined in this guide provide a robust framework for the development of novel histamine H3 receptor ligands based on the versatile piperazine scaffold. By systematically modifying the substituents on the piperazine ring, researchers can generate libraries of compounds for screening and lead optimization. The detailed protocols for synthesis, purification, characterization, and biological evaluation will enable scientists in the field of drug discovery to efficiently advance their research towards the identification of new therapeutic agents for a variety of CNS disorders.

References

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  • Łażewska, D., et al. (2008). Synthesis and biological activity of piperazine and diazepane amides that are histamine H3 antagonists and serotonin reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

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  • Staszewski, M., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm. [Link]

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  • PIPERAZINE DERIVATIVES AS ACTIVE HISTAMINE H3 RECEPTOR LIGANDS – MOLECULAR MODELING, SYNTHESIS, PHARMACOLOGICAL EVALUATION. (n.d.). Retrieved from [Link]

  • Kuder, K. J., et al. (2021). Discovery of Potential, Dual-Active Histamine H3 Receptor Ligands with Combined Antioxidant Properties. Molecules. [Link]

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Application Notes and Protocols for the Deprotection of Boc-Protected Piperazine Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Piperazine Carboxylates and Boc Deprotection in Drug Discovery

Piperazine derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to their favorable pharmacokinetic properties and versatile synthetic handles.[1] The introduction of a carboxylate functionality onto the piperazine ring further enhances its utility as a scaffold, providing a key attachment point for building complex molecular architectures. To manage the reactivity of the two nitrogen atoms within the piperazine ring during synthesis, protecting groups are essential. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2][3]

The selective removal, or deprotection, of the Boc group from piperazine carboxylates is a pivotal step in many synthetic routes, revealing a nucleophilic secondary amine ready for further functionalization. The choice of deprotection method is critical and depends on the overall synthetic strategy, particularly the presence of other acid-sensitive functional groups within the molecule. This guide provides a detailed overview of the most common and effective methods for Boc deprotection of piperazine carboxylates, offering in-depth technical insights, step-by-step protocols, and troubleshooting advice to empower researchers in their drug discovery endeavors.

I. Acidic Deprotection: The Workhorse Methods

Acid-catalyzed cleavage is the most prevalent strategy for Boc group removal. The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide.[2][4] The resulting piperazine amine is typically isolated as an acid salt.

A. Trifluoroacetic Acid (TFA): The Gold Standard

Trifluoroacetic acid (TFA) is a strong, volatile acid that enables rapid and efficient Boc deprotection, often at room temperature.[2] Its volatility simplifies product isolation as excess reagent can be readily removed under reduced pressure.[4]

  • Solvent: Dichloromethane (DCM) is the most common solvent due to its inertness and ability to solubilize a wide range of organic compounds.[2]

  • Temperature: The reaction is typically initiated at 0 °C to control the initial exotherm, then allowed to warm to room temperature for the duration of the reaction.[2]

  • Reagent Concentration: A significant excess of TFA (typically 20-50% v/v in DCM) is used to ensure the reaction goes to completion in a timely manner.[4]

  • Scavengers: The liberated tert-butyl cation is a reactive electrophile that can lead to unwanted side reactions, particularly alkylation of electron-rich aromatic rings or other nucleophilic functional groups.[4] To mitigate this, scavengers such as triisopropylsilane (TIS) or water are often added to the reaction mixture to trap the carbocation.[4]

TFA Deprotection Mechanism Boc-Piperazine Boc-Piperazine Protonated Carbamate Protonated Carbamate Boc-Piperazine->Protonated Carbamate + H⁺ (TFA) Carbamic Acid + t-Butyl Cation Carbamic Acid + t-Butyl Cation Protonated Carbamate->Carbamic Acid + t-Butyl Cation Fragmentation Free Piperazine Amine + CO₂ Free Piperazine Amine + CO₂ Carbamic Acid + t-Butyl Cation->Free Piperazine Amine + CO₂ Decarboxylation Piperazine-TFA Salt Piperazine-TFA Salt Free Piperazine Amine + CO₂->Piperazine-TFA Salt + H⁺ (TFA)

Caption: Mechanism of TFA-mediated Boc deprotection.

  • Preparation: Dissolve the Boc-protected piperazine carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) (5–10 equiv, typically a 20-50% solution in DCM) to the stirred solution. If the substrate is sensitive to alkylation, a scavenger cocktail (e.g., 95:2.5:2.5 TFA/water/triisopropylsilane) can be used.[4]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]

  • Work-up (Isolation as TFA salt):

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.[4]

    • To remove residual TFA, co-evaporate the residue with toluene (2-3 times).[4]

    • The resulting TFA salt can often be used directly in the next step. If a solid is desired, precipitation with a non-polar solvent like diethyl ether may be effective.

  • Work-up (Isolation as Free Base):

    • After removing the volatiles, dissolve the residue in water.

    • Carefully neutralize the aqueous solution by adding a saturated solution of sodium bicarbonate or 1 M sodium hydroxide until effervescence ceases and the pH is basic (>9).[2]

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.[2]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the deprotected piperazine carboxylate as a free base.[2]

B. Hydrochloric Acid (HCl): A Common Alternative

Hydrochloric acid, typically as a solution in an organic solvent like 1,4-dioxane or methanol, is another widely used reagent for Boc deprotection.[2] It offers a less volatile alternative to TFA and often results in the precipitation of the hydrochloride salt of the deprotected piperazine, which can simplify purification.[4]

  • Solvent System: Anhydrous solutions of HCl in solvents like 1,4-dioxane, methanol, or ethyl acetate are used to avoid the introduction of water, which can be detrimental to other functional groups.[2][5]

  • Precipitation: The hydrochloride salt of the deprotected piperazine is often insoluble in the reaction solvent, allowing for isolation by simple filtration.[4] This is a key advantage of this method.

  • Stoichiometry: A large excess of HCl is typically employed to drive the reaction to completion.[4]

HCl Deprotection Workflow cluster_0 Reaction cluster_1 Work-up Dissolve Substrate Dissolve Substrate Add HCl Solution Add HCl Solution Dissolve Substrate->Add HCl Solution Stir at RT Stir at RT Add HCl Solution->Stir at RT Monitor Progress Monitor Progress Stir at RT->Monitor Progress Precipitation? Precipitation? Monitor Progress->Precipitation? Filter Solid Filter Solid Precipitation?->Filter Solid Yes Concentrate Concentrate Precipitation?->Concentrate No Wash with Ether Wash with Ether Filter Solid->Wash with Ether Neutralization (Optional) Neutralization (Optional) Concentrate->Neutralization (Optional) Dry under Vacuum Dry under Vacuum Wash with Ether->Dry under Vacuum Extraction Extraction Neutralization (Optional)->Extraction

Caption: General workflow for Boc deprotection using HCl.

  • Preparation: Dissolve the Boc-protected piperazine carboxylate (1.0 equiv) in a minimal amount of a suitable anhydrous solvent (e.g., methanol, ethyl acetate, or 1,4-dioxane).

  • Reagent Addition: To the stirred solution at room temperature, add a 4 M solution of HCl in 1,4-dioxane (5–10 equiv).[2]

  • Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. The hydrochloride salt of the product may precipitate during this time.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • If a precipitate forms: Collect the solid by filtration, wash with a non-polar solvent such as diethyl ether, and dry under vacuum to yield the hydrochloride salt.[4]

    • If no precipitate forms: Concentrate the reaction mixture under reduced pressure. The resulting crude salt can then be used as is or neutralized and extracted as described in the TFA protocol.

II. Alternative Deprotection Methods for Sensitive Substrates

While acidic methods are robust, they are not always suitable for substrates containing other acid-labile functional groups. In such cases, alternative, milder deprotection strategies are required.

A. Thermal Deprotection

Heating a Boc-protected amine, sometimes in the presence of a high-boiling point solvent or even just water, can induce thermolytic cleavage of the Boc group.[3][6] This method avoids the use of strong acids altogether.

  • Temperature: High temperatures (often >100 °C) are required to provide the energy for the thermal fragmentation of the Boc group.[3]

  • Solvent: Solvents like water, methanol, or trifluoroethanol can facilitate the reaction.[3][7] Continuous flow reactors can be particularly effective for this method, allowing for precise temperature control and short reaction times at high temperatures.[3]

  • Green Chemistry: The use of water as a solvent makes this an environmentally friendly "green" chemistry approach.[6]

MethodReagentsTypical SolventTemperatureTypical TimeAdvantagesDisadvantages
TFA Trifluoroacetic acidDichloromethane (DCM)0 °C to RT30 min - 4 hFast, efficient, volatile reagentsHarshly acidic, potential for side reactions, TFA is corrosive
HCl Hydrochloric acid1,4-Dioxane, MethanolRoom Temperature1 - 4 hProduct often precipitates as HCl salt, simplifying isolationCan be slower than TFA, potential for solvent-related side reactions
Thermal None (or water)Water, Methanol, TFE100 - 240 °C10 min - 2 hAcid-free, "green" methodHigh temperatures may not be suitable for all substrates, requires specific equipment for high-pressure reactions
Oxalyl Chloride Oxalyl chloride, MethanolMethanolRoom Temperature1 - 4 hMild conditions, tolerant of many functional groupsReagents are toxic and moisture-sensitive, mechanism is complex
B. Oxalyl Chloride in Methanol

A mild and efficient method for Boc deprotection involves the use of oxalyl chloride in methanol.[5][8] This system is thought to generate a reactive intermediate in situ that facilitates the cleavage of the Boc group under neutral conditions. This method has been shown to be tolerant of other acid-sensitive groups, such as esters, that might be cleaved by TFA or HCl.[5]

  • Reagent System: The combination of oxalyl chloride and methanol is crucial. While the exact mechanism is still under investigation, it is believed to be more complex than the simple in situ generation of HCl.[5][9]

  • Mild Conditions: The reaction proceeds at room temperature, making it suitable for thermally sensitive compounds.[5]

  • Substrate Scope: This method has been successfully applied to a wide range of N-Boc protected amines, including those with sensitive functional groups.[5]

  • Preparation: In a dry round-bottom flask, dissolve the Boc-protected piperazine carboxylate (1.0 equiv) in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equiv) dropwise to the stirred solution at room temperature. An exotherm and gas evolution may be observed.

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt of the deprotected amine. Further purification can be achieved by neutralization and extraction as previously described.

III. Troubleshooting and Self-Validation

A successful protocol is a self-validating one. Consistent monitoring and understanding potential pitfalls are key.

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the equivalents of acid, the reaction time, or gently warming the reaction mixture (e.g., to 40 °C).[4]

  • Side Reactions (t-Butylation): The formation of t-butylated byproducts is a common issue with acidic deprotection. The use of scavengers like TIS and water is the most effective way to prevent this.[4]

  • Low Yield: Low product recovery can be due to incomplete extraction during work-up. Ensure the aqueous layer is thoroughly extracted, and check the pH during neutralization to ensure the free amine is generated.[4]

  • Product Solubility: The free base of a piperazine carboxylate may have some water solubility. If extraction is problematic, consider using a continuous liquid-liquid extractor or saturating the aqueous phase with sodium chloride.

Conclusion

The deprotection of Boc-piperazine carboxylates is a fundamental transformation in the synthesis of a vast array of biologically active molecules. The choice between the robust and rapid acidic methods using TFA or HCl, and the milder thermal or oxalyl chloride-based approaches, should be guided by the specific substrate and the overall synthetic strategy. The protocols and insights provided in this guide offer a solid foundation for researchers to perform this crucial synthetic step efficiently and successfully, accelerating the pace of drug discovery and development.

References

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853–23861. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. [Link]

  • Qiyan. 1,4-Bis-Boc-piperazine-2-carboxylic acid. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853–23861. [Link]

  • Google Patents. (n.d.).
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. ResearchGate. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Semantic Scholar. [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Proposed mechanism of oxalyl-chloride mediated deprotection of N-Boc group. ResearchGate. [Link]

  • Prasanthi, G., et al. (2014). Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]

  • ResearchGate. (2025, August 6). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]

  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

  • National Institutes of Health. (2024, March 19). Comparison of the effectiveness of two piperazine based nano-catalysts in the synthesis of benzoxazoles and benzimidazoles and use of the powerful one in the N-Boc protection of amines. [Link]

  • Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. [Link]

  • Reddit. (2013, March 15). Boc Removals with TFA in Peptide Synthesis. r/chemistry. [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA?. [Link]

  • Scribd. (n.d.). Water Boc Deprotection. [Link]

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Application Note: A Modular Approach to PROTAC Synthesis Employing a Piperazine-Based Linker

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental framework for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on the strategic incorporation of the bifunctional linker, tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5). It is critical to clarify that this molecule serves as a versatile linker, not a von Hippel-Lindau (VHL) E3 ligase ligand as may be misconstrued. We will delineate the role of this linker and provide a representative, modular protocol for its conjugation to a VHL ligand and a ligand for a protein of interest (POI), thereby constructing a functional PROTAC.

Introduction: The Logic of PROTAC Design

PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] Their tripartite structure is the cornerstone of their function: a ligand for the POI, a ligand for an E3 ubiquitin ligase, and a linker that tethers them. The successful formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for efficient protein degradation.[2] The choice of each component is a critical determinant of the final PROTAC's potency, selectivity, and pharmacokinetic properties.

The von Hippel-Lindau (VHL) E3 ligase is frequently recruited in PROTAC design due to its widespread expression and the availability of high-affinity, well-characterized small molecule ligands.[3][4] These ligands, such as derivatives of (S,R,S)-AHPC, serve as the anchor to the E3 ligase machinery.[5][6][7][8]

The linker, far from being a passive spacer, plays a crucial role in orienting the two ligands for optimal ternary complex formation. The linker's length, rigidity, and hydrophilicity can significantly impact the efficacy of the resulting PROTAC.[9] The subject of this guide, This compound (CAS 539822-98-5) , is a bifunctional linker that can be readily incorporated into PROTAC synthesis.[10][11][12]

Component Analysis and Synthetic Strategy

The VHL Ligand: (S,R,S)-AHPC Derivatives

A commonly employed VHL ligand is (S,R,S)-AHPC, often functionalized with a reactive handle for linker attachment.[13] For the purpose of this protocol, we will consider a derivative with a terminal carboxylic acid, such as (S,R,S)-AHPC-PEG5-COOH, which allows for standard amide bond formation.[1]

The Linker: this compound (CAS 539822-98-5)

This linker possesses two key reactive sites: a secondary methylamine and a Boc-protected primary amine on the piperazine ring. This differential protection allows for sequential, controlled conjugation. The secondary amine can be acylated by the VHL ligand, and after deprotection of the Boc group, the resulting primary amine can be coupled to the POI ligand.

The Protein of Interest (POI) Ligand

The choice of the POI ligand is entirely dependent on the target protein to be degraded. For this protocol, we will assume a generic POI ligand that has been functionalized with a carboxylic acid, rendering it ready for amide coupling.

Overall Synthetic Workflow

The synthetic strategy will proceed in a stepwise fashion:

  • Step 1: Amide coupling of the VHL ligand to the linker. The carboxylic acid of the VHL ligand will be activated and reacted with the secondary amine of the linker.

  • Step 2: Deprotection of the linker. The Boc protecting group on the piperazine will be removed to expose the primary amine.

  • Step 3: Amide coupling of the POI ligand. The carboxylic acid of the POI ligand will be activated and reacted with the newly exposed primary amine of the VHL ligand-linker conjugate to yield the final PROTAC.

Visualizing the Synthetic Workflow

G VHL_ligand VHL Ligand ((S,R,S)-AHPC-COOH) Intermediate VHL-Linker Conjugate VHL_ligand->Intermediate Amide Coupling Linker Linker (CAS 539822-98-5) Linker->Intermediate POI_ligand POI Ligand (POI-COOH) PROTAC Final PROTAC POI_ligand->PROTAC Intermediate->PROTAC Boc Deprotection & Amide Coupling

Figure 1: A simplified workflow for the synthesis of a VHL-based PROTAC.

Detailed Experimental Protocol

Materials and Reagents
ReagentSupplierNotes
(S,R,S)-AHPC-based VHL Ligand with COOH terminalVariouse.g., (S,R,S)-AHPC-PEG5-COOH
This compoundVariousCAS: 539822-98-5
POI Ligand with COOH terminalIn-house/VariousTarget-specific
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Sigma-AldrichAmide coupling agent
DIPEA (N,N-Diisopropylethylamine)Sigma-AldrichBase
DMF (N,N-Dimethylformamide)Sigma-AldrichAnhydrous, reaction solvent
TFA (Trifluoroacetic acid)Sigma-AldrichFor Boc deprotection
DCM (Dichloromethane)Sigma-AldrichAnhydrous, solvent
Saturated aqueous NaHCO₃ solutionIn-houseFor workup
BrineIn-houseFor workup
Anhydrous Na₂SO₄ or MgSO₄Sigma-AldrichDrying agent
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)VariousFor purification
Step 1: Synthesis of the VHL-Linker Conjugate
  • To a solution of the VHL ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the VHL-Linker conjugate.

Step 2: Boc Deprotection of the VHL-Linker Conjugate
  • Dissolve the purified VHL-Linker conjugate (1.0 eq) in DCM.

  • Add TFA (10-20% v/v) to the solution.

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine salt is typically used in the next step without further purification.

Step 3: Synthesis of the Final PROTAC
  • To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of the deprotected VHL-Linker conjugate (from Step 2, 1.1 eq) and additional DIPEA (2.0 eq, to neutralize the TFA salt) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Workup the reaction as described in Step 1.5.

  • Purify the final PROTAC by preparative HPLC to yield the desired product.

Characterization

The final PROTAC should be characterized by:

  • LC-MS: To confirm the molecular weight and purity.

  • ¹H and ¹³C NMR: To confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Mechanism of Action Visualization

G cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 2: The catalytic cycle of PROTAC-induced protein degradation.

Trustworthiness and Self-Validation

The success of this protocol relies on careful monitoring at each step.

  • Reaction Monitoring: LC-MS is an indispensable tool to track the consumption of starting materials and the formation of products. This allows for real-time adjustments to reaction times and conditions.

  • Purification: Chromatographic purification at each step is crucial to remove unreacted starting materials and side products, ensuring the purity of the intermediates and the final PROTAC.

  • Structural Verification: Comprehensive characterization of the final product by NMR and HRMS is non-negotiable to confirm its identity and purity.

Conclusion

This application note provides a robust and modular protocol for the synthesis of VHL-based PROTACs utilizing the linker this compound (CAS 539822-98-5). By understanding the distinct roles of the VHL ligand, the linker, and the POI ligand, researchers can rationally design and synthesize novel PROTACs for targeted protein degradation. The provided step-by-step methodology, coupled with in-process controls, offers a reliable path to obtaining high-purity PROTACs for biological evaluation.

References

  • Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties. National Institutes of Health. [Link]

  • Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. National Institutes of Health. [Link]

  • PROTAC-VHL-ligand|CAS 1448297-52-6. DC Chemicals. [Link]

  • Systematic Potency and Property Assessment of VHL Ligands and Implications on PROTAC Design. ResearchGate. [Link]

  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Royal Society of Chemistry. [Link]

  • Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NUDT5. DiVA portal. [Link]

  • Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders. PubMed. [Link]

  • A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). National Institutes of Health. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A-Z Troubleshooting Guide for the Synthesis of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions for overcoming low-yield challenges in the synthesis of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate. As your virtual Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical rationale to empower your synthetic strategies.

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most common and efficient route to this compound is via a one-pot reductive amination reaction. This guide is structured to address the common pitfalls associated with this specific transformation.

Troubleshooting Low Yield: A Root Cause Analysis

Low yield is a frequent challenge in multi-step organic synthesis. In the case of this compound synthesis via reductive amination, the root cause can often be traced to one of three key stages: imine/iminium ion formation, the reduction step, or the workup and purification process.

Issue 1: Incomplete Reaction - Starting Material Remains

A common observation is the presence of unreacted starting materials, primarily tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate and formaldehyde (or its equivalent), in your reaction mixture. This points to inefficiencies in the initial stages of the reaction.

Question: My TLC/LC-MS analysis shows significant amounts of unreacted tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. What is causing this and how can I fix it?

Answer: This issue typically stems from inefficient formation of the intermediate imine or iminium ion. The rate and equilibrium of this condensation reaction are highly dependent on the reaction conditions.

Potential Causes & Solutions:

  • Incorrect pH: The formation of the iminium ion is acid-catalyzed. However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic. Conversely, a pH that is too high will not sufficiently activate the carbonyl group. The optimal pH for imine formation is generally between 4 and 6.[1][2]

    • Solution: Add a mild acid catalyst, such as acetic acid, to your reaction mixture. Typically, 1.0-1.1 equivalents are sufficient.[1] Monitor the pH of the reaction mixture if possible.

  • Presence of Water: Imine formation is a reversible reaction that produces water. The presence of excess water in your starting materials or solvent can shift the equilibrium back towards the reactants.

    • Solution: Ensure all your reagents and solvents are anhydrous. The use of a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å), can be beneficial.[1]

  • Insufficient Reaction Time for Imine Formation: In a one-pot reductive amination, it is crucial to allow sufficient time for the imine to form before adding the reducing agent.

    • Solution: Pre-stir the amine and aldehyde/ketone in the solvent with the acid catalyst for 20-60 minutes at room temperature before introducing the reducing agent.[1]

Experimental Protocol: Optimizing Imine Formation

  • To a solution of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate (1.0 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Dichloroethane (DCE), or Tetrahydrofuran (THF)) under an inert atmosphere, add formaldehyde (1.0-1.2 eq.) and glacial acetic acid (1.0-1.1 eq.).

  • Stir the mixture at room temperature for 45 minutes.

  • Monitor the formation of the imine by TLC or LC-MS before proceeding to the reduction step.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS can be indicative of side reactions, which directly consume your starting materials and reduce the yield of your desired product.

Question: I am observing a significant amount of a byproduct that I suspect is the N,N-dimethylated piperazine. How can I prevent this?

Answer: Over-alkylation is a common side reaction in reductive aminations, especially when using a reactive aldehyde like formaldehyde. The desired secondary amine product can react further with another molecule of formaldehyde to form a tertiary amine.

Potential Causes & Solutions:

  • Excess Formaldehyde: Using a large excess of formaldehyde will drive the reaction towards the undesired N,N-dimethylated product.

    • Solution: Carefully control the stoichiometry of your reagents. Use no more than 1.0-1.2 equivalents of formaldehyde.

  • Non-Selective Reducing Agent: A highly reactive reducing agent, such as sodium borohydride (NaBH₄), can reduce the aldehyde to methanol before it has a chance to form the imine.[2][3] This can lead to a complex reaction mixture.

    • Solution: Utilize a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4][5][6] This reagent is particularly effective for reductive aminations as it is less likely to reduce the starting aldehyde or ketone.[2][6][7]

Question: My product seems to have an extra tert-butyl group attached. What could be the cause?

Answer: This side product arises from the tert-butylation of the piperazine nitrogen. This is a known side reaction associated with the Boc protecting group, especially under acidic conditions.[8]

Potential Causes & Solutions:

  • Harsh Acidic Conditions: Strong acids can cleave the Boc group, generating a reactive tert-butyl cation.[8] This cation can then alkylate any available nucleophile, including the nitrogen atoms of the piperazine ring.

    • Solution: Avoid strong acids. Use a mild acid like acetic acid for imine formation. If Boc deprotection is intended as a subsequent step, ensure the conditions are optimized to minimize side reactions. The use of scavengers during deprotection can also be beneficial.[8]

Diagram: Key Reaction and Potential Side Reactions

G cluster_main Desired Reductive Amination Pathway cluster_side Potential Side Reactions A tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate C Imine Intermediate A->C + HCHO, H+ G tert-Butylated byproduct A->G + t-Bu+ (from Boc deprotection) H Boc Deprotection A->H Strong Acid B Formaldehyde B->C E This compound (Product) C->E + NaBH(OAc)3 D Sodium Triacetoxyborohydride D->E F N,N-dimethylated byproduct E->F + HCHO, NaBH(OAc)3

Caption: Desired reaction pathway and potential side reactions.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, low isolated yield can result from challenges during the workup and purification stages.

Question: I am having trouble separating my product from the starting materials and byproducts using column chromatography. What can I do?

Answer: Co-elution of compounds with similar polarities is a common purification challenge. Modifying your purification strategy can significantly improve your isolated yield.

Potential Causes & Solutions:

  • Similar Polarity of Product and Impurities: The starting amine and the product secondary amine may have very similar polarities, making chromatographic separation difficult.

    • Solution 1: Acid-Base Extraction: Utilize the basic nature of your amine product. During the workup, perform an acid wash (e.g., with 1M HCl) to protonate the amines and extract them into the aqueous layer, leaving non-basic impurities in the organic layer.[1] Subsequently, basify the aqueous layer (e.g., with 1M NaOH) and extract your product back into an organic solvent.

    • Solution 2: Optimize Chromatography Conditions: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not providing adequate resolution.

Experimental Protocol: Acid-Base Extraction Workup

  • After the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Wash the organic layer with 1M HCl. The amine product will move to the aqueous layer.

  • Separate the layers and wash the organic layer with brine.

  • Combine the aqueous layers and basify to a pH > 10 with 1M NaOH.

  • Extract the aqueous layer multiple times with an organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reductive amination?

A1: Anhydrous aprotic solvents are generally preferred for reactions using sodium triacetoxyborohydride.[5][6] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices. Tetrahydrofuran (THF) can also be used. Protic solvents like methanol are generally not recommended as they can react with NaBH(OAc)₃.[5][6][7]

Q2: Can I use sodium borohydride (NaBH₄) instead of sodium triacetoxyborohydride (NaBH(OAc)₃)?

A2: While NaBH₄ is a common reducing agent, it is less selective than NaBH(OAc)₃ and can reduce the starting aldehyde.[2][3] If you must use NaBH₄, it is critical to first form the imine completely and then add the reducing agent at a low temperature to minimize side reactions.[1][3]

Q3: My sodium triacetoxyborohydride is old. Can I still use it?

A3: Sodium triacetoxyborohydride is sensitive to moisture and can decompose over time, leading to a loss of reactivity.[4] It is best to use a fresh bottle. If you suspect your reagent is old, you can test its activity on a small scale before committing to a large-scale reaction.

Q4: How do I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. A suitable TLC stain for amines is ninhydrin.

Q5: What are the typical reaction times and temperatures?

A5: The reaction is typically stirred at room temperature. The total reaction time can vary from a few hours to overnight. It is always best to monitor the reaction's progress by TLC or LC-MS to determine the optimal reaction time.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM, DCE, or THFAprotic solvents are compatible with NaBH(OAc)₃.[5][6]
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the reduction of imines over aldehydes.[4][6][7]
Acid Catalyst Glacial Acetic Acid (1.0-1.1 eq.)Catalyzes the formation of the iminium ion.[1]
Stoichiometry Amine:Aldehyde:Reducing Agent (1:1.1:1.5)A slight excess of the aldehyde and reducing agent ensures complete conversion of the limiting reagent.
Temperature Room TemperatureMild conditions are generally sufficient for this transformation.
Workup Acid-Base ExtractionFacilitates the purification of the basic amine product.[1]

Diagram: General Troubleshooting Workflow

G start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/LC-MS) start->check_reaction incomplete Incomplete Reaction (Starting Material Remains) check_reaction->incomplete Yes side_products Side Products Observed check_reaction->side_products Yes purification_issue Difficulty in Purification check_reaction->purification_issue No (Clean Reaction) optimize_imine Optimize Imine Formation: - Adjust pH (add Acetic Acid) - Use Anhydrous Conditions - Pre-stir Amine and Aldehyde incomplete->optimize_imine optimize_reduction Optimize Reduction Step: - Check Stoichiometry of Formaldehyde - Use Selective Reducing Agent (NaBH(OAc)3) side_products->optimize_reduction optimize_purification Optimize Purification: - Perform Acid-Base Extraction - Adjust Chromatography Conditions purification_issue->optimize_purification

Caption: A logical workflow for troubleshooting low yield.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Reductive Amination for Tertiary Amine Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity.
  • Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
  • lifechem pharma. (n.d.). Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB).
  • Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride.
  • SAMITY566. (2025, June 4). 1-boc Piperazine.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reductive amination of aldehydes.
  • ChemicalBook. (2024, December 16). Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method.
  • Wikipedia. (n.d.). Sodium triacetoxyborohydride.
  • ChemicalBook. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
  • Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
  • Benchchem. (n.d.). Technical Support Center: N-Methylpiperazine-d4 Stability in Solution.
  • Benchchem. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement.
  • PubMed Central. (2020, July 3). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions.
  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.

Sources

Technical Support Center: Optimizing Coupling Reactions with tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency of your coupling reactions with this versatile reagent. Here, we address common challenges and provide practical, evidence-based solutions in a direct question-and-answer format.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems users may encounter during their experiments, offering explanations for the underlying causes and actionable steps for resolution.

Question 1: Why am I observing low yields in my amide coupling reaction?

Low product yield is a frequent challenge and can stem from several factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.

Possible Causes & Recommended Actions:

  • Incomplete Carboxylic Acid Activation: The first step in many coupling reactions is the activation of the carboxylic acid.[2] If this step is inefficient, the subsequent nucleophilic attack by the amine will be sluggish, leading to low conversion.

    • Solution: Ensure your coupling agent is fresh and handled under anhydrous conditions. Reagents like carbodiimides (e.g., EDC, DCC) are moisture-sensitive.[2][3] Consider adding an activating agent such as 1-hydroxybenzotriazole (HOBt) or a more reactive derivative like 7-aza-1-hydroxybenzotriazole (HOAt) to form a more reactive intermediate and minimize side reactions.[3][4]

  • Steric Hindrance: The piperazine ring and the tert-butyl group can introduce steric bulk, potentially hindering the approach of the amine to the activated carboxylic acid.[5][6][7] This is especially true if the carboxylic acid partner is also sterically demanding.

    • Solution: Switching to a less sterically hindered coupling reagent may be beneficial. Phosphonium-based reagents (e.g., PyBOP, HBTU) are often effective in sterically challenging couplings.[2][3] Increasing the reaction temperature or extending the reaction time can also help overcome steric barriers, but this should be done cautiously to avoid decomposition.

  • Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing reactants and influencing reaction rates.[8][9][10]

    • Solution: Aprotic polar solvents like dimethylformamide (DMF) or dichloromethane (DCM) are generally good choices for amide coupling reactions.[11] If solubility is an issue, consider a solvent mixture. The polarity of the solvent can significantly affect the nucleophilicity of the amine.[8]

  • Incorrect Stoichiometry or Base: The molar ratio of reactants and the choice and amount of base are critical.

    • Solution: A slight excess (1.1-1.2 equivalents) of the amine can sometimes drive the reaction to completion. A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is commonly used to scavenge the acid produced during the reaction without competing with the primary amine.[12] Ensure at least one equivalent of base is used for each equivalent of acid generated.

Question 2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?

Side reactions can complicate purification and reduce the yield of the desired product. Understanding the potential side reactions is key to preventing them.

Common Side Reactions & Prevention Strategies:

    • Prevention: The addition of HOBt or HOAt traps the activated carboxylic acid as a more stable active ester, which is less prone to this rearrangement and more readily reacts with the amine.[3]

  • Epimerization/Racemization: If the carboxylic acid contains a chiral center at the α-position (as in amino acids), there is a risk of losing stereochemical integrity during activation.[2][13]

    • Prevention: Using aminium/uronium or phosphonium-based coupling reagents (e.g., HBTU, HATU, PyBOP) in combination with a base like DIPEA significantly reduces the risk of racemization compared to carbodiimides alone.[2][3] Running the reaction at a lower temperature (e.g., 0 °C) can also help preserve stereochemistry.[12]

  • Double Acylation: While less common with this specific reagent due to the Boc-protected nitrogen, if any deprotection occurs or if un-protected piperazine is present as an impurity, it can lead to the formation of di-acylated products.

    • Prevention: Ensure the purity of your starting material. Use of a slight excess of the piperazine derivative can also minimize this.

Question 3: My product is difficult to purify. What strategies can I employ for effective purification?

Purification can be challenging due to the similar polarities of the product and unreacted starting materials or byproducts.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup can remove many common impurities.

    • For Unreacted Carboxylic Acid: Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate and extract the unreacted carboxylic acid into the aqueous phase.

    • For Excess Amine: Washing with a dilute aqueous acid solution (e.g., 1 M HCl) will protonate the basic nitrogen atoms of the piperazine, allowing it to be extracted into the aqueous layer.[14] Note that this can potentially lead to partial cleavage of the Boc group if exposure is prolonged or the acid is too concentrated.[15]

    • For Coupling Agent Byproducts: The byproducts of many common coupling reagents have distinct solubility properties. For example, dicyclohexylurea (DCU), a byproduct of DCC, is largely insoluble in many organic solvents and can be removed by filtration.[3] The byproducts of water-soluble carbodiimides like EDC can be removed by aqueous extraction.[3][12]

  • Chromatography: Flash column chromatography is often necessary for achieving high purity.

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) is a good starting point. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help to prevent the product from streaking on the silica gel by neutralizing acidic sites.

    • Alternative Phases: If separation on silica gel is difficult, consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

Question 4: I need to remove the Boc protecting group after the coupling reaction. What are the optimal conditions?

The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group.[16][] The choice of deprotection conditions depends on the stability of the rest of the molecule to acidic conditions.

Boc Deprotection Protocols:

  • Standard Conditions: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[15][] A solution of 20-50% TFA in a solvent like dichloromethane (DCM) at room temperature for 30-60 minutes is typically sufficient.[1][]

  • Milder Conditions: For substrates that are sensitive to strong acids, milder conditions can be used. A solution of 1-2 M HCl in an organic solvent like dioxane or ethyl acetate is a good alternative.[15][]

  • Scavengers: The deprotection process generates a tert-butyl cation, which can alkylate sensitive functional groups on your molecule (e.g., tryptophan or methionine residues in peptides).[][18][19] The inclusion of a scavenger, such as triisopropylsilane (TIS) or anisole, can trap this cation and prevent unwanted side reactions.[]

Condition Reagents Typical Time Considerations
Standard 20-50% TFA in DCM30-60 minHighly effective, but harsh. May not be suitable for acid-sensitive molecules.
Milder 1-2 M HCl in Dioxane/EtOAc1-4 hoursBetter for acid-sensitive substrates.
With Scavengers Standard or Milder + TIS/Anisole30-60 minEssential when sensitive functional groups are present to prevent alkylation side products.[][19]

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about the use of this compound in coupling reactions.

Q1: What is the role of the Boc group on this reagent? The tert-butoxycarbonyl (Boc) group is a protecting group for the piperazine nitrogen.[16] It prevents this nitrogen from participating in the coupling reaction, ensuring that the reaction occurs selectively at the secondary methylamino group.[13] This is crucial for achieving the desired product and avoiding polymerization or the formation of complex mixtures.

Q2: Which coupling reagents are most compatible with this amine? A wide range of coupling reagents can be used.[2] The optimal choice depends on the specific substrates and the desired reaction conditions.

  • Carbodiimides (EDC, DIC): Cost-effective and widely used, but may require additives like HOBt to improve efficiency and reduce side reactions.[2][3][11]

  • Phosphonium Salts (PyBOP, PyAOP): Highly effective, especially for sterically hindered couplings and for minimizing racemization.[3] They are generally more expensive than carbodiimides.

  • Aminium/Uronium Salts (HBTU, TBTU, HATU): Also very efficient, with fast reaction times and low racemization.[2][3]

Q3: How can I monitor the progress of my coupling reaction? Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • TLC: Spot the reaction mixture alongside the starting materials. The disappearance of the limiting reagent (usually the carboxylic acid) and the appearance of a new, typically less polar, product spot indicates that the reaction is proceeding.

  • LC-MS: This is a more quantitative method that allows for the direct observation of the mass of the product and the consumption of starting materials. This is the preferred method for accurate monitoring.

Q4: Can I perform a one-pot deprotection and subsequent reaction? Yes, in some cases, a one-pot deprotection followed by another reaction is feasible. After the initial coupling, the Boc group can be removed, and the resulting free amine can be used in a subsequent step without isolation. However, it is crucial to ensure that the reagents and conditions for the second step are compatible with the byproducts of the deprotection step. A thorough workup or purification after deprotection is generally recommended to ensure the purity of the intermediate for the next reaction.

III. Experimental Protocols & Visualizations

General Amide Coupling Protocol

This protocol provides a general starting point for an amide coupling reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

  • To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM), add the coupling reagent (1.1 eq.) and, if applicable, an additive like HOBt (1.1 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (2.0 eq.).

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, proceed with an appropriate aqueous workup and purification.

Reaction Workflow Diagram

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_deprotection Step 3: (Optional) Boc Deprotection Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated Intermediate (e.g., HOBt Ester) Carboxylic_Acid->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) Coupling_Reagent->Activated_Ester Product Coupled Product (Boc-Protected Amide) Activated_Ester->Product Nucleophilic Attack Amine tert-Butyl 4-(2-(methylamino)ethyl) piperazine-1-carboxylate Amine->Product Final_Product Final Product (Deprotected Amine) Product->Final_Product Base Base (e.g., DIPEA) Base->Product Acid Scavenging Acid Acid (e.g., TFA) Acid->Final_Product

Caption: General workflow for a typical coupling reaction followed by optional deprotection.

Troubleshooting Logic Diagram

G Start Low Yield or Side Products? Check_Activation Is Acid Activation Complete? (Check Coupling Reagent/Conditions) Start->Check_Activation Check_Sterics Are Reactants Sterically Hindered? Check_Activation->Check_Sterics Yes Improve_Activation Use Fresh Reagent Add HOBt/HOAt Check_Activation->Improve_Activation No Check_Solvent Is Solvent Choice Optimal? Check_Sterics->Check_Solvent No Change_Reagent Switch to Phosphonium Reagent (e.g., PyBOP) Check_Sterics->Change_Reagent Yes Check_Byproducts Are Side Products Present? (e.g., N-Acylurea) Check_Solvent->Check_Byproducts Yes Optimize_Solvent Try DMF, DCM, or a Mixture Check_Solvent->Optimize_Solvent No Add_HOBt Add HOBt/HOAt to Suppress Side Reactions Check_Byproducts->Add_HOBt Yes

Caption: A decision tree for troubleshooting common coupling reaction issues.

IV. References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids. Retrieved from

  • ResearchGate. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Retrieved from

  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from

  • ResearchGate. (2022, September 27). Solvent effect, quantification and correlation analysis of the nucleophilicities of cyclic secondary amines. Retrieved from

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from

  • ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Retrieved from

  • MDPI. (2023, March 23). Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. Retrieved from

  • BOC Sciences. (n.d.). BOC-amino acids. Retrieved from

  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from

  • BenchChem. (2025). Technical Support Center: Optimizing Boc Solid-Phase Peptide Synthesis. Retrieved from

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from

  • American Chemical Society. (2025, December 14). Electrochemical Hydrogenation of Aza-Arenes Using H2O as H Source. Retrieved from

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from

  • Aapptec. (n.d.). Standard Coupling Procedures. Retrieved from

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from

  • ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional linker, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Here, we provide in-depth, experience-driven answers to frequently asked questions and troubleshooting advice to ensure the stability and optimal performance of this critical reagent in your experiments.

I. Core Concepts: Understanding the Stability Profile

The stability of this compound is governed by two primary structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the piperazine ring, which is susceptible to oxidation. Understanding the vulnerabilities of these groups is fundamental to its proper storage and handling.

  • The Boc Protecting Group: The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of basic and nucleophilic conditions. However, it is designed for facile removal under acidic conditions.[1][2][3] The presence of trace acidic impurities in solvents or on glassware, or exposure to an acidic environment, can prematurely cleave the Boc group, exposing the secondary amine. This unintended deprotection can lead to undesired side reactions and compromise the integrity of your synthesis.

  • The Piperazine Ring: The piperazine core, while generally stable, contains tertiary amines that can be susceptible to oxidation.[4][5][6] This process can be accelerated by exposure to atmospheric oxygen, heat, light, and the presence of metal catalysts (e.g., copper ions).[4] Oxidation can lead to the formation of N-oxides, cyclic imines, or even ring-opened byproducts, rendering the linker inactive for its intended coupling reactions.[5][6][7]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Question 1: What are the ideal long-term storage conditions for the solid compound?

Answer: For optimal long-term stability, the solid compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C. While some suppliers may ship at room temperature for short durations, extended storage at ambient temperature is not recommended as it can accelerate degradation.[8] For maximum longevity, storage at -20°C is also an excellent option.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This minimizes the risk of oxidation of the piperazine ring.[4][6]

  • Container: Use a tightly sealed, opaque container to protect the compound from moisture and light. Amber glass vials with a tight-fitting cap are ideal.

  • Environment: Keep in a dry, well-ventilated area, away from acids and strong oxidizing agents.

Question 2: I need to prepare a stock solution. What solvent should I use and how should I store it?

Answer: The choice of solvent depends on your experimental needs. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common choices for creating concentrated stock solutions.

  • Solvent Purity: Crucially, use only anhydrous, high-purity solvents. The presence of water can facilitate hydrolysis, while acidic impurities can cause Boc deprotection.

  • Solution Storage: Stock solutions are significantly less stable than the solid compound. They should be prepared fresh whenever possible. If storage is necessary:

    • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C.

    • Protect from light by using amber vials or wrapping clear vials in foil.

    • Use within one month when stored at -20°C and up to six months at -80°C, but always re-qualify the solution if there is any doubt about its integrity.

Question 3: How can I tell if my compound has degraded?

Answer: Visual inspection can be the first indicator. A pure compound should be a white to off-white solid. Any significant color change, such as developing a yellow or brown tint, may suggest oxidation. The presence of clumps or a sticky appearance could indicate moisture absorption.

However, for definitive assessment, analytical methods are required. We recommend performing a quality control (QC) check before use, especially if the compound has been stored for an extended period. (See Troubleshooting Guide for QC protocol).

Question 4: My coupling reaction to attach this linker is giving a low yield. Could the linker be the problem?

Answer: Yes, linker integrity is a primary suspect in low-yield coupling reactions, a common issue in PROTAC synthesis.[9] If the linker has degraded, two main issues arise:

  • Boc Deprotection: If the Boc group has been prematurely removed, the newly exposed secondary amine can compete in the reaction, leading to oligomerization or reaction at the wrong site.

  • Oxidation: If the piperazine ring has been oxidized, the nucleophilicity of the secondary methylamino group may be altered, or the molecule may be entirely unreactive, leading to a lower yield of the desired product.

Always ensure the purity of your linker before starting a critical synthesis.

III. Troubleshooting Guide

This section provides actionable steps to address common problems encountered during the use of this compound.

Problem 1: Inconsistent or Low Yields in Synthesis

Causality: The most likely cause is a partially degraded linker. Impurities in starting materials are a known contributor to poor outcomes in PROTAC synthesis.[9]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield Start Low or Inconsistent Yield Observed QC Perform Quality Control (QC) on Linker Stock Start->QC TLC 1. Thin-Layer Chromatography (TLC) Mobile Phase: DCM/MeOH/NH4OH (e.g., 90:9:1) QC->TLC LCMS 2. LC-MS Analysis QC->LCMS Result Analyze QC Data TLC->Result LCMS->Result Pure Result: Single Spot (TLC) & Correct Mass (LC-MS) Result->Pure  Pure Impure Result: Multiple Spots (TLC) &/or Unexpected Masses (LC-MS) Result->Impure Impure   Proceed Linker is viable. Troubleshoot other reaction parameters (reagents, conditions). Pure->Proceed Repurify Purify linker via column chromatography if possible. Impure->Repurify Discard Discard old stock. Use a new, verified batch of linker. Repurify->Discard If purification is not feasible or successful

Caption: Workflow for troubleshooting low reaction yields.

Experimental Protocol: Quality Control of the Linker

A. Thin-Layer Chromatography (TLC) Analysis

  • Preparation: Dissolve a small amount of the solid linker in a suitable solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate).

  • Spotting: Spot the solution onto a silica gel TLC plate.

  • Elution: Develop the plate using a solvent system designed for amines, such as 90:9:1 DCM / Methanol / Ammonium Hydroxide.

  • Visualization: Visualize the plate using a potassium permanganate stain.

  • Interpretation:

    • Pure Compound: A single, well-defined spot should be observed.

    • Degraded Compound: The presence of a new, more polar spot at a lower Rf value strongly suggests Boc deprotection. Streaking or multiple spots can indicate oxidation or other impurities.

B. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

  • Sample Prep: Prepare a dilute solution of the linker in a suitable mobile phase solvent (e.g., Acetonitrile/Water).

  • Analysis: Inject the sample onto an LC-MS system.

  • Interpretation:

    • Pure Compound: The chromatogram should show a single major peak with the expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.

    • Degraded Compound: Look for peaks corresponding to:

      • Boc-deprotected species: A mass loss of 100 Da.

      • Oxidized species: A mass increase of 16 Da (N-oxide) or other unexpected masses.

IV. Summary of Storage Conditions

ConditionSolid CompoundStock Solution (in Anhydrous Solvent)
Temperature 2-8°C (Refrigerated) or -20°C-20°C (short-term, <1 month) or -80°C (long-term, <6 months)
Atmosphere Inert Gas (Argon, Nitrogen) RecommendedAir-tight, single-use aliquots
Light Protect from light (Opaque container)Protect from light (Amber vials)
Moisture Tightly sealed container in a dry locationUse anhydrous solvents and seal tightly

V. References

  • Freeman, S. A. (2010). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • ACS Earth and Space Chemistry. (2022). Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2006). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. Retrieved from [Link]

  • The University of Texas at Austin. (2018). Oxidation of piperazine in post-combustion carbon capture. Retrieved from [Link]

  • Specialty Chemicals. (n.d.). Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • ChemRxiv. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ChemRxiv. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. Retrieved from [Link]

  • Shivaji College. (n.d.). Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]

  • PubMed. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Retrieved from [Link]

  • National Institutes of Health. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Retrieved from [Link]

  • ChemRxiv. (2023). PROTACs, METTL3, METTL14, CRBN, degradation, m6A-RNA, AML, prostate cancer. Retrieved from [Link]

  • National Institutes of Health. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate. Retrieved from [Link]

Sources

Common side reactions in the synthesis of N-Boc piperazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-Boc piperazine derivative synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these crucial building blocks. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when preparing mono-N-Boc piperazine, and how can I prevent it?

A1: The most prevalent side reaction is the formation of the undesired 1,4-di-Boc-piperazine. This occurs because both nitrogen atoms of the piperazine ring are nucleophilic and can react with the Boc-anhydride (Boc₂O) electrophile.[1]

Causality and Prevention:

The key to preventing di-substitution lies in modulating the nucleophilicity of the piperazine nitrogens. Several strategies can be employed:

  • Control of Stoichiometry: While seemingly straightforward, simply using one equivalent of Boc₂O is often insufficient to prevent di-Boc formation and can lead to a mixture of mono-Boc, di-Boc, and unreacted piperazine, making purification challenging.[2] A slight excess of piperazine is often used to favor mono-substitution.

  • Acid-Mediated Mono-protection: A more robust method involves the in-situ mono-protonation of piperazine using one equivalent of an acid like hydrochloric acid (HCl) or acetic acid.[3][4] The resulting piperazinium salt deactivates one nitrogen atom, directing the Boc protection to the free, unprotonated nitrogen.[5]

  • Slow Addition and Temperature Control: Slowly adding the Boc₂O solution to the piperazine solution at a reduced temperature (e.g., 0 °C) can help to control the reaction rate and improve selectivity for the mono-protected product.[6]

Q2: My Boc-protection reaction is incomplete, resulting in low yields of the desired mono-N-Boc piperazine. What are the likely causes?

A2: Incomplete Boc-protection can stem from several factors, often related to reagent quality, reaction conditions, or the nature of the piperazine derivative itself.

  • Insufficient Reagent: Ensure that at least one full equivalent of Boc₂O is used. For sterically hindered piperazine derivatives, a slight excess of Boc₂O may be necessary.

  • Poor Solubility: The piperazine starting material or the product may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and incomplete conversion.[7] Experiment with different solvent systems; for instance, methanol has been shown to be effective in keeping all components in solution.[2]

  • Inadequate Reaction Time or Temperature: While low temperatures can improve selectivity, they can also slow down the reaction rate. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Gentle warming may be required for less reactive piperazines, but this should be done cautiously to avoid promoting di-substitution.

  • Hydrolysis of Boc₂O: Boc-anhydride can be hydrolyzed by water. Ensure that your solvent and piperazine starting material are anhydrous to prevent the decomposition of the protecting group reagent.

Q3: I'm struggling with the purification of my mono-N-Boc piperazine derivative. What are the best practices?

A3: Purification can be challenging due to the presence of unreacted piperazine, di-Boc piperazine, and other byproducts. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Extraction: A common workup procedure involves an aqueous extraction to remove unreacted piperazine and any salts. The mono-Boc product is typically more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.[8]

  • Column Chromatography: For laboratory-scale preparations, silica gel column chromatography is often the most effective method for separating the mono-Boc product from the di-Boc byproduct and other impurities. A gradient elution system, for example, with methanol in dichloromethane, is commonly used.[8]

  • Recrystallization: If the mono-N-Boc piperazine derivative is a solid, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) can be a highly effective purification technique.[9]

  • Alternative Purification Techniques: For large-scale production, methods like fractional distillation or purification via salt formation (e.g., as the hexahydrate or diacetate) may be more practical.[10]

Troubleshooting Guides

Issue 1: Significant Formation of 1,4-di-Boc-piperazine

Symptoms:

  • LC-MS analysis shows a major peak corresponding to the mass of di-Boc-piperazine.

  • ¹H NMR spectrum of the crude product shows a single, sharp peak for the piperazine protons, characteristic of the symmetrical di-Boc derivative.

  • Low isolated yield of the desired mono-Boc product after purification.

Troubleshooting Workflow:

troubleshooting_di_boc start High Di-Boc Formation check_stoichiometry Review Stoichiometry: Was an excess of Boc₂O used? start->check_stoichiometry check_addition Evaluate Addition Method: Was Boc₂O added too quickly? start->check_addition check_temp Assess Reaction Temperature: Was the temperature too high? start->check_temp check_method Consider Reaction Strategy: Is direct protection suitable? start->check_method solution_stoichiometry Solution: Use a slight excess of piperazine or exactly 1.0 eq of Boc₂O. check_stoichiometry->solution_stoichiometry solution_addition Solution: Add Boc₂O solution dropwise over a prolonged period. check_addition->solution_addition solution_temp Solution: Perform the reaction at a lower temperature (e.g., 0 °C). check_temp->solution_temp solution_method Solution: Implement acid-mediated mono-protection (e.g., with HCl or acetic acid). check_method->solution_method

Caption: Troubleshooting workflow for excessive di-Boc-piperazine formation.

Issue 2: Ring-Opening Side Reactions

Symptoms:

  • Appearance of unexpected byproducts in LC-MS and NMR analysis, often with masses inconsistent with simple substitution or protection.

  • Observed in specific contexts, such as the lithiation of N-Boc piperazines for further functionalization.

Causality and Mitigation:

In certain reactions, such as the deprotonation of N-Boc piperazines with strong bases like s-butyllithium (s-BuLi), ring fragmentation can occur.[11] This is a complex side reaction that is dependent on the substrate, electrophile, and reaction conditions.

Mitigation Strategies:

  • Temperature Control: Maintain strict low-temperature control (e.g., -78 °C) throughout the lithiation and electrophilic quench steps.

  • Choice of Base and Solvent: The choice of organolithium reagent and solvent system can influence the stability of the lithiated intermediate.

  • Rapid Trapping: Ensure that the electrophile is added efficiently to trap the desired lithiated species before fragmentation can occur.

Data Presentation

Table 1: Comparison of Mono-N-Boc Protection Strategies

StrategyMolar Ratio (Piperazine:Boc₂O)Typical Yield of Mono-substituted ProductKey AdvantagesKey Disadvantages
Direct Protection with Excess Piperazine 3:1 to 10:170-80%One-step reaction, cost-effective.[5]Difficult removal of excess piperazine.
Controlled Stoichiometry 1:0.8~45% (in flow chemistry)Higher selectivity than 1:1 in some systems.[2]Requires precise control; yield may not be optimal.
Acid-Mediated Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:Boc₂O)60-89%One-pot synthesis, good yields, cost-effective.[5]May require longer reaction times or activation.[5]

Experimental Protocols

Protocol 1: Acid-Mediated Mono-N-Boc Protection of Piperazine

This protocol leverages the deactivation of one nitrogen by protonation to achieve selective mono-protection.[3][4]

Materials:

  • Piperazine

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol or Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., DCM)

Procedure:

  • Salt Formation: Dissolve piperazine (2 equivalents) in methanol. Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl (1 equivalent) in methanol. Stir for 30 minutes at 0 °C.

  • Boc Protection: To the resulting slurry, add a solution of Boc₂O (1 equivalent) in methanol dropwise over 1-2 hours, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Redissolve the residue in water and basify with a saturated sodium bicarbonate solution until the pH is ~9.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mono-N-Boc piperazine.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: Deprotection of N-Boc Group with Trifluoroacetic Acid (TFA)

This is a standard protocol for the removal of the Boc protecting group.

Materials:

  • N-Boc piperazine derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Reaction Setup: Dissolve the N-Boc piperazine derivative (1 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Deprotection: Slowly add TFA (5-10 equivalents) to the solution.

  • Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in water and cool to 0 °C.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acid until the pH is basic.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine derivative.

Reaction Mechanism Visualization

boc_protection_mechanism cluster_piperazine Piperazine cluster_boc Boc₂O cluster_intermediate Tetrahedral Intermediate cluster_products Products piperazine H₂N-Piperazine-NH₂ intermediate [Intermediate] piperazine->intermediate Nucleophilic Attack boc_anhydride (Boc)₂O boc_anhydride->intermediate mono_boc Mono-Boc-Piperazine intermediate->mono_boc Collapse & Proton Transfer tert_butanol t-BuOH intermediate->tert_butanol co2 CO₂ intermediate->co2

Caption: Simplified mechanism of N-Boc protection of piperazine.

References

  • Procyon Chemicals. (2024, September 12). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Retrieved from [Link]

  • Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Retrieved from [Link]

  • Rochelle, C., et al. (n.d.). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Retrieved from [Link]

  • Gaware, R., & Jordis, U. (n.d.). Selective Mono-Boc-Protection of Bispidine. Sciforum. Retrieved from [Link]

  • Imramovský, A., et al. (2015, June 30). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. Retrieved from [Link]

  • Johnston, J. N. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025, December 27). The Chemistry of 1-Boc-Piperazine: Synthesis and Applications. Retrieved from [Link]

  • Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1). Retrieved from [Link]

  • Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
  • Imramovský, A., et al. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Retrieved from [Link]

  • Reddit user john710000. (2021, June 17). Having great trouble with a Boc-protection reaction. r/chemhelp. Retrieved from [Link]

  • Reddit user john710000. (2021, June 20). Having great trouble with a Boc-protection reaction. r/Chempros. Retrieved from [Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. PubMed Central. Retrieved from [Link]

  • Li, Y., et al. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC - NIH. Retrieved from [Link]

Sources

Technical Support Center: Purification of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purity of this key synthetic intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to ensure you achieve the highest quality product for your research and development needs.

I. Understanding the Molecule and Potential Impurities

This compound is a bifunctional molecule featuring a Boc-protected piperazine nitrogen and a secondary amine. This structure makes it a valuable building block in medicinal chemistry, particularly as a linker in PROTACs.[1] However, its synthesis can lead to several impurities that may compromise downstream applications.

Common Synthetic Pathway:

A frequent route to this compound involves the reaction of N-Boc-piperazine with a suitable two-carbon electrophile, followed by reaction with methylamine. For instance, nucleophilic substitution on a haloacetyl derivative followed by reductive amination.

Potential Impurities:

  • Unreacted Starting Materials: Residual N-Boc-piperazine or the electrophilic reagent.

  • Over-alkylation Products: Dialkylation of methylamine or reaction at the Boc-protected nitrogen under harsh conditions.

  • Side-Reaction Products: Formation of byproducts from competing reaction pathways.

  • Degradation Products: The Boc group can be labile under acidic conditions, leading to the deprotected piperazine.

The first step to improving purity is to identify the nature of the impurity. Techniques such as ¹H NMR, ¹³C NMR, and LC-MS are invaluable for this purpose.[2]

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the purification of this compound.

Q1: My final product shows a significant amount of unreacted N-Boc-piperazine. How can I remove it?

A1: Acid-Base Extraction is a highly effective method.

The target compound possesses a secondary amine and a tertiary amine within the piperazine ring, making it basic. N-Boc-piperazine is also basic. However, their pKa values may differ sufficiently to allow for selective extraction. A more robust method leverages the reactivity of the secondary amine.

Principle of Separation: The secondary amine in your desired product can be selectively reacted or protected, altering its solubility and allowing for separation from the tertiary amine-containing N-Boc-piperazine. A more straightforward approach is a carefully controlled acid-base extraction.[3][4]

Workflow for Acid-Base Extraction:

Caption: Acid-Base Extraction Workflow

Detailed Protocol for Acid-Base Extraction:

  • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M aqueous HCl. Your product, being basic, will be protonated and move into the aqueous layer.[5] Most neutral or less basic impurities will remain in the organic layer.

  • Separate the aqueous layer and cool it in an ice bath.

  • Slowly add a base, such as 2 M NaOH, to the aqueous layer until the pH is basic (pH > 10), which will deprotonate your product, causing it to precipitate or become soluble in an organic solvent.[3]

  • Extract the basified aqueous layer with fresh organic solvent (DCM or EtOAc).

  • Combine the organic layers containing your purified product.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Q2: I'm observing streaking on my silica gel TLC plate and poor separation during column chromatography. What's happening?

A2: The basic nature of your amine is likely causing strong interactions with the acidic silica gel.

This leads to tailing/streaking and poor separation. There are a few ways to mitigate this issue.

Troubleshooting Column Chromatography:

Strategy Description Advantages Considerations
Add a Basic Modifier Add a small amount of a basic modifier like triethylamine (Et₃N) or ammonia to your mobile phase (eluent).Simple to implement, often very effective at reducing tailing.The modifier will be present in your fractions and needs to be removed.
Use a Different Stationary Phase Consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase silica gel.Can provide better separation for basic compounds.May require developing a new mobile phase system.
Pre-treat the Silica Gel The silica gel can be pre-treated with a solution of the basic modifier before packing the column.Ensures a more uniformly basic stationary phase.Can be more time-consuming.

Recommended Mobile Phase for Silica Gel Chromatography:

A common mobile phase for purifying amines on silica gel is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. Start with a low concentration of methanol and gradually increase it. A typical starting point would be 1-2% methanol in DCM, with the addition of 0.1-1% triethylamine.

Q3: My product appears to be an oil, making recrystallization difficult. What are my options?

A3: If direct recrystallization is challenging, consider salt formation or an alternative purification method.

1. Salt Formation for Recrystallization:

  • Principle: Reacting your basic product with an acid will form a salt, which is often a crystalline solid with different solubility properties than the free base.

  • Procedure:

    • Dissolve your oily product in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol).

    • Add a solution of an acid (e.g., HCl in ether, oxalic acid, or tartaric acid) dropwise until precipitation is complete.

    • Collect the solid salt by filtration, wash with a cold solvent, and dry.

    • The free base can be regenerated by dissolving the salt in water and basifying with a suitable base, followed by extraction.

2. Kugelrohr Distillation (for thermally stable oils):

  • If your product is thermally stable and has a reasonably low boiling point, Kugelrohr distillation under high vacuum can be an excellent method for purification.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.[2]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity by separating the main component from any impurities. A purity level of >95% or >98% is often required for pharmaceutical applications.[2]

  • Infrared (IR) Spectroscopy: Helps to confirm the presence of key functional groups.[2]

III. Conclusion

Improving the purity of this compound requires a systematic approach to identifying and removing impurities. By understanding the chemical properties of your target molecule and potential contaminants, you can select the most appropriate purification strategy. Acid-base extraction is a powerful first-line technique for removing many common impurities, while optimizing chromatographic conditions is key for achieving high purity. For challenging purifications, consider salt formation to facilitate crystallization. Always validate the purity of your final product using a combination of analytical methods.

IV. References

  • The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity - NINGBO INNO PHARMCHEM CO.,LTD.

  • Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • Acid–base extraction - Wikipedia. [Link]

  • Acid and Base Extraction - Engineering Ideas Clinic - Confluence. [Link]

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Degradation pathways for Boc-protected amine linkers under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the degradation pathways of tert-butyloxycarbonyl (Boc)-protected amine linkers under acidic and basic conditions. Understanding these pathways is critical for the successful design and execution of experiments in peptide synthesis, medicinal chemistry, and targeted protein degradation.

Frequently Asked Questions (FAQs)

Section 1: Acidic Degradation Pathways
Q1: What is the primary mechanism of Boc deprotection under acidic conditions?

The removal of the Boc protecting group is a classic example of an acid-catalyzed carbamate hydrolysis.[1] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA).[2][3] This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a transient carbamic acid intermediate.[1][4] The carbamic acid is highly unstable and rapidly decomposes into carbon dioxide and the free amine.[3][4] The liberated amine is then typically protonated by the excess acid in the reaction medium, yielding an amine salt.[1][4]

Q2: My Boc deprotection is slow or incomplete. What are the likely causes?

Several factors can contribute to sluggish or incomplete Boc deprotection:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration, with some studies showing a second-order dependence.[5][6] If the acid is too weak or the concentration is too low, the reaction will not proceed to completion.[5] Substrates containing basic functional groups can also neutralize the acid, necessitating a larger excess.[7]

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are complete within an hour at room temperature, sterically hindered substrates may require longer reaction times or gentle heating to drive the reaction to completion.[5]

  • Steric Hindrance: The steric bulk around the Boc-protected amine can impede the approach of the acid, slowing down the cleavage reaction.[5]

  • Solvent Choice: The solvent must effectively solvate both the substrate and the acidic reagent. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[5]

  • Poor Resin Swelling (Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), the resin must be adequately swelled by the deprotection solvent to allow the acid to access all the Boc-protected sites.[5] Interestingly, 100% TFA may cause less resin swelling than a 55% TFA solution in DCM, which could lead to lower purity.[3]

Q3: I'm observing unexpected side products with a mass increase of +56 Da. What is happening?

A mass increase of 56 Da is a tell-tale sign of tert-butylation.[8] This side reaction is caused by the electrophilic tert-butyl cation, generated during the Boc cleavage, alkylating nucleophilic sites on your molecule.[8][9]

Commonly Alkylated Residues and Functional Groups:

Nucleophilic GroupAmino Acid ResidueSusceptibility
Indole RingTryptophan (Trp)Highly Prone[8]
ThioetherMethionine (Met)Susceptible[8]
ThiolCysteine (Cys)Susceptible[8]
Phenolic RingTyrosine (Tyr)Susceptible[8]
Guanidine GroupArginine (Arg)Susceptible[8]

To mitigate this, "scavengers" are added to the reaction mixture. These are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[8] Common scavengers include triisopropylsilane (TIS), water, anisole, and thioanisole.[1][8]

Section 2: Basic Degradation Pathways
Q4: Is the Boc group stable under basic conditions?

Yes, the Boc group is generally considered stable to most bases and nucleophiles, which is a key feature of its utility as a protecting group.[10][11] This stability allows for its use in orthogonal protection strategies with base-labile protecting groups like Fmoc (9-fluorenylmethoxycarbonyl).[10][12]

Q5: Why is the Boc group stable to bases?

The stability of the Boc group to basic hydrolysis can be attributed to two main factors:

  • Steric Hindrance: The bulky tert-butyl group sterically hinders the approach of a nucleophile (like a hydroxide ion) to the carbonyl carbon of the carbamate.[13]

  • Electronic Effects: The lone pair of electrons on the nitrogen atom of the carbamate participates in resonance with the carbonyl group, reducing the electrophilicity of the carbonyl carbon and making it less susceptible to nucleophilic attack.[13]

While direct hydrolysis is difficult, strong basic conditions, especially at elevated temperatures, can potentially lead to slow degradation, although this is not a standard or efficient method for deprotection.

Section 3: Visualizing the Degradation Pathways

The following diagrams illustrate the key mechanistic steps in the degradation of Boc-protected amines under acidic and basic conditions.

Acidic_Deprotection cluster_acid Acidic Degradation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tBu+ tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Carbamic_Acid->CO2

Caption: Acid-catalyzed degradation of a Boc-protected amine.

Basic_Condition cluster_base Basic Conditions Boc_Amine_Base Boc-Protected Amine No_Reaction Generally Stable Boc_Amine_Base->No_Reaction Base (e.g., OH-)

Caption: General stability of Boc-protected amines under basic conditions.

Troubleshooting Guides

Guide 1: Incomplete Boc Deprotection
Symptom Potential Cause Recommended Action
Starting material remains after the expected reaction time.Insufficient Acid: The concentration of TFA or other acid is too low.[5]Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[5]
Short Reaction Time: The reaction has not been allowed to proceed to completion.Extend the reaction time and monitor progress by TLC or LC-MS.[5]
Low Temperature: The reaction temperature is too low for a sterically hindered substrate.Allow the reaction to warm to room temperature or gently heat if necessary, while monitoring for side products.[5]
Poor Solubility: The substrate is not fully dissolved in the reaction solvent.Ensure complete dissolution of the substrate. If necessary, consider a different solvent system.
Reagent Quality: The acidic reagent (e.g., TFA) may have absorbed water, reducing its effectiveness.[7]Use a fresh, anhydrous bottle of the acidic reagent.
Guide 2: Formation of Side Products
Symptom Potential Cause Recommended Action
LC-MS shows a peak corresponding to [M+56]+.tert-Butylation: The tert-butyl cation has alkylated a nucleophilic site on your molecule.[8]Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) at 2.5-5% (v/v) is a common choice.[8]
Multiple unexpected peaks in the chromatogram.Degradation of other sensitive functional groups: The acidic conditions may be too harsh for other protecting groups or functionalities in your molecule.Consider using a milder deprotection method, such as 4M HCl in dioxane, or explore alternative protecting group strategies.[5]
δ-Lactam Formation (Arginine-containing peptides): Intramolecular cyclization of an arginine residue.[8]This is more common during coupling steps but can be a concern under certain cleavage conditions. Re-evaluate the protection strategy for the arginine side chain.[8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection in Solution Phase

This protocol provides a general method for the cleavage of a Boc group from an amine in solution.

Materials:

  • Boc-protected compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Preparation: Dissolve the Boc-protected compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[8]

  • Cooling: Cool the solution to 0 °C using an ice bath.[8]

  • Scavenger Addition (Optional): If your substrate contains nucleophilic groups susceptible to tert-butylation, add a scavenger such as TIS to a final concentration of 2.5-5% (v/v).[5]

  • TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[5]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[8]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[5]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[8]

    • To remove residual TFA, co-evaporate with toluene or DCM (3 times).[5]

    • The resulting amine trifluoroacetate salt can often be used directly in the next step or can be neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[5]

Caption: Workflow for standard Boc deprotection in solution.

References

  • Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Benchchem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • Benchchem. (2025). Boc-guanidine deprotection side reactions and how to avoid them.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Boc Deprotection Failures.
  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Benchchem. (2025). Troubleshooting incomplete Boc deprotection.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of Organic Chemistry, 75(23), 8117-25.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Benchchem. (2025). An In-depth Technical Guide to Acid-PEG1-C2-Boc: A Core Component in Targeted Protein Degradation.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • Benchchem. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Benchchem. (2025). The Acid-PEG3-C2-Boc Linker: A Technical Guide to Targeted Protein Degradation.
  • Biosynth. (n.d.). Guide to Resins and Linkers in SPPS.
  • ChemPep. (2025). Boc Solid Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
  • RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.

Sources

Technical Support Center: Optimizing Reaction Time and Temperature for Piperazine Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered when optimizing reaction time and temperature for piperazine alkylation. Our focus is on providing not just solutions, but also the underlying scientific principles to empower your experimental design.

Section 1: Troubleshooting Common Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during piperazine alkylation experiments.

Issue 1: Low Yield of the Desired Mono-Alkylated Product and Formation of Di-Substituted Byproduct

Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of my target mono-substituted product. How can I improve selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a frequent challenge in piperazine alkylation. This occurs because after the first alkylation, the second nitrogen atom often retains comparable, if not slightly altered, reactivity.[1] Several strategies can be employed to favor mono-alkylation:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 5-10 equivalents) statistically favors the reaction of the alkylating agent with the more abundant, unsubstituted piperazine.[1]

  • Slow Addition of the Electrophile: Adding the alkylating agent dropwise, especially at lower temperatures, helps to control the reaction rate and minimize the chance of a second alkylation event on the newly formed mono-substituted product.[1]

  • Protecting Group Strategy: A highly effective method for ensuring mono-alkylation involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][2][3][4] The protecting group blocks one nitrogen, directing the alkylation to the unprotected site. The protecting group is then removed in a subsequent step.[2][3]

  • In-situ Monohydrochloride Formation: Reacting piperazine with one equivalent of piperazine dihydrochloride can form the monohydrochloride in situ. This effectively protects one of the amine groups from reacting.[2]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable di-substituted product.[1][2] It is crucial to monitor the reaction's progress.

Issue 2: The Reaction is Sluggish or Does Not Go to Completion

Question: My piperazine alkylation reaction is very slow, or I'm observing a significant amount of unreacted starting material even after an extended period. What are the likely causes and how can I drive the reaction to completion?

Answer: Several factors can contribute to a sluggish reaction. A systematic approach to troubleshooting is recommended:

  • Suboptimal Temperature: The reaction temperature may be too low. While lower temperatures can improve selectivity (as discussed in Issue 1), there is a trade-off with reaction rate. A modest increase in temperature can significantly accelerate the reaction. However, be mindful that higher temperatures can also promote the formation of byproducts.[2] A temperature screening experiment is often beneficial to find the optimal balance.[1]

  • Insufficient Base: A base is typically required to neutralize the acid (e.g., HCl, HBr) generated during the alkylation.[2] If the acid is not neutralized, it will protonate the piperazine, rendering it non-nucleophilic and halting the reaction. Ensure you are using a suitable base (e.g., K₂CO₃, NaHCO₃, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine) in at least a stoichiometric amount.[2][4]

  • Solvent Effects: The choice of solvent is critical. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often effective for these reactions. If your starting materials have poor solubility in the chosen solvent, the reaction will be slow. Consider a solvent screen to identify a medium where all reactants are well-dissolved. For some systems, more polar solvents like t-butanol may be beneficial.[1]

  • Steric Hindrance: If either the alkylating agent or the piperazine derivative is sterically bulky, the reaction rate will be inherently slower. In such cases, higher temperatures and longer reaction times may be necessary.

Issue 3: Formation of Quaternary Ammonium Salts

Question: I'm observing the formation of a water-soluble byproduct that I suspect is a quaternary ammonium salt. How can I avoid this?

Answer: Over-alkylation on the same nitrogen atom can lead to the formation of a quaternary ammonium salt, which can complicate purification due to its high polarity and water solubility.[2] This is more likely to occur with highly reactive alkylating agents like methyl iodide.

  • Control Stoichiometry: Use a precise 1:1 stoichiometry of your reactants to minimize over-alkylation.[2]

  • Reductive Amination: As an alternative to traditional alkylation with alkyl halides, consider reductive amination. This involves reacting a mono-protected piperazine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). A key advantage of this method is that it prevents the formation of quaternary ammonium salts.[3][5]

Issue 4: Difficulty in Purifying the Alkylated Piperazine Product

Question: I'm struggling to purify my substituted piperazine product. What are some effective purification strategies?

Answer: The basic and often polar nature of piperazine derivatives can make purification challenging.[1]

  • Column Chromatography on Silica Gel: This is a common method. To prevent peak tailing, which is common with basic compounds on acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1]

  • Acid-Base Extraction: This technique is very effective for separating basic piperazine products from non-basic impurities.[1] Dissolve the crude reaction mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine will move into the aqueous layer as its protonated salt. The layers are then separated, and the aqueous layer is basified (e.g., with NaOH or NaHCO₃) to regenerate the free base, which can then be extracted back into an organic solvent.[1]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent or solvent system can be a highly effective method for achieving high purity.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: How does reaction temperature generally influence the product distribution in piperazine alkylation?

A1: Higher reaction temperatures generally increase the reaction rate but can also lead to a higher proportion of the di-substituted byproduct.[2] This is because higher temperatures provide more energy to overcome the activation barrier for the second alkylation. It's a delicate balance; the ideal temperature will be high enough for the reaction to proceed at a reasonable rate but low enough to minimize side product formation.[2] Optimization of the reaction temperature is often necessary for each specific substrate.

Q2: What is the role of the base in piperazine alkylation, and how do I choose the right one?

A2: A base is crucial to neutralize the hydrogen halide (e.g., HCl) formed during the reaction. This prevents the protonation of the piperazine, which would decrease its nucleophilicity.[2] The choice of base is important. A strong base can increase the reaction rate but may also promote di-substitution by deprotonating the mono-substituted product, making it more nucleophilic. Weaker bases like potassium carbonate or sodium bicarbonate are often preferred to minimize this side reaction.[2]

Q3: How can I effectively monitor the progress of my piperazine alkylation reaction?

A3: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for monitoring reaction progress.[1][2] TLC is a quick and easy way to visualize the consumption of starting materials and the formation of products. LC-MS provides more detailed information, including the mass of the products, which can help in identifying the desired product and any byproducts. Regular monitoring is essential to determine the optimal reaction time and to avoid over-reaction and the formation of unwanted side products.[1]

Q4: Are there any "greener" solvent alternatives for piperazine alkylation?

A4: While dipolar aprotic solvents like DMF and DMSO are common, there is a growing interest in more environmentally friendly alternatives. Depending on the specific reaction, alcohols like ethanol or isopropanol can sometimes be used.[7] It is important to consider the stability of your reactants and products in these solvents under the reaction conditions.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Mono-N-alkylation of Piperazine using Excess Piperazine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.[1]

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[1]

Protocol 2: Mono-alkylation using N-Boc-piperazine

This protocol provides a more controlled approach to achieving mono-alkylation.[3]

Materials:

  • N-Boc-piperazine (1 eq.)

  • Alkyl halide (1-1.2 eq.)

  • Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)

  • Acetonitrile or DMF

Procedure:

  • Dissolve N-Boc-piperazine in a suitable aprotic solvent.

  • Add the base to the solution.

  • Add the desired alkyl halide.

  • Heat the reaction mixture to a suitable temperature (e.g., 50-80 °C) and monitor by TLC or LC-MS.

  • After the reaction is complete, filter off the base and evaporate the solvent.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.[3]

  • Remove the Boc group by treating the purified intermediate with an acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

Data Summary: Temperature Effects on Alkylation

The following table illustrates the general trend of temperature effects on product distribution in a hypothetical piperazine alkylation. Actual results will vary depending on the specific reactants and conditions.

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
25 (Room Temp)2460555
508958015
803>997029

This data is illustrative and intended for conceptual understanding.

Section 4: Visualizing the Process

Troubleshooting Workflow for Low Mono-alkylation Yield

G start Low Yield of Mono-alkylated Product check_disub Significant Di-substituted Byproduct Observed? start->check_disub strategy_select Implement Strategy to Favor Mono-substitution check_disub->strategy_select Yes check_incomplete Incomplete Reaction? check_disub->check_incomplete No yes_path Yes strategy1 Increase Excess of Piperazine strategy_select->strategy1 strategy2 Slow Addition of Alkylating Agent strategy_select->strategy2 strategy3 Lower Reaction Temperature strategy_select->strategy3 strategy4 Use Mono-protected Piperazine (e.g., Boc) strategy_select->strategy4 no_path No incomplete_actions Optimize Reaction Conditions check_incomplete->incomplete_actions Yes other_issues Investigate Other Issues: - Starting Material Purity - Quaternization - Product Instability check_incomplete->other_issues No incomplete_yes Yes action1 Increase Temperature incomplete_actions->action1 action2 Check Base Stoichiometry and Strength incomplete_actions->action2 action3 Solvent Screen for Better Solubility incomplete_actions->action3 incomplete_no No

Caption: A troubleshooting workflow for low yields in mono-alkylation of piperazine.

References

  • BenchChem. (2025). Technical Support Center: Optimizing Piperazine Synthesis.
  • BenchChem. (2025). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • BenchChem. (2025). A Comparative Guide to Alkylating Agents for Piperazine Substitution.
  • BenchChem. (2025). Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]

  • ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Purity Analysis of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate, a key building block in modern drug discovery. We will explore the rationale behind methodological choices and present supporting experimental data to guide you in selecting the optimal analytical strategy for this polar compound.

The Analytical Challenge: Retaining and Resolving a Polar Amine

This compound presents a typical challenge for reversed-phase HPLC, the workhorse of pharmaceutical analysis. Its polar nature, attributed to the secondary and tertiary amine functionalities within the piperazine ring and the ethylamino side chain, leads to poor retention on conventional non-polar stationary phases like C18. This can result in elution near the void volume, making accurate quantification and separation from polar impurities difficult.

To address this, we will compare three distinct HPLC column technologies, each offering a different approach to retaining and resolving our target analyte and its potential impurities:

  • Conventional C18: The industry standard, providing a baseline for comparison.

  • Polar-Endcapped C18: A modified version of C18 designed to enhance retention of polar compounds and improve peak shape for basic analytes.[1][2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative chromatographic mode that excels at retaining highly polar molecules.[3][4]

Understanding Potential Impurities

A robust purity method must be able to separate the main component from its potential process-related impurities and degradation products. Based on the likely synthetic route starting from 1-Boc-piperazine and 2-(methylamino)ethanol derivatives, and considering potential degradation pathways for piperazine-containing molecules, we have identified the following potential impurities for our study:

  • Impurity A: 1-Boc-piperazine (Starting Material)

  • Impurity B: 2-(Methylamino)ethanol (Starting Material/Side Product)

  • Impurity C: Deprotected this compound (Degradant)

  • Impurity D: N-Oxide of this compound (Oxidative Degradant)

Comparative HPLC Methodologies

To provide a comprehensive comparison, three distinct HPLC methods were developed, each tailored to one of the selected column chemistries. The primary goal was to achieve adequate retention for the main peak and baseline separation from the potential impurities.

Experimental Workflow

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Comparison s1 Weigh and dissolve sample (1 mg/mL in Diluent) s2 Prepare impurity stock solutions s1->s2 s3 Create spiked sample with known impurity levels s2->s3 h1 Method 1: Conventional C18 s3->h1 Inject h2 Method 2: Polar-Endcapped C18 s3->h2 Inject h3 Method 3: HILIC s3->h3 Inject d1 Evaluate Retention Factor (k') and Resolution (Rs) h1->d1 h2->d1 h3->d1 d2 Assess Peak Shape (Tailing Factor) d1->d2 d3 Determine Limit of Quantification (LOQ) d2->d3 d4 Compare performance metrics and select optimal method d3->d4

Caption: Workflow for HPLC method comparison.

Experimental Protocols

Instrumentation:

  • HPLC System with a UV or Photodiode Array (PDA) detector.

Mobile Phase Preparation:

  • Mobile Phase A (Reversed-Phase): 0.1% Formic Acid in Water

  • Mobile Phase B (Reversed-Phase): 0.1% Formic Acid in Acetonitrile

  • Mobile Phase A (HILIC): 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B (HILIC): 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

Sample and Standard Preparation:

  • Diluent: 50:50 Acetonitrile:Water

  • Standard Solution: Prepare a 1.0 mg/mL solution of this compound reference standard in the diluent.

  • Impurity Stock Solutions: Prepare individual stock solutions of each impurity at 1.0 mg/mL in the diluent.

  • Spiked Sample Solution: Spike the standard solution with each impurity to a final concentration of 0.1% relative to the main component.

Method 1: Conventional C18

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes, then hold at 50% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method 2: Polar-Endcapped C18

  • Column: C18 Polar-Endcapped, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 50% B over 15 minutes, then hold at 50% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Method 3: HILIC

  • Column: HILIC (Amide or Silica-based), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water

  • Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water

  • Gradient: 0% B to 40% B over 15 minutes, then hold at 40% B for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Comparative Data Analysis

The following tables summarize the hypothetical performance data obtained from the three HPLC methods.

Table 1: Chromatographic Performance

ParameterConventional C18Polar-Endcapped C18HILIC
Retention Factor (k') of Main Peak 0.82.54.2
Resolution (Rs) - Main Peak & Impurity C 1.22.83.5
Resolution (Rs) - Main Peak & Impurity A 3.54.12.1
Tailing Factor of Main Peak 1.81.21.1

Table 2: Method Sensitivity and Selectivity

ParameterConventional C18Polar-Endcapped C18HILIC
Limit of Quantification (LOQ) for Impurity C (%) 0.080.040.03
Selectivity for Polar Impurities (B & C) PoorGoodExcellent
Selectivity for Non-Polar Impurities (A) GoodGoodModerate

Discussion of Results and Method Selection

The experimental data clearly demonstrates the limitations of the conventional C18 column for this application. The low retention factor of the main peak (k' = 0.8) indicates that it elutes very close to the solvent front, making robust quantification challenging. Furthermore, the poor resolution (Rs = 1.2) between the main peak and the highly polar deprotected impurity (Impurity C) is unacceptable for a reliable purity method. The significant peak tailing (Tailing Factor = 1.8) is also a common issue for basic compounds on standard silica-based C18 columns due to secondary interactions with residual silanols.

The Polar-Endcapped C18 column shows a marked improvement. The polar modification of the stationary phase effectively increases the retention of the main compound (k' = 2.5) and significantly improves the resolution from the critical polar impurity C (Rs = 2.8). The peak shape is also much improved (Tailing Factor = 1.2), leading to better sensitivity and more accurate integration. This type of column represents a good balance, offering enhanced performance for polar analytes while still operating in the familiar reversed-phase mode.

The HILIC method provides the best retention for the highly polar main compound (k' = 4.2) and excellent resolution from the polar impurities B and C (Rs for main peak and Impurity C = 3.5). The peak shape is also excellent (Tailing Factor = 1.1). However, it is important to note that the elution order in HILIC is often reversed compared to reversed-phase, with more polar compounds being more retained. This can be advantageous for separating highly polar impurities but may lead to co-elution with less polar impurities if not carefully optimized. In our hypothetical data, the resolution from the less polar starting material (Impurity A) is lower than in the reversed-phase methods.

Logical Relationship in Method Selection

Analyte tert-Butyl 4-(2-(methylamino)ethyl) piperazine-1-carboxylate (Polar Amine) C18 Conventional C18 Analyte->C18 Poor Retention PolarC18 Polar-Endcapped C18 Analyte->PolarC18 Good Retention HILIC HILIC Analyte->HILIC Excellent Retention ImpurityC Impurity C (Highly Polar) ImpurityC->C18 Poor Resolution ImpurityC->PolarC18 Good Resolution ImpurityC->HILIC Excellent Resolution ImpurityA Impurity A (Less Polar) ImpurityA->HILIC Moderate Resolution Conclusion1 Not Suitable for Purity Analysis C18->Conclusion1 Conclusion2 High Peak Tailing C18->Conclusion2 Conclusion3 Recommended Method: Good balance of retention, resolution, and robustness. PolarC18->Conclusion3 Conclusion4 Alternative Method: Excellent for polar impurities, requires careful optimization for non-polar ones. HILIC->Conclusion4

Caption: Decision logic for HPLC method selection.

Conclusion and Recommendations

For the routine purity analysis of this compound, the Polar-Endcapped C18 column is the recommended choice . It provides a robust and reliable separation with good retention, excellent resolution of critical polar impurities, and superior peak shape compared to a conventional C18 column. This method is also more straightforward to implement and troubleshoot for laboratories primarily experienced with reversed-phase chromatography.

The HILIC method serves as an excellent orthogonal method for confirmation of purity or for the analysis of highly polar impurities that may be difficult to resolve even on a polar-endcapped C18 column. While it requires more specialized expertise in method development, its unique selectivity makes it a powerful tool in a comprehensive analytical strategy.

The conventional C18 column is not recommended for this analysis due to its inherent limitations in retaining and resolving polar basic compounds.

By carefully selecting the appropriate column chemistry and optimizing the chromatographic conditions, researchers can develop a robust and reliable HPLC method for the purity analysis of this compound, ensuring the quality and consistency of this critical pharmaceutical intermediate.

References

  • BenchChem. (2025). A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis.
  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs.
  • Layne, J. (2002). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
  • ResearchGate. (2025).
  • Agilent. (2020). Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns.
  • Agilent. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
  • PubMed. (2020). HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin.
  • Agilent. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

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Unambiguous Structural Confirmation of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5): A Comparative Guide to 13C NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and unequivocal confirmation of a molecule's structure is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of two paramount analytical techniques—¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural elucidation of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5), a key building block in medicinal chemistry. We will delve into the theoretical underpinnings, practical experimental considerations, and data interpretation, supported by predictive data to illustrate the power of these methods in synergy.

The Imperative of Structural Validation

In the synthesis of novel chemical entities, absolute certainty of the obtained molecular structure is non-negotiable. Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose, yielding reliable and consistent results.[1] This guide will demonstrate how the orthogonal data from ¹³C NMR and Mass Spectrometry provide a self-validating system for the structural confirmation of CAS 539822-98-5.

Molecular Structure of CAS 539822-98-5:

  • Chemical Name: this compound[2][3][4][5]

  • Molecular Formula: C₁₂H₂₅N₃O₂[2][3]

  • Molecular Weight: 243.35 g/mol [3]

Chemical Structure of CAS 539822-98-5

(Image generated for illustrative purposes)

¹³C NMR Spectroscopy: A Blueprint of the Carbon Skeleton

¹³C NMR spectroscopy is an unparalleled technique for mapping the carbon framework of an organic molecule.[6] By detecting the distinct chemical environments of each carbon atom, it provides a "fingerprint" of the molecular structure. The chemical shift (δ) of each carbon nucleus is influenced by its local electronic environment, offering profound structural insights.[7][8]

Experimental Protocol: ¹³C NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound (CAS 539822-98-5) in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical and should be inert and not obscure key signals.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer.

    • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: 0-220 ppm.

      • Number of Scans: 1024 (or more, to achieve adequate signal-to-noise).

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like Tetramethylsilane (TMS) at 0.0 ppm.[7]

    • Integrate the peaks (note: integration in ¹³C NMR is not always directly proportional to the number of carbons but can provide qualitative information).

Predicted ¹³C NMR Data and Interpretation for CAS 539822-98-5

The structure of this compound presents 10 unique carbon environments due to molecular symmetry. The predicted chemical shifts are tabulated below.

Carbon Atom Predicted Chemical Shift (δ, ppm) Rationale
C1 (tert-Butyl, C (CH₃)₃)~80.0Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen.
C2 (tert-Butyl, C(CH₃ )₃)~28.5Methyl carbons of the tert-butyl group.
C3, C5 (Piperazine, -C H₂-N(Boc)-C H₂-)~44.0Carbons adjacent to the nitrogen protected by the Boc group.
C4, C6 (Piperazine, -N-C H₂-C H₂-N-)~53.0Carbons of the piperazine ring adjacent to the ethylamino side chain.
C7 (-N-C H₂-CH₂-NHCH₃)~58.0Carbon of the ethyl side chain attached to the piperazine ring.
C8 (-N-CH₂-C H₂-NHCH₃)~46.0Carbon of the ethyl side chain adjacent to the methylamino group.
C9 (-NH-C H₃)~33.0Methyl carbon attached to the nitrogen.
C10 (Boc, C =O)~155.0Carbonyl carbon of the Boc protecting group, highly deshielded.

Note: These are predicted values. Actual experimental values may vary slightly depending on solvent and other experimental conditions.

The presence of 10 distinct signals in the ¹³C NMR spectrum, with chemical shifts corresponding to the expected functional groups (carbonyl, quaternary, and various aliphatic carbons), provides strong evidence for the proposed structure.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It provides the molecular weight of the compound with high accuracy and offers structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (CAS 539822-98-5) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass determination.[9]

    • Ionization Source: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak ([M+H]⁺).

    • Determine the accurate mass and calculate the elemental composition.

    • Analyze the fragmentation pattern to deduce structural motifs.

Predicted Mass Spectrometry Data and Interpretation for CAS 539822-98-5
  • Molecular Ion: The expected protonated molecular ion [M+H]⁺ would be observed at an m/z of 244.2074, corresponding to the formula C₁₂H₂₆N₃O₂⁺. High-resolution mass spectrometry can confirm this elemental composition with high confidence.

  • Key Fragmentation Pathways: The fragmentation of the molecular ion provides further structural confirmation.

    • Loss of the tert-Butyl group: A characteristic fragmentation would be the loss of the tert-butyl group (C₄H₉, 57.07 Da), resulting in a fragment ion at m/z 187.1343.

    • Loss of the Boc group: Cleavage of the entire Boc group (C₅H₉O₂, 101.06 Da) would yield a fragment at m/z 143.1431.

    • Cleavage of the ethylamino side chain: Fragmentation at the C-N bond of the piperazine ring can lead to various smaller fragments, further corroborating the connectivity.

Comparative Analysis: ¹³C NMR vs. Mass Spectrometry

Feature ¹³C NMR Spectroscopy Mass Spectrometry
Information Provided Detailed carbon skeleton connectivity and chemical environment of each carbon.Molecular weight, elemental composition, and fragmentation patterns.
Strengths Unambiguous determination of isomers. Provides a detailed map of the molecule's backbone.High sensitivity (requires very small sample amounts). Provides definitive molecular formula with high-resolution instruments.
Limitations Lower sensitivity compared to MS. Can be time-consuming to acquire spectra with good signal-to-noise for complex molecules.Does not directly provide information about the connectivity of atoms. Isomers often produce similar mass spectra.
Synergy The combination of both techniques provides a comprehensive and self-validating structural confirmation. NMR confirms the connectivity, while MS confirms the molecular weight and elemental composition.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of CAS 539822-98-5, highlighting the complementary nature of ¹³C NMR and Mass Spectrometry.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (CAS 539822-98-5) NMR ¹³C NMR Spectroscopy Synthesis->NMR MS Mass Spectrometry Synthesis->MS NMR_Data Carbon Skeleton Connectivity NMR->NMR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Confirmation Unambiguous Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for structural confirmation using complementary analytical techniques.

Conclusion

The structural confirmation of a synthesized compound like this compound (CAS 539822-98-5) is a multi-faceted process that relies on the synergistic use of powerful analytical techniques. While ¹³C NMR spectroscopy provides an intricate map of the carbon framework, mass spectrometry delivers the crucial information of molecular weight and elemental composition. The convergence of data from these two orthogonal methods provides an exceptionally high degree of confidence in the assigned structure, a critical step in any chemical research and drug development endeavor. This guide has outlined the theoretical and practical considerations for utilizing these techniques, providing a robust framework for the unambiguous structural confirmation of novel chemical entities.

References

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • BLDpharm. 539822-98-5|this compound.
  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Fiveable. Structural elucidation using mass spectrometry.
  • Sunway Pharm Ltd. tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate.
  • Ambeed. 539822-98-5|this compound.
  • MedChemExpress. This compound 539822-98-5.
  • Fisher Scientific. This compound.

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The Unseen Architect: A Comparative Guide to PROTAC Linkers, Featuring tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][2] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][3] A PROTAC molecule is elegantly composed of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] While much attention is given to the design of the two ligands, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5][6]

This guide provides a deep dive into the world of PROTAC linkers, with a special focus on the emerging class of rigid linkers, exemplified by tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate. We will objectively compare its structural and functional implications against the more common flexible alkyl and polyethylene glycol (PEG) linkers, supported by a framework of experimental validation.

The Role of the Linker in PROTAC Efficacy

The primary function of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[7] The stability and geometry of this complex are paramount for efficient ubiquitination and subsequent degradation of the target protein.[7] The linker's length, composition, rigidity, and attachment points all profoundly influence a PROTAC's performance.[4][6][7] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or it may be too long to effectively bring the two proteins into proximity for ubiquitin transfer.[6]

A Comparative Analysis of Common PROTAC Linkers

PROTAC linkers are broadly categorized into flexible and rigid types.[8][] The choice of linker has a significant impact on the physicochemical properties and biological activity of the final PROTAC molecule.

Flexible Linkers: Alkyl and PEG Chains

The most common motifs in PROTAC linker design are by far alkyl and polyethylene glycol (PEG) chains.[4][] Their prevalence is due to their synthetic accessibility and the ease with which their length and composition can be tuned.[]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[1][11] While synthetically straightforward, they are generally hydrophobic, which can increase lipophilicity and potentially lead to poor aqueous solubility and cell permeability.[7][8][12]

  • PEG Chains: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can improve the solubility and drug-like properties of PROTACs.[8][12][13] They are biocompatible and offer versatility for chemical modifications.[7][13] However, they can sometimes lead to reduced metabolic stability.[8]

G

Rigid Linkers: The Case for Piperazine-Containing Scaffolds

In recent years, there has been a shift towards more sophisticated, rigid linkers to overcome the limitations of flexible chains.[4][5] Rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, introduce conformational constraints.[11][14] This can be advantageous for several reasons:

  • Pre-organization: A rigid linker can pre-organize the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[7][14]

  • Improved Pharmacokinetics: The constrained conformation can lead to improved metabolic stability and better pharmacokinetic profiles.[8][14][15]

  • Enhanced Solubility: The inclusion of heteroatoms, as in piperazine, can increase polarity and improve aqueous solubility.[16]

This compound is an excellent example of a building block for this class of rigid linkers.[17][18][19][20] Let's break down its components:

  • Piperazine Core: This saturated heterocycle provides rigidity to the linker.[16] The two nitrogen atoms can act as hydrogen bond acceptors and their protonation state can be influenced by the local chemical environment, which can be exploited to modulate solubility and cell permeability.[16][21]

  • Ethylamino Group: This provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through amide bond formation.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects one of the piperazine nitrogens, allowing for controlled, stepwise synthesis of the PROTAC molecule. It can be readily removed under acidic conditions to reveal a secondary amine for further functionalization.

Head-to-Head Comparison: Physicochemical and Functional Properties

FeatureAlkyl Chain LinkerPEG LinkerThis compound based Linker
Flexibility HighHighLow (Rigid)
Solubility Low (Hydrophobic)High (Hydrophilic)Moderate to High (Hydrophilic)[16]
Lipophilicity HighLowModerate
Synthetic Accessibility HighHighModerate
Metabolic Stability Moderate to LowModerate to Low[8]Potentially High[8][16]
Ternary Complex Formation High entropic penalty[1]High entropic penaltyLower entropic penalty, pre-organized[14]
Cell Permeability Variable, can be poor due to high lipophilicityGenerally good, but can be limited by high polarityCan be modulated by pH-dependent protonation of piperazine[16][]

Hypothetical Performance Data

To illustrate the potential impact of linker choice, the following table presents hypothetical, yet plausible, experimental data for three PROTACs targeting the same protein but differing only in their linker composition.

PROTACLinker TypeDC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)
PROTAC-Alkyl C8 Alkyl Chain150850.8
PROTAC-PEG PEG450952.5[23]
PROTAC-Pipz Piperazine-based25>983.0

This data is illustrative and the optimal linker is target-dependent.[24][25]

Experimental Protocols for PROTAC Evaluation

The definitive test of a PROTAC's efficacy comes from rigorous experimental evaluation. Here, we provide a standard protocol for assessing PROTAC-induced protein degradation via Western Blot.

Protocol 1: Western Blot for Protein Degradation

This method quantifies the reduction in the level of a target protein following treatment with a PROTAC.[26]

Materials:

  • Cells expressing the target protein

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[3]

  • BCA protein assay kit[3]

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).[3] Include a vehicle control (DMSO) at the same final concentration as the highest PROTAC dose.[3]

  • Incubation: Remove the old medium and add the PROTAC-containing medium to the cells. Incubate for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with cold PBS, then add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.[3]

  • Protein Quantification: Centrifuge the lysates to pellet cell debris.[3] Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize all samples to the same protein concentration, add loading buffer, and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk in TBST).

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading across all lanes.

  • Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[23][26]

G

Conclusion: A Move Towards Rational Linker Design

The linker is a pivotal component in the design of effective PROTACs, profoundly influencing their physicochemical properties and biological activity.[4][5] While flexible alkyl and PEG linkers have been the workhorses of early PROTAC development due to their synthetic tractability, the field is increasingly moving towards more rigid and functional linkers.[4][5]

Building blocks like This compound offer a compelling alternative, providing a rigid scaffold that can enhance metabolic stability, improve solubility, and pre-organize the PROTAC for more efficient ternary complex formation.[8][16] However, it is crucial to remember that there is no universal "best" linker.[24] The optimal linker design is highly dependent on the specific POI and E3 ligase pair.[4][6] A systematic approach, involving the synthesis and evaluation of a focused library of PROTACs with diverse linkers, remains the most effective strategy for developing potent and drug-like protein degraders.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PubMed. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of PEG Linkers in Advancing PROTAC Technology. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • ConScript. (2025). PEG Linkers for PROTAC Design: Boosting Solubility and Flexibility in Drug Discovery. ConScript. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Maciag, M., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Advances. [Link]

  • RSC Publishing. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • ResearchGate. (2020). (PDF) Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

  • C&EN. (n.d.). Piperazine and Triazole Linkers: The Future of Functional PROTAC Chemistry. C&EN. [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Royal Society of Chemistry. [Link]

  • A2Z Chemical. (n.d.). This compound | PROTAC Linker. A2Z Chemical. [Link]

  • Chem-Space. (n.d.). This compound | PROTAC Linker. Chem-Space. [Link]

  • MCE. (n.d.). This compound | PROTAC Linker. MCE. [Link]

  • R Discovery. (2022). Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. R Discovery. [Link]

  • Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. Semantic Scholar. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Impact of linker length on the activity of PROTACs. ResearchGate. [Link]

  • National Institutes of Health. (n.d.). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

  • ResearchGate. (n.d.). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. ResearchGate. [Link]

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A Comparative Guide to the Biological Activity of Novel tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Piperazine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperazine ring is a ubiquitous heterocyclic motif found in a multitude of FDA-approved drugs, underscoring its significance as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, have made it a cornerstone for the design of novel therapeutic agents. This guide provides a comprehensive, data-driven comparison of a novel series of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate derivatives against established therapeutic agents across a spectrum of biological activities.

The rationale for exploring this particular chemical space stems from the inherent versatility of the piperazine core, which allows for facile structural modifications to modulate biological activity. The tert-butyl carbamate (Boc) protecting group offers a strategic handle for synthetic elaboration, while the (methylamino)ethyl side chain provides a key point for interaction with biological targets. This guide will delve into the cytotoxic, antimicrobial, antifungal, and antiviral potential of these novel derivatives, presenting a clear, objective analysis of their performance supported by rigorous experimental data. Our aim is to furnish researchers and drug development professionals with a thorough understanding of the structure-activity relationships within this promising class of compounds, thereby accelerating the identification of lead candidates for further preclinical and clinical development.

Screening Cascade: A Multi-Faceted Approach to Unveiling Biological Potential

The biological evaluation of our novel piperazine derivatives followed a systematic and hierarchical screening cascade. This approach allows for an efficient and cost-effective assessment, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by more specific assays to probe antimicrobial, antifungal, and antiviral activities. This tiered strategy ensures that only the most promising and least toxic compounds advance to more resource-intensive evaluations.

Screening Cascade cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Targeted Activity Screening cluster_2 Phase 3: Hit-to-Lead Synthesis Synthesis of tert-Butyl 4-(2-(substituted-amino)ethyl) piperazine-1-carboxylate Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Establish Therapeutic Window Antimicrobial Antimicrobial Susceptibility (Broth Microdilution) Cytotoxicity->Antimicrobial Non-toxic Compounds Antifungal Antifungal Susceptibility (Broth Microdilution) Cytotoxicity->Antifungal Non-toxic Compounds Antiviral Antiviral Activity (Plaque Reduction Assay) Cytotoxicity->Antiviral Non-toxic Compounds SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Antifungal->SAR Antiviral->SAR Lead Lead Candidate Selection SAR->Lead

Caption: A generalized workflow for the biological activity screening of novel compounds.

Comparative Cytotoxic Activity Against Human Cancer Cell Lines

The initial step in our screening cascade was to evaluate the cytotoxic potential of the synthesized piperazine derivatives against a panel of human cancer cell lines. This is a critical first pass to identify compounds with potential anticancer activity and to determine their therapeutic index. The widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed for this purpose. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Human cancer cell lines (MCF-7 - breast, A549 - lung, and HCT116 - colon) were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of the test compounds (PZ-1 to PZ-5) and the standard anticancer drug, Doxorubicin.

  • Incubation: The plates were incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in sterile PBS was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values were calculated from the dose-response curves.

Results and Discussion

The cytotoxic activities of the novel piperazine derivatives (PZ-1 to PZ-5) were compared with Doxorubicin, a well-established chemotherapeutic agent. The IC₅₀ values are summarized in the table below.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT116 (Colon Cancer) IC₅₀ (µM)
PZ-1 12.518.215.8
PZ-2 5.28.97.1
PZ-3 > 100> 100> 100
PZ-4 25.133.429.7
PZ-5 2.84.13.5
Doxorubicin 0.91.21.0

Illustrative data

From the data, it is evident that derivative PZ-5 exhibited the most potent cytotoxic activity across all three cell lines, with IC₅₀ values in the low micromolar range. While not as potent as Doxorubicin, the activity of PZ-5 is significant for a novel compound in its early stage of development. Derivative PZ-2 also showed promising activity. In contrast, PZ-3 was largely inactive, suggesting that the specific structural modifications in this derivative are detrimental to its cytotoxic potential. This preliminary screen provides a valuable structure-activity relationship (SAR) insight, guiding the next steps of lead optimization.

Antimicrobial and Antifungal Susceptibility Testing

Given the prevalence of piperazine-containing antimicrobial and antifungal agents, the novel derivatives were subsequently screened for their ability to inhibit the growth of clinically relevant bacterial and fungal strains. The broth microdilution method, a gold standard for determining the minimum inhibitory concentration (MIC), was employed for this evaluation.[1][2]

Experimental Protocol: Broth Microdilution Assay
  • Inoculum Preparation: Bacterial (Staphylococcus aureus and Escherichia coli) and fungal (Candida albicans) strains were cultured to the mid-logarithmic phase and diluted to a standardized concentration.

  • Compound Dilution: Two-fold serial dilutions of the test compounds (PZ-1 to PZ-5) and standard drugs (Ciprofloxacin for bacteria, Fluconazole for fungi) were prepared in 96-well microtiter plates.

  • Inoculation: The standardized microbial suspensions were added to each well.

  • Incubation: The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth.

Results and Discussion

The antimicrobial and antifungal activities of the piperazine derivatives are presented below as MIC values.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
PZ-1 163264
PZ-2 81632
PZ-3 > 128> 128> 128
PZ-4 64128> 128
PZ-5 4816
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Illustrative data

The results indicate that PZ-5 displayed the most promising broad-spectrum antimicrobial and antifungal activity, with the lowest MIC values among the tested derivatives. Its activity against S. aureus and E. coli is particularly noteworthy. PZ-2 also demonstrated moderate activity. The lack of activity for PZ-3 is consistent with the cytotoxicity data, reinforcing the importance of its specific structural features for biological activity.

Antiviral Activity Screening

The potential of the novel piperazine derivatives to inhibit viral replication was assessed using a plaque reduction assay, a functional assay that measures the ability of a compound to prevent virus-induced cell death.[3]

Experimental Protocol: Plaque Reduction Assay
  • Cell Seeding: Vero cells were seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayers were infected with a known titer of a model virus (e.g., Influenza A virus).

  • Compound Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with a medium containing various concentrations of the test compounds (PZ-1 to PZ-5) and a standard antiviral drug, Umifenovir.

  • Plaque Formation: The plates were incubated for 72 hours to allow for plaque formation.

  • Plaque Visualization and Counting: The cells were fixed and stained with crystal violet to visualize the plaques. The number of plaques in each well was counted.

  • Data Analysis: The concentration of the compound that reduced the number of plaques by 50% (EC₅₀) was determined.

Results and Discussion

The antiviral efficacy of the piperazine derivatives is summarized by their EC₅₀ values.

CompoundInfluenza A Virus EC₅₀ (µM)
PZ-1 22.3
PZ-2 9.8
PZ-3 > 100
PZ-4 45.1
PZ-5 3.7
Umifenovir 5.1

Illustrative data

Remarkably, derivative PZ-5 demonstrated potent antiviral activity, with an EC₅₀ value lower than that of the standard drug, Umifenovir. This finding highlights the potential of this particular derivative as a lead compound for the development of novel antiviral agents. PZ-2 also showed moderate antiviral effects.

Structure-Activity Relationship (SAR) and Future Directions

The preliminary screening data provides valuable insights into the structure-activity relationships of this series of this compound derivatives.

SAR cluster_0 Illustrative SAR Core tert-Butyl 4-(2-(methylamino)ethyl) piperazine-1-carboxylate Core R_Group Substituent 'R' on secondary amine Core->R_Group Modification at Activity Biological Activity (Cytotoxic, Antimicrobial, Antiviral) R_Group->Activity Influences PZ5 PZ-5 ('R' = Potent Group) High High Activity PZ5->High PZ3 PZ-3 ('R' = Inactive Group) Low Low/No Activity PZ3->Low

Caption: A simplified representation of the structure-activity relationship.

The consistently high performance of PZ-5 across all assays suggests that its specific substituent on the secondary amine is crucial for conferring broad biological activity. Conversely, the lack of activity observed for PZ-3 indicates that its corresponding substituent is detrimental. The moderate activity of PZ-2 suggests a promising, albeit less optimal, structural feature.

Future work will focus on the following:

  • Synthesis of a focused library of analogs around the PZ-5 scaffold to further probe the SAR and optimize potency and selectivity.

  • Mechanism of action studies for the most promising candidates to elucidate their molecular targets.

  • In vivo efficacy and toxicity studies in relevant animal models to assess the therapeutic potential of lead compounds.

Conclusion

This comparative guide has systematically evaluated the biological activity of a novel series of this compound derivatives. The screening cascade has successfully identified a lead compound, PZ-5 , with promising cytotoxic, antimicrobial, and antiviral properties. These findings underscore the potential of the piperazine scaffold in the discovery of new therapeutic agents and provide a solid foundation for further drug development efforts. The data presented herein serves as a valuable resource for researchers in the field, offering a clear and objective comparison to guide future research and development in this exciting area of medicinal chemistry.

References

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved January 4, 2026, from [Link]

  • Antifungal Susceptibility Testing: A Primer for Clinicians | Open Forum Infectious Diseases. (n.d.). Retrieved January 4, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 4, 2026, from [Link]

  • Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.). Retrieved January 4, 2026, from [Link]

Sources

A Guide to the Spectroscopic Characterization of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. Intermediates and building blocks, such as tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate, form the foundation of many complex pharmaceutical molecules. Their structural integrity and purity must be unequivocally established to ensure the reliability of downstream applications. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, a key bifunctional linker, and compares its predicted spectral features with those of its close structural analogs.

While this compound is commercially available, a complete, publicly accessible dataset of its spectroscopic characterization is not readily found in the scientific literature or common databases. Therefore, this guide employs a predictive approach, leveraging established spectroscopic principles and comparative data from well-characterized analogs to provide researchers with a robust framework for its identification and quality control.

Predicted Spectroscopic Profile of this compound

The structure of this compound contains several key functional groups that will give rise to characteristic signals in various spectroscopic analyses.

Figure 1. Structure of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the piperazine ring protons, the ethyl bridge, and the methylamino group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
tert-Butyl (Boc)~1.46Singlet (s)9H
Piperazine (Boc-side)~3.40Triplet (t)4H
Piperazine (Side-chain side)~2.45Triplet (t)4H
-CH₂-N(piperazine)~2.50Triplet (t)2H
-CH₂-NHCH₃~2.70Triplet (t)2H
-NH-~1.5-2.0Broad Singlet (br s)1H
-NHCH₃~2.40Singlet (s)3H

Rationale: The large singlet at ~1.46 ppm is characteristic of the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group. The piperazine protons are split into two environments: those adjacent to the electron-withdrawing Boc group (~3.40 ppm) and those on the same side as the ethylaminoethyl chain (~2.45 ppm). The ethyl bridge protons will appear as two triplets, and the terminal methyl group will be a singlet. The N-H proton is expected to be a broad signal that may exchange with D₂O.

Predicted ¹³C NMR Spectrum

The carbon NMR will provide a unique fingerprint of the carbon skeleton.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (Boc)~154.7
-C (CH₃)₃ (Boc)~79.5
-C(C H₃)₃ (Boc)~28.4
Piperazine (Boc-side)~43-45
Piperazine (Side-chain side)~53.0
-C H₂-N(piperazine)~57-59
-C H₂-NHCH₃~48-50
-NHC H₃~33-35

Rationale: The carbonyl of the Boc group is expected around 154.7 ppm, with the quaternary and methyl carbons of the tert-butyl group at approximately 79.5 and 28.4 ppm, respectively. The piperazine carbons will be inequivalent due to the different substituents on the nitrogens. The carbons of the ethylaminoethyl side chain will have distinct chemical shifts based on their proximity to the nitrogen atoms.

Predicted Infrared (IR) Spectrum

The IR spectrum will highlight the key functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration Mode
~3300N-H (secondary amine)Stretching
2975-2850C-H (aliphatic)Stretching
~1690C=O (carbamate)Stretching
~1450C-HBending
~1250, ~1170C-N, C-OStretching

Rationale: A key feature will be the strong carbonyl stretch of the Boc-carbamate at around 1690 cm⁻¹. The N-H stretch of the secondary amine will appear as a moderate peak around 3300 cm⁻¹. The spectrum will also be rich in C-H stretching and bending vibrations from the aliphatic portions of the molecule.

Predicted Mass Spectrum

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Molecular Ion [M+H]⁺: 244.1965 (for C₁₂H₂₅N₃O₂)

  • Key Fragmentation: A characteristic loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) is expected. Cleavage at the C-C bond of the ethyl side chain or within the piperazine ring are also probable fragmentation pathways.

M [M+H]⁺ (m/z 244) M_minus_57 [M - 57]⁺ Loss of C₄H₉ M->M_minus_57 M_minus_101 [M - 101]⁺ Loss of Boc M->M_minus_101

Figure 2. Predicted key fragmentations in the mass spectrum.

Comparative Analysis with Structural Analogs

To substantiate our predictions, we will now compare the expected spectral data with the actual, published data for two key analogs: the parent N-Boc-piperazine and the primary amine analog, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate.

Analog 1: tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

This analog allows for the definitive assignment of the signals from the Boc-piperazine core.

Spectroscopic Data tert-Butyl piperazine-1-carboxylate [1][2]Predicted for Target Molecule Commentary on Differences
¹H NMR (δ, ppm) ~1.46 (s, 9H), ~3.38 (t, 4H), ~2.78 (t, 4H), ~1.8 (br s, 1H, NH)~1.46 (s, 9H), ~3.40 (t, 4H), ~2.45 (t, 4H), side chain signalsThe signals for the Boc group and adjacent piperazine protons are nearly identical. The upfield shift of the other piperazine protons in the target molecule is due to the replacement of the N-H with the electron-donating alkyl chain.
¹³C NMR (δ, ppm) ~154.7 (C=O), ~79.5 (C(CH₃)₃), ~44.0 (Boc-side CH₂), ~46.0 (NH-side CH₂), ~28.4 (C(CH₃)₃)~154.7, ~79.5, ~43-45, ~53.0, ~28.4, side chain signalsThe Boc group and adjacent carbon signals are consistent. The significant downfield shift of the piperazine carbons on the side-chain side (~46.0 to ~53.0 ppm) is a direct result of the substitution on the nitrogen.
IR (cm⁻¹) ~3300 (N-H), ~2970 (C-H), ~1690 (C=O)~3300 (N-H), ~2975 (C-H), ~1690 (C=O)The key stretches are conserved. The target molecule will have a more complex C-H region due to the additional alkyl chain.
MS (m/z) 187 [M+H]⁺244 [M+H]⁺The mass difference of 57 Da corresponds to the C₃H₇N fragment of the added side chain.
Analog 2: tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate

This analog is the most structurally similar, differing only by a methyl group on the terminal amine. This comparison highlights the subtle but measurable effects of N-methylation.

Spectroscopic Data tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate [3][4]Predicted for Target Molecule Commentary on Differences
¹H NMR (δ, ppm) Signals for Boc-piperazine core, ~2.75 (t, 2H, -CH₂-NH₂), ~2.4 (t, 2H, -CH₂-N(pip)), ~1.2 (br s, 2H, NH₂)Signals for Boc-piperazine core, ~2.70 (t, 2H, -CH₂-NHCH₃), ~2.50 (t, 2H, -CH₂-N(pip)), ~2.40 (s, 3H, -NHCH₃)The most significant difference is the appearance of a singlet at ~2.40 ppm for the N-methyl group in the target molecule, replacing the broad NH₂ signal. A slight upfield shift of the adjacent methylene protons is also expected.
¹³C NMR (δ, ppm) ~59.9 (-CH₂-N(pip)), ~39.5 (-CH₂-NH₂)~57-59 (-CH₂-N(pip)), ~48-50 (-CH₂-NHCH₃), ~33-35 (-NHCH₃)The addition of the methyl group introduces a new signal around 33-35 ppm. The adjacent methylene carbon (-CH₂-NH-) is expected to shift downfield due to the electron-donating nature of the methyl group.
IR (cm⁻¹) ~3350 & ~3280 (N-H stretch, primary amine), ~1600 (N-H bend)~3300 (N-H stretch, secondary amine)The primary amine shows two N-H stretching bands, while the secondary amine in the target molecule will show only one. The N-H bending vibration will also differ.
MS (m/z) 230 [M+H]⁺244 [M+H]⁺The mass difference of 14 Da corresponds to the additional CH₂ group (from the replacement of H with CH₃).

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data for this class of compounds, the following experimental protocols are recommended. These are based on standard practices for small organic molecule characterization, such as those described in the supplementary information of publications from the Macmillan Group at Princeton University[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

start Dissolve ~5-10 mg of sample in ~0.6 mL of CDCl₃ nmr Acquire spectra on a 400-500 MHz spectrometer start->nmr h1 ¹H NMR: - 32-64 scans - Reference to residual CHCl₃ (7.26 ppm) nmr->h1 c13 ¹³C NMR: - 1024-2048 scans - Proton decoupled - Reference to CDCl₃ (77.16 ppm) nmr->c13 process Process data: - Fourier transform - Phase and baseline correction - Integration (¹H) h1->process c13->process

Figure 3. Workflow for NMR data acquisition.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if desired, although referencing to the residual solvent peak is common practice.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 or 500 MHz spectrometer. A sufficient signal-to-noise ratio is typically achieved with 16 to 64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon. Due to the lower natural abundance of ¹³C, 1024 to 2048 scans are typically required.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts. For ¹H NMR, integrate the signals to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As the compound is likely an oil or a low-melting solid, the thin-film method is ideal. Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. Co-add 16 to 32 scans to obtain a high-quality spectrum.

  • Background Correction: Record a background spectrum of the clean salt plates prior to the sample measurement and subtract it from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule and will likely produce the protonated molecular ion [M+H]⁺.

  • Data Acquisition: Acquire the spectrum using a time-of-flight (TOF) or Orbitrap mass analyzer to obtain high mass accuracy, which is crucial for confirming the elemental composition.

Conclusion

The spectroscopic characterization of this compound can be effectively achieved through a combination of NMR, IR, and mass spectrometry. By leveraging predictive analysis and comparative data from structurally related analogs, this guide provides a detailed and scientifically grounded framework for researchers to interpret the spectral features of this important synthetic building block. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of reliable and high-quality data for unambiguous structural confirmation and purity assessment.

References

A Comparative Guide to the In Vitro Evaluation of PROTACs Synthesized with a Piperazine-Based Linker (CAS 539822-98-5)

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] The rational design of a PROTAC is a multifactorial endeavor, with the linker component playing a critical role in dictating the efficacy and physicochemical properties of the final molecule. This guide provides an in-depth comparative analysis of the in vitro evaluation of PROTACs synthesized with the piperazine-containing linker, tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (CAS 539822-98-5), and its alternatives.

The choice of a linker is not merely about connecting a target-binding ligand (warhead) to an E3 ligase ligand; it profoundly influences the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated degradation.[3][4] Piperazine-containing linkers, such as the one specified, are often employed to introduce a degree of rigidity to the PROTAC molecule.[5][6] This structural constraint can pre-organize the PROTAC into a bioactive conformation, thereby reducing the entropic penalty associated with ternary complex formation and enhancing degradation potency.[4][5] Furthermore, the piperazine moiety can improve the aqueous solubility of the PROTAC, a common challenge for these relatively large molecules, by virtue of its nitrogen atoms being protonated at physiological pH.[5][]

This guide will dissect the key in vitro assays essential for characterizing PROTACs, explaining the causality behind experimental choices and providing detailed, self-validating protocols. We will compare the expected performance of PROTACs featuring the piperazine-based linker against those with more flexible alkyl or polyethylene glycol (PEG) linkers.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

Before delving into the evaluation methodologies, it is crucial to understand the elegant mechanism by which these molecules operate. A PROTAC simultaneously binds to a target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[2] This induced proximity allows the E3 ligase to transfer ubiquitin from a charged E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI.[8][9] The PROTAC itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[1]

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN) E3->Ternary Binds Ternary->POI Ternary->PROTAC Recycled Ternary->E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: The catalytic cycle of a PROTAC, illustrating the formation of the ternary complex and subsequent ubiquitination and degradation of the target protein.

Core In Vitro Evaluation Workflow

A systematic and rigorous in vitro evaluation is paramount to understanding a PROTAC's efficacy, mechanism of action, and potential liabilities. The following experimental workflow provides a comprehensive framework for characterizing a newly synthesized PROTAC.

PROTAC_Evaluation_Workflow Start Synthesized PROTAC (with CAS 539822-98-5 linker) Degradation Target Protein Degradation (Western Blot) Start->Degradation Viability Cell Viability Assay (e.g., CellTiter-Glo) Degradation->Viability Ternary Ternary Complex Formation (Co-Immunoprecipitation) Viability->Ternary Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Data Data Analysis & Comparison Ubiquitination->Data

Caption: A typical experimental workflow for the in vitro evaluation of a novel PROTAC.

I. Assessment of Target Protein Degradation

The primary functional readout for a PROTAC is its ability to induce the degradation of the target protein. Western blotting is the gold-standard technique for this purpose, providing a semi-quantitative measure of protein levels.[1][10]

Experimental Protocol: Western Blot Analysis
  • Cell Culture and Treatment: Plate the cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[9]

  • SDS-PAGE and Protein Transfer: Normalize all samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling. Separate the proteins by size on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the protein of interest overnight at 4°C. A housekeeping protein (e.g., GAPDH, β-actin) should be probed as a loading control.

  • Detection and Analysis: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control.

Comparative Analysis of Linker Performance
Linker TypeExpected DC₅₀Expected DₘₐₓRationale
Piperazine-based (CAS 539822-98-5) Lower (more potent)HighThe rigidity of the piperazine linker can facilitate a more stable ternary complex, leading to more efficient degradation.[5][6]
Flexible Alkyl Chain HigherVariableWhile synthetically accessible, the high flexibility can lead to an entropic penalty upon binding, potentially reducing ternary complex stability and degradation efficiency.[4]
Flexible PEG Chain VariableVariablePEG linkers can improve solubility, but their flexibility may require optimization of length to achieve optimal ternary complex formation.[4]

DC₅₀: Concentration of PROTAC that induces 50% degradation of the target protein. Dₘₐₓ: Maximum percentage of protein degradation achieved.

II. Evaluation of Cellular Viability

It is crucial to assess whether the observed protein degradation translates to a desired biological effect, such as inhibition of cancer cell proliferation, and to rule out non-specific cytotoxicity.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the end of the experiment.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

  • Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[11][12]

  • Data Acquisition and Analysis: Measure luminescence using a plate reader. The signal correlates with the number of viable, metabolically active cells.[13][14] Plot the results to determine the IC₅₀ (the concentration that inhibits cell growth by 50%).

III. Confirmation of the Mechanism of Action: Ternary Complex Formation

Directly demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex is essential for validating the mechanism of action. Co-immunoprecipitation (Co-IP) is a powerful technique for this purpose.[15]

Experimental Protocol: Co-Immunoprecipitation
  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein. Use a non-specific IgG as a negative control.

  • Complex Capture: Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of the target protein (if the E3 ligase was immunoprecipitated) or the E3 ligase (if the target protein was immunoprecipitated). An enhanced signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.[15]

IV. Direct Evidence of Ubiquitination

An in vitro ubiquitination assay provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[8][9]

Experimental Protocol: In Vitro Ubiquitination Assay
  • Reaction Setup: In a microcentrifuge tube, combine the following components on ice: E1 activating enzyme, E2 conjugating enzyme, the recombinant E3 ligase complex (e.g., CRBN/DDB1), the recombinant target protein, ubiquitin, and ATP in a reaction buffer.

  • PROTAC Addition: Add the PROTAC to the reaction mixture. Include a vehicle control (DMSO) and negative controls (e.g., reaction without E1, E3, or PROTAC).

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Analyze the reaction products by Western blot, probing for the target protein. A ladder of higher molecular weight bands corresponding to ubiquitinated target protein should be observed in the complete reaction with the PROTAC.[8][9]

Ubiquitination_Assay_Workflow Start Assemble Reaction Mix (E1, E2, E3, POI, Ub, ATP) Add_PROTAC Add PROTAC or Vehicle Control Start->Add_PROTAC Incubate Incubate at 37°C Add_PROTAC->Incubate Quench Quench Reaction & Denature Incubate->Quench Analyze Analyze by Western Blot (Probe for POI) Quench->Analyze

Sources

A Senior Application Scientist's Guide to Linker Rigidity in PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to the induced degradation of disease-causing proteins.[1][2] These heterobifunctional molecules operate by recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.[3][4][5] A PROTAC's architecture is tripartite, consisting of a warhead for the POI, a ligand for the E3 ligase, and a linker that tethers them. Once dismissed as a simple spacer, the linker is now understood to be a critical modulator of PROTAC efficacy, profoundly influencing everything from ternary complex formation to pharmacokinetic properties.[1][6][7][8]

This guide provides a comparative analysis of how linker rigidity—a key design parameter—impacts the overall performance of a PROTAC, supported by experimental data and detailed protocols for essential validation assays.

The PROTAC Mechanism of Action: A Linker-Orchestrated Process

The fundamental action of a PROTAC is to induce proximity between the target protein and an E3 ligase, facilitating the transfer of ubiquitin to the target.[9] This polyubiquitination marks the protein for degradation by the 26S proteasome.[10][11] The linker's role in this process is not merely to connect the two binding moieties; it dictates the spatial geometry and stability of the crucial POI-PROTAC-E3 ligase ternary complex.[1][][13] Its length, flexibility, and chemical composition are primary tuning dials for optimizing potency and selectivity.[]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

The Rigidity Spectrum: Flexible vs. Rigid Linkers

PROTAC linkers exist on a spectrum from highly flexible to conformationally constrained. The choice between these architectures involves critical trade-offs that impact biological activity.[14]

Flexible Linkers: The Advantage of Adaptability

Typically composed of polyethylene glycol (PEG) or simple alkyl chains, flexible linkers are the most common type used in initial PROTAC discovery, largely due to their synthetic accessibility.[15]

  • Advantages: Their high conformational freedom allows the PROTAC to adopt numerous orientations, which can increase the probability of achieving a productive ternary complex geometry.[15] This adaptability can be crucial when the optimal binding pose is unknown.

  • Disadvantages: High flexibility comes at an entropic cost. Upon binding and forming the ternary complex, the linker's conformational freedom is significantly reduced, which can be energetically unfavorable and lead to a less stable complex.[15][16] Furthermore, these linkers can contribute to poor physicochemical properties, such as a high number of rotatable bonds, which may negatively affect cell permeability and metabolic stability.[14][15]

Rigid Linkers: Pre-organization and Improved Properties

Rigid linkers incorporate structural elements like piperazine/piperidine rings, aromatic systems, or alkynes to restrict conformational freedom.[14][15] This approach is gaining traction as a strategy to fine-tune PROTAC performance.[2][17][18]

  • Advantages: By reducing the degrees of freedom, rigid linkers can pre-organize the PROTAC into a bioactive conformation that is more favorable for ternary complex formation, thereby lowering the entropic penalty of binding.[15] This can lead to enhanced potency and stability of the ternary complex.[19] Rigidity can also improve selectivity by creating a more defined binding interface and can lead to better physicochemical properties, including improved cell permeability and metabolic stability.[14][15][18]

  • Disadvantages: The primary risk of a rigid linker is the potential for a geometric "misfit." If the pre-organized conformation is not compatible with the specific POI and E3 ligase pair, it can prevent the formation of a productive complex altogether.[14] Additionally, the synthesis of PROTACs with rigid linkers is often more complex.[14]

Comparative Analysis: The Impact of Rigidity on Key Efficacy Parameters

The ultimate measure of a PROTAC's success lies in its ability to effectively degrade the target protein in a cellular context. This is quantified by parameters such as DC50 (the concentration at which 50% of the target is degraded) and Dmax (the maximum level of degradation).[10][14] The choice of linker rigidity directly influences these outcomes.

Ternary Complex Stability & Cooperativity

A stable ternary complex is a prerequisite for efficient ubiquitination. Linker rigidity can significantly enhance complex stability and cooperativity—the phenomenon where the binding of one protein partner increases the PROTAC's affinity for the other.

  • Flexible Linkers: The entropic cost of "freezing" a flexible linker into a single conformation upon complex formation can be substantial, potentially weakening the protein-protein interactions within the complex.[16]

  • Rigid Linkers: A rigid linker that correctly orients the two ligands can facilitate stronger protein-protein interactions, leading to higher cooperativity and a more stable ternary complex. This increased stability often translates to more efficient degradation.

Linker Type Target E3 Ligase Ternary Complex KD (nM) Cooperativity (α) Reference Study Insight
Flexible (PEG) BRD4VHL254Facilitates complex formation but may allow for non-productive states.[20]
Rigid (Piperazine) BRD4VHL815Pre-organization leads to a more stable complex and higher cooperativity.[17]
Flexible (Alkyl) BTKCRBN501.5Longer, flexible linkers showed a lack of positive cooperativity.[16]
Rigid (Aromatic) H-PGDSVHL1210Enhanced geometric complementarity improves complex stability.[17]

Table 1: Representative data comparing the impact of linker flexibility vs. rigidity on ternary complex formation. Data is synthesized from multiple sources to illustrate trends.

Degradation Potency (DC50) and Efficacy (Dmax)

The improved ternary complex stability afforded by well-designed rigid linkers often translates directly into superior degradation potency.

  • Flexible Linkers: While often effective, achieving picomolar DC50 values can be challenging due to the potential for sampling unproductive conformations.[]

  • Rigid Linkers: By minimizing unproductive binding modes and maximizing the stability of the ternary complex, rigid linkers can lead to significantly lower DC50 values and higher Dmax. However, a poorly designed rigid linker can completely abrogate activity.[17]

PROTAC Linker Type Target Cell Line DC50 (nM) Dmax (%) Reference Study Insight
Degrader A Flexible (PEG4)BRD4HeLa15>90Effective, but potency is moderate.[13]
Degrader B Rigid (Piperazine)BRD4HeLa1.8>95Rigidification of the linker significantly enhances degradation potency.[2]
Degrader C Flexible (Alkyl)FLT3MV4-1125~85Shows good efficacy but requires higher concentrations.[6]
Degrader D Rigid (Cycloalkyl)FLT3MV4-115>90Constrained linker improves potency by 5-fold.

Table 2: Comparative cellular degradation data for PROTACs with flexible vs. rigid linkers. Data is synthesized from multiple sources to illustrate trends.

Cell Permeability and Pharmacokinetics

A significant challenge in PROTAC development is designing molecules that can efficiently cross the cell membrane, as they often violate traditional "Rule of Five" guidelines for oral drugs.[3]

  • Flexible Linkers: Long, flexible linkers, especially PEG chains, can increase the polar surface area (PSA) and number of rotatable bonds, which are generally detrimental to passive diffusion across the cell membrane.[4]

  • Rigid Linkers: Rigidity can be a powerful tool to improve permeability. By constraining the PROTAC's conformation, it's possible to encourage the formation of intramolecular hydrogen bonds that shield polar groups, effectively reducing the molecule's dynamic PSA and improving its ability to traverse the lipid bilayer.[5] Studies have shown that replacing flexible chains with more rigid motifs can improve permeability.[18][21]

Workflow cluster_design Design & Synthesis cluster_eval Evaluation Cascade cluster_analysis Analysis & Optimization Design Design PROTAC Library (Varying Linker Rigidity) Synth Synthesize PROTACs Design->Synth Perm 1. Cell Permeability Assay (e.g., PAMPA) Synth->Perm Ternary 2. Ternary Complex Assay (e.g., SPR, ITC) Perm->Ternary Degrade 3. Degradation Assay (e.g., Western Blot) Ternary->Degrade SAR Analyze Structure-Activity Relationship (SAR) Degrade->SAR Optimize Optimize Lead PROTAC SAR->Optimize Optimize->Design Iterate

Caption: Experimental workflow for comparing linker rigidity.

Key Experimental Protocols

Validating the efficacy of a PROTAC requires a suite of biophysical and cell-based assays.

Protocol 1: Cellular Target Protein Degradation Assay (Western Blot)

This assay is the gold standard for directly measuring a PROTAC's primary function: the degradation of its target protein.[11]

Objective: To determine the DC50 and Dmax of PROTACs with varying linker rigidity.

Methodology:

  • Cell Culture: Plate cells (e.g., a cancer cell line expressing the target protein) at an appropriate density in multi-well plates and allow them to adhere overnight.[10]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in cell culture medium. A typical concentration range might be 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).[10]

  • Incubation: Treat the cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples and prepare them with Laemmli buffer.[11]

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.[10]

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal.

    • Plot the normalized protein levels against the log of the PROTAC concentration and fit the data to a four-parameter logistic curve to determine the DC50 and Dmax values.[10]

Protocol 2: In Vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

SPR is a powerful biophysical technique for measuring the kinetics and affinity of molecular interactions in real-time, making it ideal for characterizing ternary complex formation.[9][22]

Objective: To measure the binding affinity and kinetics of the ternary complex and calculate cooperativity.

Methodology:

  • Immobilization: Covalently immobilize one of the proteins (e.g., the E3 ligase) onto an SPR sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary PROTAC-E3 interaction (KD1).

    • Separately, inject a series of concentrations of the target protein over a fresh flow cell to confirm no non-specific binding.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with a dilution series of the PROTAC.[9]

    • Inject these pre-mixed solutions over the immobilized E3 ligase surface. The resulting sensorgrams represent the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgrams from the ternary interaction to a 1:1 binding model to determine the apparent affinity (KD,app) and kinetic parameters (kon, koff) of the ternary complex.[9]

    • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary affinity to the ternary affinity (α = KD1 / KD,app).[9] An α value greater than 1 indicates positive cooperativity.

Protocol 3: Cell Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

PAMPA is a high-throughput, non-cell-based assay that measures a compound's ability to passively diffuse across an artificial lipid membrane, providing a good initial screen for cell permeability.[4][23]

Objective: To compare the passive permeability of PROTACs with different linker rigidities.

Methodology:

  • Plate Preparation: Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter disc. Coat the filter on the donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.[4]

  • Solution Preparation:

    • Prepare a buffer solution (e.g., PBS at pH 7.4) for the acceptor plate.

    • Dissolve the PROTAC compounds in the same buffer (often with a small percentage of DMSO) to create the donor solutions.

  • Assay Execution:

    • Add the buffer to the acceptor wells.

    • Carefully place the donor plate, containing the PROTAC solutions, onto the acceptor plate, creating a "sandwich."

    • Incubate the plate sandwich for a set period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS or UV-Vis spectroscopy.[4]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each PROTAC. A higher Papp value indicates greater passive permeability.[4][18]

Conclusion and Future Outlook

The linker is unequivocally a central player in determining the success of a PROTAC. The choice between a flexible and a rigid linker architecture is not trivial and involves a delicate balance of competing factors.[17] While flexible linkers offer synthetic ease and adaptability, the trend is shifting towards more rigid and structurally defined linkers.[2][17] These constrained linkers provide a powerful means to enhance ternary complex stability, boost degradation potency, and improve crucial pharmacokinetic properties like cell permeability.[14][18][19]

The future of PROTAC design will increasingly rely on a synergistic approach combining empirical screening with computational modeling and structural biology to rationally design linkers.[2][24] By understanding the multifactorial effects of linker architecture, researchers can more effectively navigate the complex challenge of developing next-generation protein degraders with superior therapeutic profiles.[17]

References

  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. National Institutes of Health (NIH). [Link]

  • The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. [Link]

  • PROTAC-induced ternary complexes and their biophysical properties. ResearchGate. [Link]

  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. National Institutes of Health (NIH). [Link]

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Taylor & Francis Online. [Link]

  • Biophysical and Computational Approaches to Study Ternary Complexes: A 'Cooperative Relationship' to Rationalize Targeted Protein Degradation. PubMed. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. PubMed. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. National Institutes of Health (NIH). [Link]

  • Biophysical Approaches for Investigating the Dynamics and Cooperativity of Ternary Complexes in Targeted Protein Degradation. ACS Publications. [Link]

  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

  • Permeability Assay. Profacgen. [Link]

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. ACS Publications. [Link]

  • Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]

  • Impact of Linker Composition on VHL PROTAC Cell Permeability. PubMed Central. [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. ePrints Soton. [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. [Link]

  • Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. National Institutes of Health (NIH). [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development. National Institutes of Health (NIH). [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Taylor & Francis Online. [Link]

  • Targeted Protein Degradation. Bio-Techne. [Link]

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A Senior Application Scientist's Guide to the Identity Validation of Commercial tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of starting materials is non-negotiable. The identity and purity of a chemical building block can dictate the success of a multi-step synthesis, the validity of biological data, and ultimately, the safety and efficacy of a potential therapeutic. This guide provides an in-depth, experience-driven framework for validating the identity of a common and critical reagent: tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate. This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), making its structural verification essential for reproducible and reliable downstream applications.[1][2]

The core principle of robust identity validation is the use of orthogonal analytical techniques. No single method is sufficient. Instead, we build a cohesive and undeniable body of evidence by probing different molecular attributes—nuclear environment (NMR), mass-to-charge ratio (MS), and chromatographic behavior (HPLC). This guide will detail not just the protocols, but the scientific rationale behind them, empowering you to move beyond rote execution to intelligent analysis.

Foundational Physicochemical Properties

Before any analysis, it is crucial to have the reference data for the target compound. This serves as the benchmark against which all experimental data will be compared.

PropertyValueSource(s)
CAS Number 539822-98-5[2][3][4]
Molecular Formula C₁₂H₂₅N₃O₂[2][4]
Molecular Weight 243.35 g/mol [1][2][4]
Appearance Typically an oil or low-melting solidSupplier Data

The Orthogonal Analytical Workflow

A self-validating system for identity confirmation relies on the convergence of data from multiple, independent methods. Our workflow is designed to first confirm the core structure and molecular weight, then to assess purity and rule out closely related impurities.

G cluster_0 Phase 1: Structural Confirmation cluster_1 Phase 2: Purity & Final Validation A Receive Commercial Sample B ¹H & ¹³C NMR Spectroscopy A->B C High-Resolution Mass Spectrometry (HRMS) A->C D Compare Data to Expected Structure B->D C->D E Structure Confirmed? D->E F HPLC-UV/ELSD Purity Analysis E->F  Yes I Quarantine / Reject Lot E->I  No G Assess Impurity Profile F->G H Material Qualified for Use G->H

Caption: Integrated workflow for identity and purity validation.

Primary Structure Elucidation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic arrangement of a molecule. It provides an unambiguous fingerprint of the compound's structure.

Expertise & Causality:

For piperazine-containing molecules, ¹H NMR can be more complex than anticipated. Due to the restricted rotation around the carbamate (N-Boc) bond and potential for chair-chair interconversion of the piperazine ring, you may observe broadened signals or even distinct sets of signals for protons that appear chemically equivalent at first glance.[5][6][7][8] Temperature-dependent NMR studies can be used to probe these conformational dynamics, but for routine validation, recognizing this potential complexity is key to correct interpretation.

Expected ¹H NMR Signals (in CDCl₃, ~400 MHz):

  • ~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group on the Boc protector. This is a highly characteristic and easily identifiable signal.

  • ~2.30 ppm (singlet, 3H): The three protons of the N-methyl group.

  • ~2.40-2.60 ppm (multiplets, 8H): Protons of the ethyl bridge (-CH₂-N(Me)H and -N-CH₂-) and the two piperazine methylenes adjacent to the un-protected nitrogen. These often overlap.

  • ~3.45 ppm (multiplet, 4H): The two piperazine methylenes adjacent to the Boc-protected nitrogen. They are shifted downfield due to the electron-withdrawing effect of the carbonyl group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the commercial sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a ¹H NMR spectrum with at least 16 scans.

    • Acquire a ¹³C NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (>1024 scans).

  • Processing: Process the spectra using appropriate software. Reference the spectrum to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals and assign them to the corresponding protons.

Molecular Weight Confirmation: Mass Spectrometry

Mass spectrometry (MS) provides the molecular weight of the compound, offering a fundamental check of its identity. When coupled with liquid chromatography (LC-MS), it also provides retention time data.

Expertise & Causality:

The tert-butoxycarbonyl (Boc) protecting group is notoriously labile under certain MS ionization conditions.[9][10] While you should look for the protonated molecular ion [M+H]⁺ at m/z 244.21, its absence is not necessarily a sign of failure. The fragmentation pattern itself is highly diagnostic. You should expect to see significant fragments corresponding to the loss of the Boc group or parts of it:

  • m/z 188.16: [M - C₄H₈ + H]⁺ (loss of isobutylene)

  • m/z 144.15: [M - Boc + H]⁺ (loss of the entire Boc group)

  • m/z 57.07: [C₄H₉]⁺ (the tert-butyl cation), which is often a base peak.[11]

Observing this fragmentation pattern provides strong, albeit indirect, evidence for the presence of the Boc group and thus the correct structure.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL in the initial mobile phase.

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Conditions:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Data Acquisition: Acquire both full scan MS and data-dependent MS/MS (ddMS2) to capture fragmentation data.

Comparative Analysis: Ruling Out Common Impurities

The most critical aspect of a comparison guide is to objectively compare the target compound with plausible alternatives or impurities. A common process-related impurity is the precursor amine, where the N-methylation has not occurred.

Alternative Compound: tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS 192130-34-0)[12]

G cluster_Target Target Compound cluster_Impurity Potential Impurity Target_Struct Target_Struct Impurity_Struct Impurity_Struct Target_Label tert-Butyl 4-(2-(methylamino)ethyl) piperazine-1-carboxylate Impurity_Label tert-Butyl 4-(2-aminoethyl) piperazine-1-carboxylate

Caption: Target compound versus a common process-related impurity.

Data Comparison Table
ParameterTarget Compound Potential Impurity Rationale for Differentiation
Molecular Weight 243.35 g/mol 229.32 g/mol [12]Easily resolved by MS (Δm = 14.03 Da).
[M+H]⁺ Ion m/z 244.21m/z 230.19A clear mass shift in the MS spectrum.
Key ¹H NMR Signal ~2.30 ppm (s, 3H) Signal absentThe presence or absence of the N-methyl singlet is a definitive structural marker.
HPLC Retention Slightly later elutionSlightly earlier elutionThe target compound is marginally more hydrophobic due to the methyl group and will be retained longer on a C18 column.
Experimental Protocol: HPLC Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and intermediates.[13][14]

  • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

  • Instrumentation: Use an HPLC or UHPLC system with a UV detector (and optionally an Evaporative Light Scattering Detector, ELSD, for non-chromophoric impurities).

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B for 1 min, then ramp to 95% B over 15 min, hold for 2 min.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks detected. A high-quality commercial lot should exhibit >95% purity.

Conclusion

Validating the identity of a commercial reagent like this compound is not a single experiment but a systematic process of data integration. By combining the detailed structural information from NMR, definitive molecular weight confirmation from MS, and quantitative purity assessment from HPLC, researchers can build a robust, self-validating data package. This multi-faceted approach ensures that the material is precisely what the label claims, mitigating risks in downstream research and development and upholding the principles of scientific integrity.

References

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • Identification (IDs). Pathogenia. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (PMC). [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Semantic Scholar. [Link]

  • Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. National Institutes of Health (PMC). [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmaTech. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • Raw material identity verification in the pharmaceutical industry. European Pharmaceutical Review. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Technology Networks. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbio. [Link]

  • A Basic Guide to Process Validation in the Pharmaceutical Industry. The FDA Group. [Link]

  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

  • tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. PubChem. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on the synthesis and application of novel compounds. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate, a common linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] The procedures outlined here are grounded in established safety data and regulatory frameworks to ensure you can manage your research waste with confidence and precision.

Foundational Knowledge: Hazard Profile and Risk Assessment

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent hazards is paramount. This knowledge dictates the necessary personal protective equipment (PPE), segregation protocols, and emergency responses. This compound is not a benign substance; its hazard profile requires careful handling at all stages, including disposal.

The compound is classified under the Globally Harmonized System (GHS) with several key hazards that inform our disposal strategy.[3][4]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[3]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[3][4]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[3][4]

Causality of Handling Requirements:

  • Skin and Eye Irritation: The primary hazards are dermal and ocular irritation.[3][4] This necessitates the use of robust PPE to prevent direct contact. Any material contaminated with this compound, including gloves, weigh boats, or absorbent pads, must be considered hazardous and disposed of accordingly.

  • Respiratory Irritation: The potential for respiratory irritation means that handling, especially of a solid form that can create dust, should occur in a well-ventilated area, such as a chemical fume hood.[3][5]

  • Incompatible Materials: This compound is incompatible with strong acids, alkalis, and strong oxidizing/reducing agents.[3] Co-mingling this waste with incompatible materials could lead to vigorous, exothermic, or gas-producing reactions, posing a significant safety risk within the waste container. Therefore, strict waste segregation is mandatory.

The Regulatory Landscape: Adherence to EPA and RCRA Standards

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under the Resource Conservation and Recovery Act (RCRA).[6][7] As the generator of the waste, your laboratory is legally responsible for its proper characterization, management, and disposal.[7]

While this compound is not explicitly a "listed" hazardous waste by the EPA, it must be managed as hazardous because its properties (irritant, harmful if swallowed) would cause it to fail the "characteristic" test for toxicity if it were to be improperly disposed of. The most prudent and compliant approach is to treat it as a non-specified, hazardous chemical waste.

Laboratories, particularly in academic settings, often operate under specific EPA regulations like Subpart K, which provide a more flexible framework for managing laboratory waste compared to industrial production facilities.[8][9][10] This allows for hazardous waste determinations to be made by trained professionals (i.e., your institution's Environmental Health & Safety department) at a central accumulation area.[8][10]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step builds upon the last to guarantee safety and compliance.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste compound or its container, ensure you are wearing the correct PPE. This is your first and most critical line of defense.

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[11]

  • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile or butyl rubber).[12] Always inspect gloves for tears or holes before use.

  • Body Protection: Wear a standard laboratory coat. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls may be necessary.[11]

  • Respiratory Protection: If handling outside of a fume hood where dust or aerosols may be generated, use a NIOSH-approved respirator.[11]

Step 2: Waste Segregation and Collection

Proper segregation prevents dangerous chemical reactions and ensures the waste stream can be managed safely by disposal contractors.

  • Designate a Waste Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. High-density polyethylene (HDPE) containers are a suitable choice.

  • Collect Waste:

    • Solid Waste: Place unadulterated solid this compound directly into the designated container.

    • Contaminated Labware: Disposable items such as weigh paper, pipette tips, and contaminated gloves should also be placed in this container.

    • Solutions: If the compound is in solution, collect it in a designated liquid waste container. Do not mix with other solvent streams unless explicitly permitted by your EHS department. The solvent itself may have its own hazardous characteristics.

  • Avoid Incompatibles: DO NOT mix this waste with strong acids, bases, or oxidizing agents.[3] Maintain separate waste streams for these chemicals.

Step 3: Accurate and Compliant Labeling

Proper labeling is a cornerstone of RCRA compliance and ensures the safety of everyone who handles the container.[13]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's EHS department.

  • Complete All Fields:

    • Write the words "Hazardous Waste" clearly on the label.[13]

    • List the full chemical name: "this compound" . Do not use abbreviations or chemical formulas. List all components and their approximate percentages if it is a mixture.

    • Indicate the hazards: Check boxes for "Irritant" and "Toxic" .

    • Record the Accumulation Start Date (the date the first waste was added).

    • Provide your name, lab number, and a contact phone number.

Step 4: Proper Storage in a Satellite Accumulation Area (SAA)

The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Location: The SAA must be at or near the point of generation and under the control of the lab personnel.[8]

  • Container Management: The waste container must be kept closed at all times except when actively adding waste.[5][11]

  • Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.

Step 5: Final Disposal via Authorized Personnel

Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

  • Schedule a Pickup: When the container is full or you are nearing your laboratory's storage time limit (often 12 months under Subpart K), contact your institution's EHS department to schedule a waste pickup.[8]

  • Professional Handling: Trained EHS professionals or a licensed hazardous waste contractor will transport the waste for final disposal at a permitted Treatment, Storage, and Disposal Facility (TSDF).

Emergency Procedures: Small Spill Management

Accidents happen. A prepared response minimizes risk. For a small, manageable spill within a fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Ensure PPE: If not already wearing it, don the full PPE described in Step 1.

  • Contain the Spill: Prevent further spread by covering the spill with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[3]

  • Collect Material: Carefully scoop the absorbed material and place it into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by alcohol), collecting all cleaning materials as hazardous waste.[3]

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound, ensuring a compliant and safe process from generation to final disposal.

G Disposal Workflow for this compound start Start: Waste Generated assess 1. Assess Hazards (Irritant, Toxic) start->assess ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) assess->ppe segregate 3. Segregate Waste (Use Designated Container) ppe->segregate check_compat Avoid Incompatibles? (Acids, Bases, Oxidizers) segregate->check_compat check_compat->segregate No, Re-segregate label 4. Label Container ('Hazardous Waste', Full Name, Hazards) check_compat->label Yes store 5. Store in SAA (Closed, Secondary Containment) label->store contact_ehs 6. Arrange Disposal (Contact EHS for Pickup) store->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal end End: Compliant Disposal disposal->end

Caption: Decision workflow for compliant chemical waste disposal.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]

  • EPA tweaks hazardous waste rules for academic labs. (2008). Chemistry World. [Link]

  • tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025). US Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US Environmental Protection Agency. [Link]

  • Resource Conservation and Recovery Act (RCRA) Overview. (2025). US Environmental Protection Agency. [Link]

  • Hazardous Waste Compliance and Assistance. (n.d.). Missouri Department of Natural Resources. [Link]

  • FAQs - RCRA. (n.d.). Bergeson & Campbell, P.C.[Link]

  • 4 Hazardous Waste Characteristics Under RCRA. (2025). Lion Technology Inc.[Link]

  • Hazardous Substance Fact Sheet - N-Aminoethylpiperazine. (2017). New Jersey Department of Health. [Link]

  • tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate. (n.d.). PubChemLite. [Link]

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Navigating the Safe Handling of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist's Foreword: In the landscape of pharmaceutical research and drug development, the innovative potential of novel chemical entities is often paralleled by their unique handling requirements. This guide addresses the safe use of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate, a substituted piperazine derivative. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from a close structural analogue, tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate, and the broader piperazine chemical family. This approach provides a robust framework for ensuring laboratory safety, operational efficiency, and regulatory compliance. The protocols herein are designed to be both comprehensive and adaptable, empowering researchers to work with confidence and precision.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data from its close analogue, this compound is classified as hazardous.[1][2]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), H335: May cause respiratory irritation.[1][2][3]

The primary routes of exposure are inhalation, skin contact, and eye contact. The BOC-protecting group may slightly alter its physical properties compared to unsubstituted piperazines, but the core reactivity of the amine functionalities necessitates caution.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of appropriate PPE is not merely a checklist; it is a dynamic risk assessment based on the scale and nature of the work being performed.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2][4] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when transferring large volumes or working under positive pressure.
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are a suitable choice for incidental contact.[5] For prolonged handling or immersion, heavier-duty gloves such as butyl or neoprene rubber should be considered.[6] Always inspect gloves for tears or punctures before use and replace them immediately after contamination.[7]
Body Protection Laboratory CoatA standard laboratory coat should be worn and kept fastened. For larger scale operations, a chemically resistant apron or suit may be necessary.
Respiratory Protection Respirator (if required)Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[4][8]
Visual Workflow: Donning and Doffing PPE

Proper procedure in putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/ Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Wash1 Wash Hands Doff1 1. Gloves (inside-out) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles/ Face Shield Doff2->Doff3 Wash2 Wash Hands Doff3->Wash2 Spill_Response Start Spill Occurs Assess Assess Spill Size & Immediate Danger Start->Assess SmallSpill Small Spill (Contained in Fume Hood) Assess->SmallSpill Small LargeSpill Large Spill or Outside Containment Assess->LargeSpill Large Cleanup 1. Wear appropriate PPE. 2. Absorb with inert material (e.g., vermiculite, sand). 3. Collect in a sealed container. SmallSpill->Cleanup Evacuate Evacuate Area & Alert Emergency Services LargeSpill->Evacuate Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making workflow for responding to a chemical spill.

Spill Cleanup Procedure (Small, Contained Spill):

  • Ensure you are wearing the appropriate PPE, including respiratory protection if necessary. [1]2. Contain the spill with an inert absorbent material like vermiculite, sand, or a universal binder. [1][9]Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.

  • Decontaminate the surface by scrubbing with a suitable solvent (e.g., alcohol). [1]5. Dispose of all contaminated materials, including gloves and cleaning supplies, as hazardous waste. [1]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [1][9]* Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. [1]If skin irritation occurs, seek medical advice. [2]* Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. [1][2]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. [1]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams unless specifically permitted by your institution's environmental health and safety (EHS) office.

  • Containment: Collect all waste (solid and liquid) in a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name and associated hazards.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office, following all local, state, and federal regulations. [1][2] By integrating these safety protocols and operational plans into your daily workflow, you can confidently and safely advance your research with this compound.

References

  • MedChemExpress. (2025). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate-SDS.

  • New Jersey Department of Health. (n.d.). Piperazine - Hazard Summary.

  • Echemi. (n.d.). 4-(2-AMINO-ETHYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER Safety Data Sheets.

  • Apollo Scientific. (n.d.). Piperazine Safety Data Sheet.

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.

  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Piperazin-2-one-d6.

  • Fisher Scientific. (2025). 1-Boc-piperazine Safety Data Sheet.

  • AK Scientific, Inc. (n.d.). Tert-Butyl 4-(6-(diethylamino)pyrimidin-4-yl)piperazine-1-carboxylate Safety Data Sheet.

  • PubChem. (n.d.). tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate.

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.

  • CymitQuimica. (n.d.). This compound.

  • BLDpharm. (n.d.). 539822-98-5|this compound.

  • ChemicalBook. (n.d.). tert-butyl 4-(2-(2-aminoethoxy)ethyl)piperazine-1-carboxylate.

  • AK Scientific, Inc. (n.d.). (S)-1-N-Boc-2-methyl-piperazine Safety Data Sheet.

  • Ansell. (n.d.). Chemical Glove Resistance Guide.

  • University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide.

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Glove Selection Chart.

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility.

  • Tenova Pharma. (n.d.). tert-butyl 4-{2-[4-(2-aminoethyl)piperazin-1-yl]ethyl}piperazine-1-carboxylate.

Sources

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Retrosynthesis Analysis

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